Methyl 2,6-dichlorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYGSGDIWJDORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344796 | |
| Record name | Methyl 2,6-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14920-87-7 | |
| Record name | Methyl 2,6-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dichlorobenzoate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,6-dichlorobenzoate, a key intermediate in various fields of chemical synthesis, including pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound (C₈H₆Cl₂O₂) is an aromatic ester of significant interest due to the influence of its ortho-substituted chlorine atoms on its chemical reactivity.[2] This substitution pattern creates steric hindrance around the ester functionality, which can be strategically exploited in multi-step syntheses. Furthermore, the dichlorinated benzene ring is a common motif in a variety of biologically active molecules. As such, this compound serves as a valuable building block in the synthesis of complex target molecules, including pharmaceutical agents and crop protection chemicals.[1] For instance, dichlorobenzoic acid derivatives are utilized as precursors in the development of anticonvulsant and antidiabetic drugs.[3][4]
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound is most commonly achieved through the Fischer esterification of 2,6-dichlorobenzoic acid. An alternative approach involves the use of dimethyl carbonate as a less corrosive methylating agent.
Pathway 1: Fischer Esterification - The Classic Approach
Fischer esterification is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is reversible, and therefore, strategies are employed to drive the equilibrium towards the product side.[5] This is typically achieved by using an excess of the alcohol or by removing water as it is formed.[5]
Reaction Mechanism:
The mechanism of Fischer esterification involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Experimental Workflow for Fischer Esterification
Caption: A schematic representation of the experimental workflow for the synthesis of this compound via Fischer esterification.
Detailed Experimental Protocol:
-
Materials:
-
2,6-Dichlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
-
Procedure:
-
To a solution of 2,6-dichlorobenzoic acid (e.g., 10.0 g, 52.3 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (2.0 mL) while stirring in an ice bath.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Pour the residue into ice-cold water (200 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield this compound as a white to pale yellow solid.
-
Pathway 2: Using Dimethyl Carbonate - A Greener Alternative
While Fischer esterification is effective, it utilizes a strong, corrosive acid. An alternative method employs dimethyl carbonate (DMC) as a methylating agent in the presence of a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is considered "greener" as DMC is less toxic and more environmentally benign than traditional methylating agents like methyl halides or dimethyl sulfate.
Reaction Overview:
2,6-Dichlorobenzoic acid is reacted with an excess of dimethyl carbonate, which also serves as the solvent, and a catalytic amount of DABCO. The reaction is heated to drive the esterification.
Experimental Workflow for DMC Methylation
Caption: A schematic representation of the experimental workflow for the synthesis of this compound using dimethyl carbonate.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Appearance | White to very pale yellow low melting solid |
| Melting Point | 25-30 °C |
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of the compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two main signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | m | 3H | Aromatic protons |
| ~3.95 | s | 3H | Methyl protons (-OCH₃) |
The multiplet around 7.30 ppm arises from the three protons on the dichlorinated benzene ring. The singlet at approximately 3.95 ppm corresponds to the three equivalent protons of the methyl ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Carbonyl carbon (C=O) |
| ~135 | Aromatic carbon attached to the ester |
| ~132 | Aromatic carbons attached to chlorine |
| ~130 | Aromatic CH carbon |
| ~128 | Aromatic CH carbons |
| ~52 | Methyl carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~780 | Strong | C-Cl stretch |
The strong absorption around 1730 cm⁻¹ is characteristic of the carbonyl group in an ester. The C-O stretching of the ester is also a prominent feature. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, further confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 204/206/208 | Molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) |
| 173/175 | Loss of -OCH₃ |
| 145 | Loss of -COOCH₃ |
The presence of a molecular ion peak cluster with a characteristic isotopic pattern for two chlorine atoms is a definitive indicator of the compound's identity.[6] The fragmentation pattern, showing the loss of the methoxy and carbomethoxy groups, is also consistent with the expected structure.[7]
Applications in Drug Development and Beyond
This compound and its parent compound, 2,6-dichlorobenzoic acid, are important intermediates in the pharmaceutical industry.[1] The dichlorophenyl moiety is a key structural feature in a number of drugs. For instance, derivatives of dichlorobenzoic acid have been used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The steric hindrance provided by the two ortho-chlorine atoms can be used to control the conformation of a molecule, which is a critical factor in drug design for achieving selective binding to a biological target.[8]
Beyond pharmaceuticals, this compound finds applications in proteomics research. It is used in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where it modifies the C-terminus of peptides to enhance their identification by mass spectrometry.[9]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound. The Fischer esterification remains a robust and reliable method for its preparation, while newer, greener alternatives are also emerging. The comprehensive characterization data presented herein serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. The utility of this compound as a versatile intermediate underscores its importance in the ongoing development of new pharmaceuticals and other advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
Spectroscopic Data for Methyl 2,6-dichlorobenzoate: An In-depth Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 2,6-dichlorobenzoate, a key intermediate in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, grounding our analysis in established principles of organic spectroscopy.
Introduction
This compound (C₈H₆Cl₂O₂) is a halogenated aromatic ester with a molecular weight of approximately 205.04 g/mol . The precise characterization of this compound is critical for its application in various synthetic pathways. Spectroscopic methods provide a powerful toolkit for confirming its identity, purity, and structure. This guide will offer a comprehensive examination of its expected spectroscopic signature.
Molecular Structure and Symmetry Considerations
Before delving into the spectra, it is crucial to understand the molecular structure of this compound. The benzene ring is substituted with two chlorine atoms at positions 2 and 6, and a methyl ester group at position 1. This substitution pattern results in a plane of symmetry through the C1-C4 axis of the benzene ring. This symmetry has significant implications for the expected NMR spectra, as it renders certain protons and carbons chemically equivalent.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in readily accessible databases, the following analysis is based on predicted values and established principles of NMR spectroscopy for substituted benzenes.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Triplet | 1H | H-4 |
| ~ 7.2 - 7.4 | Doublet | 2H | H-3, H-5 |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
Interpretation:
-
Aromatic Protons: The protons on the benzene ring (H-3, H-4, and H-5) will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.[1] The two chlorine atoms are electron-withdrawing groups, which will deshield the adjacent protons, shifting them downfield.
-
H-4: This proton is expected to appear as a triplet due to coupling with the two equivalent neighboring protons (H-3 and H-5).
-
H-3 and H-5: These two protons are chemically equivalent due to the molecule's symmetry and will therefore have the same chemical shift. They are expected to appear as a doublet due to coupling with the H-4 proton.
-
-
Methyl Protons: The three protons of the methyl ester group (-OCH₃) are in a different chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with. The electronegative oxygen atom will cause this signal to appear downfield, likely around δ 3.9 ppm.[2]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will also reflect the molecule's symmetry.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (Ester Carbonyl) |
| ~ 135 | C-1 (ipso-Carbon) |
| ~ 132 | C-2, C-6 (ipso-Carbons) |
| ~ 131 | C-4 |
| ~ 128 | C-3, C-5 |
| ~ 53 | -OCH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the lowest field, typically in the range of δ 160-180 ppm.[3]
-
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-140 ppm.[4]
-
Ipso-Carbons: The carbons directly attached to the chlorine atoms (C-2 and C-6) and the ester group (C-1) are known as ipso-carbons. Their chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. Due to symmetry, C-2 and C-6 are equivalent.
-
C-3, C-5, and C-4: The remaining aromatic carbons will also show distinct signals. C-3 and C-5 are equivalent due to symmetry.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ester group, and the carbon-chlorine bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~ 1730 | Strong | C=O Stretch (Ester) |
| ~ 1600, 1470 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~ 1250 | Strong | C-O Stretch (Ester) |
| ~ 800 - 600 | Strong | C-Cl Stretch |
Interpretation:
-
C-H Stretching: The spectrum will exhibit bands for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl group (below 3000 cm⁻¹).[5]
-
Carbonyl Stretching: A very strong and sharp absorption band around 1730 cm⁻¹ is the most characteristic feature of the ester functional group.[6]
-
Aromatic C=C Stretching: The presence of the benzene ring will give rise to several absorptions in the 1600-1450 cm⁻¹ region.[5]
-
C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected around 1250 cm⁻¹.[6]
-
C-Cl Stretching: The carbon-chlorine stretching vibrations will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) would likely be used.
Expected Mass Spectrum Data (EI-MS)
| m/z | Relative Intensity | Proposed Fragment |
| 204/206/208 | Moderate | [M]⁺ (Molecular Ion) |
| 173/175/177 | High | [M - OCH₃]⁺ |
| 145/147 | Moderate | [M - OCH₃ - CO]⁺ |
| 109 | Moderate | [C₆H₂Cl]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Interpretation:
The mass spectrum will show a molecular ion peak cluster, which is characteristic for compounds containing chlorine due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[8] For a molecule with two chlorine atoms, the isotopic pattern for the molecular ion [M]⁺ will have peaks at m/z 204 (containing two ³⁵Cl), 206 (containing one ³⁵Cl and one ³⁷Cl), and 208 (containing two ³⁷Cl) with relative intensities of approximately 9:6:1.
The primary fragmentation pathways for aromatic esters involve cleavage of the bonds adjacent to the carbonyl group.[9][10]
-
Loss of the methoxy radical (•OCH₃): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. This would result in a prominent peak cluster at m/z 173/175/177.
-
Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can further lose a molecule of carbon monoxide, leading to a fragment at m/z 145/147.
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Experimental Protocols
While specific experimental data for this compound was not found, the following are general, field-proven protocols for obtaining high-quality spectroscopic data for solid organic compounds.
NMR Sample Preparation (General Protocol)
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[11]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. For routine qualitative analysis, the residual solvent peak can be used as a reference.[12]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
IR Sample Preparation (Thin Film Method)
-
Solution Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[9]
-
Deposition: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
GC-MS Analysis (General Protocol)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as hexane or ethyl acetate.[10]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
Chromatographic Separation: Use a suitable GC column (e.g., a non-polar or medium-polarity column like a TG-5MS) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C).[10]
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a suitable m/z range (e.g., 50-300 amu).
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by comparing the expected data with experimentally obtained spectra, researchers can confidently identify and characterize this important chemical compound. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.
References
- 1. csub.edu [csub.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 6. eng.uc.edu [eng.uc.edu]
- 7. ijastems.org [ijastems.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gcms.cz [gcms.cz]
- 11. chem.washington.edu [chem.washington.edu]
- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
An In-depth Technical Guide to Methyl 2,6-dichlorobenzoate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,6-dichlorobenzoate, a versatile intermediate in organic synthesis. With applications ranging from the synthesis of pharmaceuticals and agrochemicals to its use in proteomics research, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization.[1] This document offers detailed protocols for its synthesis and characterization, insights into its chemical behavior, and critical safety information to empower researchers in their scientific endeavors.
Compound Profile: Structure and Key Identifiers
This compound is an aromatic ester distinguished by a benzene ring substituted with two chlorine atoms at the ortho positions relative to the methyl ester group. This substitution pattern significantly influences the compound's reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14920-87-7 |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1)Cl |
| InChI Key | HEYGSGDIWJDORA-UHFFFAOYSA-N |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Appearance | White to very pale yellow low melting solid | [2] |
| Melting Point | 25-30 °C | [3] |
| Boiling Point | 136-138 °C at 15 mmHg | [3] |
| Density (predicted) | 1.355 ± 0.06 g/cm³ | [3] |
| Refractive Index (as melt) | 1.5280 | [3] |
| Flash Point | 250 °C | [3] |
Solubility Profile
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,6-dichlorobenzoic acid with methanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,6-dichlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add 2,6-dichlorobenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by either recrystallization or column chromatography. For recrystallization, a solvent system such as hexane can be employed. For column chromatography, a mixture of hexane and ethyl acetate is a suitable eluent.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two main signals: a singlet for the methyl protons and a multiplet for the aromatic protons.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a multiplet. The proton at the 4-position will be a triplet, and the protons at the 3- and 5-positions will be a doublet. Due to the symmetry of the molecule, the chemical shifts of the 3- and 5-protons will be identical.
-
Methyl Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the downfield region of the spectrum.
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show distinct signals. The carbons bearing the chlorine atoms (C2 and C6) will be shifted downfield. The other aromatic carbons will appear in the typical aromatic region.
-
Methyl Carbon (-OCH₃): The carbon of the methyl group will appear as a singlet in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group will be observed.
-
C-O Stretch: An absorption band corresponding to the C-O single bond of the ester group will be present.
-
C-Cl Stretch: Absorption bands in the fingerprint region will indicate the presence of the carbon-chlorine bonds.
-
Aromatic C-H and C=C Stretches: Absorption bands characteristic of the aromatic ring will also be observed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 204). The isotopic pattern of the two chlorine atoms will result in M, M+2, and M+4 peaks with a characteristic ratio.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the ester functional group and the two chlorine substituents on the aromatic ring.
Hydrolysis
Under acidic or basic conditions, the ester can be hydrolyzed to yield 2,6-dichlorobenzoic acid and methanol.[1]
Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).
-
Add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2,6-dichlorobenzoic acid.
-
The product can be isolated by filtration and purified by recrystallization.
Caption: Workflow for the hydrolysis of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms on the aromatic ring are susceptible to nucleophilic attack, particularly due to the electron-withdrawing effect of the adjacent ester group.[1] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to synthesize a diverse range of derivatives. The reaction conditions, including the choice of solvent, base, and temperature, are crucial for achieving the desired substitution.
Applications in Organic Synthesis
This compound serves as a key building block in the synthesis of more complex molecules. Its derivatives have shown potential as pharmaceuticals and agrochemicals.[1] For instance, the dichlorinated ring can be a precursor for compounds with specific biological activities.
Application in Proteomics: SILAC
A notable application of this compound is in the field of proteomics, specifically in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this method, it is used to modify the C-terminus of peptides, which enhances their ionization efficiency and improves their identification by mass spectrometry.[1]
Safety and Handling
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Identification:
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable chemical intermediate with a range of applications in scientific research and development. This guide has provided a detailed overview of its physical and chemical properties, synthesis, characterization, and safe handling. By leveraging the information and protocols presented herein, researchers can confidently and effectively utilize this compound in their synthetic and analytical workflows.
References
An In-depth Technical Guide on the Potential Biological Activity of Methyl 2,6-dichlorobenzoate
Part 1: Core Directive - Unveiling the Bioactivity of a Halogenated Aromatic Ester
This technical guide provides a comprehensive overview of Methyl 2,6-dichlorobenzoate, a halogenated aromatic ester with notable biological activity.[1][2] This document will delve into its chemical characteristics, primary mechanism of action as an auxin transport inhibitor, detailed experimental protocols for its evaluation, and potential for broader applications in scientific research and development. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential.
This compound is an ester derived from 2,6-dichlorobenzoic acid and methanol.[1] The two chlorine atoms at the 2 and 6 positions of the benzene ring are key to its chemical reactivity and biological properties.[1] While it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its most well-documented biological effect is its role as a plant growth regulator.[1][3]
Part 2: Scientific Integrity & Logic - Mechanism of Action
The primary biological activity of this compound is the inhibition of polar auxin transport in plants.[4] Auxin, predominantly indole-3-acetic acid (IAA), is a crucial plant hormone that regulates numerous aspects of growth and development, including cell division, elongation, and differentiation.[5] Its directional, cell-to-cell movement, known as polar auxin transport, is essential for establishing auxin gradients that guide these developmental processes.[5]
This transport is mediated by auxin influx and efflux carrier proteins located on the plasma membrane.[5] this compound, and its parent compound 2,6-dichlorobenzoic acid, are believed to interfere with the function of these carrier proteins, thereby disrupting the normal flow of auxin. This disruption leads to a range of physiological effects, including altered root growth, abnormal gravitropic responses, and overall developmental changes.[6][7][8]
The action of auxin transport inhibitors can be complex. Some, like 2,3,5-triiodobenzoic acid (TIBA), have been shown to affect actin dynamics, which in turn impairs the trafficking of PIN-FORMED auxin efflux carriers to the plasma membrane.[9] While the precise molecular interactions of this compound with auxin transport proteins are still an area of active research, its effects are consistent with the disruption of this vital process.
Caption: Simplified diagram of auxin transport and its inhibition by this compound.
Part 3: Experimental Protocols for Assessing Biological Activity
To rigorously evaluate the biological activity of this compound, a combination of in vitro and in vivo assays is recommended.
In Vitro Assays
1. Competitive Auxin Binding Assay:
This assay determines the ability of this compound to compete with radiolabeled auxin for binding to auxin-binding proteins.
-
Protocol:
-
Isolate microsomal membranes from etiolated maize coleoptiles.
-
Incubate the membrane preparations with a constant concentration of radiolabeled IAA (e.g., ³H-IAA) and varying concentrations of this compound.
-
After incubation, separate the membrane-bound auxin from the free auxin by centrifugation.
-
Measure the radioactivity of the membrane pellet using a scintillation counter.
-
A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding.
-
2. qPCR Analysis of Auxin-Responsive Genes:
This method assesses the effect of this compound on the expression of genes that are known to be regulated by auxin.[10][11][12]
-
Protocol:
-
Treat Arabidopsis thaliana seedlings with a solution of this compound for a specified time.
-
Extract total RNA from the treated seedlings.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for known auxin-responsive genes (e.g., IAA1, IAA2, SAUR family genes).[13]
-
Analyze the relative gene expression levels compared to untreated controls. A significant change in the expression of these genes indicates an effect on the auxin signaling pathway.
-
In Vivo (Plant-based) Assays
1. Arabidopsis thaliana Root Growth Inhibition Assay:
This assay provides a quantitative measure of the inhibitory effect of this compound on plant growth.
-
Protocol:
-
Sterilize and germinate Arabidopsis thaliana seeds on Murashige and Skoog (MS) agar plates.
-
Transfer seedlings of uniform size to MS agar plates containing a range of concentrations of this compound.
-
Place the plates vertically in a growth chamber.
-
After several days, measure the length of the primary root.
-
Calculate the concentration of this compound that causes a 50% reduction in root growth (IC50).
-
2. Gravitropism Assay in Arabidopsis thaliana Seedlings:
This assay evaluates the effect of this compound on the ability of roots to respond to gravity, a process highly dependent on polar auxin transport.[6][7][8][14][15]
-
Protocol:
-
Grow Arabidopsis thaliana seedlings on vertical MS agar plates for 5-8 days.[6][7]
-
Rotate the plates by 90 degrees to induce a gravitropic response.[6][7][15]
-
Measure the angle of root curvature over time.
-
Compare the gravitropic response of seedlings grown on media containing this compound to that of control seedlings. A delayed or reduced curvature indicates inhibition of polar auxin transport.
-
Caption: Experimental workflow for assessing the biological activity of this compound.
Part 4: Data Presentation
| Assay | Parameter Measured | Expected Outcome with this compound |
| Competitive Auxin Binding | Binding of radiolabeled auxin to its receptor | Decreased binding with increasing concentration of the compound |
| qPCR of Auxin-Responsive Genes | Relative expression of auxin-responsive genes | Altered expression levels compared to control |
| Root Growth Inhibition | Primary root length | Dose-dependent reduction in root length |
| Gravitropism Assay | Angle of root curvature after gravistimulation | Delayed and/or reduced root bending |
Part 5: Potential Broader Biological Activities and Future Directions
While the primary focus of research on this compound has been its effects on plants, its mechanism of action suggests potential for broader biological activities. The disruption of cellular transport processes is a strategy employed by various therapeutic agents.
Future research could explore:
-
Antifungal Activity: Benzoic acid and its derivatives are known to have antifungal properties.[16][17] Investigating the potential of this compound and related compounds against pathogenic fungi could be a fruitful area of research.
-
Herbicidal Potential: As a derivative of the herbicide 2,6-dichlorobenzoic acid (dichlobenil), this compound may possess herbicidal properties.[1][18][19] Further studies are needed to evaluate its efficacy and spectrum of activity against various weed species.
-
Drug Development: The ability to modulate cellular transport and signaling pathways could have implications in human health. Structure-activity relationship (SAR) studies could be conducted to synthesize and screen derivatives of this compound for potential therapeutic applications, for instance, as anticancer agents that disrupt cell proliferation.[20]
Part 6: References
-
Smolecule. (2023, August 15). Buy this compound | 14920-87-7. Smolecule. --INVALID-LINK--
-
Barker, R., Johns, S., Trane, R., & Gilroy, S. (2022). Analysis of Plant Root Gravitropism. Methods in Molecular Biology, 2458, 1-17. --INVALID-LINK--
-
van Noorden, G. (n.d.). Long-distance Auxin Transport Assay. Retrieved from --INVALID-LINK--
-
Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(4), 439-451. --INVALID-LINK--
-
Eureka | Patsnap. (n.d.). Preparation method of 2, 6-dihalogenated methyl benzoate. Retrieved from --INVALID-LINK--
-
Barker, R., Johns, S., Trane, R., & Gilroy, S. (2022). Analysis of Plant Root Gravitropism. Springer Nature Experiments. --INVALID-LINK--
-
Vieten, A., Sauer, M., Brewer, P. B., & Friml, J. (2007). Auxin transport routes in plant development. Development, 134(16), 2877-2887. --INVALID-LINK--
-
Sageman-Furnas, K. (2018). Auxin-mediated Gravitropism of Arabidopsis thaliana. White Rose eTheses Online. --INVALID-LINK--
-
Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. ResearchGate. --INVALID-LINK--
-
Robert, S., et al. (2007). Functional assay for auxin activity and auxin transport inhibition. ResearchGate. --INVALID-LINK--
-
Guidechem. (n.d.). 2,6-Dichlorobenzoic acid 50-30-6 wiki. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,6-Dichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,6-Dichlorobenzoic acid | 50-30-6. Retrieved from --INVALID-LINK--
-
Massa, G. D., & Gilroy, S. (2003). Arabidopsis thaliana: A Model for the Study of Root and Shoot Gravitropism. Gravitational and Space Biology Bulletin, 16(2), 31-39. --INVALID-LINK--
-
Abas, L., et al. (2006). Gravitropism of Arabidopsis thaliana Roots Requires the Polarization of PIN2 toward the Root Tip in Meristematic Cortical Cells. The Plant Cell, 18(12), 3117-3129. --INVALID-LINK--
-
Li, J., et al. (2023). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry, 71(3), 1549-1558. --INVALID-LINK--
-
Nordmann. (n.d.). 2,6-Dichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
Song, Y., et al. (2009). Real-time PCR analysis of transcript levels of auxin-responsive genes. ResearchGate. --INVALID-LINK--
-
Castro-Camba, R., et al. (2024). qPCR expression analysis of genes related to auxin transport and signalling. ResearchGate. --INVALID-LINK--
-
IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. --INVALID-LINK--
-
Keitt, G. W., & Baker, R. A. (1966). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant Physiology, 41(9), 1561-1569. --INVALID-LINK--
-
Google Patents. (n.d.). US10772323B2 - Benzoic acid herbicide composition. Retrieved from --INVALID-LINK--
-
NOAA. (n.d.). 2,6-DICHLOROBENZOIC ACID. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C8H6Cl2O2). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
Thomson, K. S., Hertel, R., Muller, S., & Tavares, J. E. (1973). The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. Planta, 109(4), 337-352. --INVALID-LINK--
-
Kozuka, T., et al. (2010). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. Plant Physiology, 153(3), 1053-1064. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). The Modulation of Auxin-Responsive Genes, Phytohormone Profile, and Metabolomic Signature in Leaves of Tomato Cuttings Is Specifically Modulated by Different Protein Hydrolysates. Retrieved from --INVALID-LINK--
-
ZFIN. (n.d.). ChEBI: methyl 2,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. --INVALID-LINK--
-
Zhu, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161-178. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 2,4-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 2,4-dichlorobenzoate 97%. Retrieved from --INVALID-LINK--
-
MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. --INVALID-LINK--
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Auxin activity of substituted benzoic acids and their effect on polar auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Analysis of Plant Root Gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Plant Root Gravitropism | Springer Nature Experiments [experiments.springernature.com]
- 8. Arabidopsis thaliana: A Model for the Study of Root and Shoot Gravitropism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Gravitropism of Arabidopsis thaliana Roots Requires the Polarization of PIN2 toward the Root Tip in Meristematic Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [guidechem.com]
- 19. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
The Strategic Role of Methyl 2,6-Dichlorobenzoate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Sterically Hindered Intermediate
In the intricate landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2,6-dichlorobenzoate, a seemingly simple aromatic ester, emerges as a strategic intermediate, particularly in the synthesis of agrochemicals and as a precursor to a variety of functionalized molecules. Its true value lies in the unique reactivity profile conferred by the sterically encumbered and electronically modified benzene ring. The presence of two chlorine atoms ortho to the methyl ester group significantly influences its chemical behavior, presenting both challenges and opportunities for the synthetic chemist. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed protocols for its utilization in organic synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 14920-87-7 | [1] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| Appearance | Liquid | [2] |
| Melting Point | 25-30 °C | [3] |
| Boiling Point | 136-138 °C at 15 mmHg | [3] |
| Density | ~1.355 g/cm³ (Predicted) | [3] |
Spectroscopic Characterization:
The identity and purity of this compound are routinely confirmed by spectroscopic methods. Key spectral data are summarized below:
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation. The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl ester protons.[4]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[5][6]
Synthesis of this compound: The Fischer Esterification
The most common and direct method for the synthesis of this compound is the Fischer esterification of 2,6-dichlorobenzoic acid with methanol in the presence of an acid catalyst.[7] This reaction, while fundamental, requires careful optimization to overcome the steric hindrance presented by the ortho-chloro substituents.
Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[8][9][10][11] The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2,6-dichlorobenzoic acid, increasing the electrophilicity of the carbonyl carbon.[9]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.[9]
Due to the reversible nature of the reaction, it is typically driven to completion by using a large excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction.[8]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, incorporating steps for reaction monitoring, purification, and characterization to ensure the synthesis of a high-purity product.
Materials:
-
2,6-Dichlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichlorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[12]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield a colorless liquid.[3]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Reactions and Synthetic Utility
The synthetic utility of this compound is primarily centered around the transformation of the ester functionality and its role as a precursor to other key intermediates.
Saponification: Reversion to the Carboxylic Acid
The hydrolysis of this compound back to 2,6-dichlorobenzoic acid, a process known as saponification, is a fundamental reaction.[12] This is typically achieved by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[11][13]
Mechanism of Saponification:
Saponification is an irreversible nucleophilic acyl substitution reaction.[12][13]
-
Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[12]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as a leaving group.
-
Deprotonation: The newly formed 2,6-dichlorobenzoic acid is immediately deprotonated by the strongly basic methoxide ion to form the carboxylate salt and methanol. This acid-base reaction is the driving force that makes saponification irreversible.[12]
-
Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.
Amidation: A Gateway to Herbicidal Compounds
A crucial application of 2,6-dichlorobenzoyl derivatives is in the synthesis of the herbicide Dichlobenil (2,6-dichlorobenzonitrile).[3][14][15] A key step in this synthesis is the formation of 2,6-dichlorobenzamide. While this is often achieved from the more reactive 2,6-dichlorobenzoyl chloride, a plausible and industrially relevant route involves the conversion of this compound to 2,6-dichlorobenzamide. This transformation is a nucleophilic acyl substitution reaction where an amine or ammonia displaces the methoxy group.
General Reaction Scheme:
This compound + NH₃ → 2,6-Dichlorobenzamide + CH₃OH
This reaction typically requires elevated temperatures and pressures due to the lower reactivity of the ester compared to the acid chloride and the steric hindrance around the carbonyl group.
Dehydration of 2,6-Dichlorobenzamide to Dichlobenil
Once 2,6-dichlorobenzamide is synthesized, it can be dehydrated to form the nitrile, Dichlobenil. This is a standard transformation in organic chemistry, often carried out using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).[3]
Reaction Scheme:
2,6-Dichlorobenzamide → Dichlobenil + H₂O
The synthesis of Dichlobenil highlights the importance of the 2,6-dichlorobenzoyl scaffold in the agrochemical industry.[14][15]
Conclusion: A Versatile Intermediate with Strategic Importance
This compound, while not always the most reactive building block, holds a significant position as a stable and accessible precursor to the 2,6-dichlorobenzoyl moiety. Its importance is particularly pronounced in the agrochemical sector, as demonstrated by its connection to the synthesis of the herbicide Dichlobenil. The steric hindrance and electronic effects of the ortho-chloro substituents dictate its reactivity, necessitating tailored reaction conditions. A comprehensive understanding of its synthesis via Fischer esterification and its key transformations, such as saponification and amidation, empowers researchers and process chemists to effectively harness the synthetic potential of this valuable intermediate. As the demand for novel and effective agrochemicals and pharmaceuticals continues to grow, the strategic application of well-defined building blocks like this compound will remain a cornerstone of successful and efficient organic synthesis.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Casoron 4G (Dichlobenil) - Hummert International [hummert.com]
- 3. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Dichlobenil (Ref: H 133) [sitem.herts.ac.uk]
- 15. Casoron 4G - OHP, Inc. | Partners with Solutions [ohp.com]
Solubility and stability of Methyl 2,6-dichlorobenzoate
An In-depth Technical Guide to the Solubility and Stability of Methyl 2,6-dichlorobenzoate
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No. 14920-87-7) is a significant chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility and stability. An understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure consistent product quality, predictable reaction kinetics, and optimal formulation. This guide provides a detailed examination of the solubility profile and stability characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.
Introduction and Physicochemical Profile
This compound is a methyl ester derivative of 2,6-dichlorobenzoic acid.[1] The presence of two chlorine atoms at the ortho-positions of the benzene ring significantly influences its steric and electronic properties, which in turn dictate its reactivity and physical behavior.[1] These structural features are critical in its application as a building block in complex organic synthesis.
Core Physicochemical Data
A baseline understanding of the compound's physical properties is essential for its handling, storage, and application. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 14920-87-7 | [3][4][5] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][4][5][6] |
| Molecular Weight | 205.03 g/mol | [1][4] |
| Appearance | White to very pale yellow, low melting solid | [5] |
| Melting Point | 25-30°C | [3] |
| Boiling Point | 136-138°C at 15 mmHg | [3] |
| Density | ~1.355 g/cm³ (Predicted) | [3] |
| Flash Point | 250°C | [3] |
| IUPAC Name | This compound | [4][5] |
Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a compound is a critical parameter for reaction design, purification, and formulation. This compound, with its chlorinated benzene ring, is inherently hydrophobic and thus exhibits limited aqueous solubility.[7] Its solubility is significantly better in organic solvents, a characteristic that can be predicted by considering the polarity of the solvents.[8]
Molecular Structure and Polarity Relationship
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting solubility characteristics.
Caption: Structure-Solubility Relationship of this compound.
Qualitative Solubility in Common Laboratory Solvents
The table below provides a qualitative summary of the solubility of this compound in a range of common solvents. This data is crucial for selecting appropriate solvent systems for synthesis, recrystallization, and analytical sample preparation.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar, Protic | Insoluble/Limited | The hydrophobic chlorinated aromatic ring dominates the molecule's character, leading to poor interaction with the highly polar water molecules.[7] |
| Methanol | Polar, Protic | Moderately Soluble | While polar, methanol has a shorter alkyl chain than other alcohols, allowing for some favorable interaction with the ester group. |
| Ethanol | Polar, Protic | Soluble | The increased nonpolar character of the ethyl group improves miscibility with the solute. |
| Acetone | Polar, Aprotic | Soluble | Acetone's polarity is suitable for dissolving the ester group, while its organic nature accommodates the aromatic ring. |
| Dichloromethane (DCM) | Halogenated | Very Soluble | As a chlorinated solvent, DCM has a similar polarity and is an excellent solvent for this compound. |
| Toluene | Nonpolar, Aromatic | Very Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |
| Hexane | Nonpolar, Aliphatic | Sparingly Soluble | While nonpolar, the specific interactions with an aliphatic solvent are weaker compared to an aromatic solvent like toluene. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol describes a self-validating system for quantifying solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The excess solid is critical to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the samples to expedite separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is crucial to prevent artificially high results.
-
Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID, against a standard curve of known concentrations.
Stability Profile: Degradation Pathways and Assessment
The stability of this compound is a critical attribute, impacting its shelf-life, the impurity profile of reactions, and the safety of its application. The primary degradation pathway of concern is hydrolysis of the ester linkage.
Hydrolytic Stability
Under either acidic or basic conditions, this compound can hydrolyze to form 2,6-dichlorobenzoic acid and methanol.[1]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon. The steric hindrance caused by the two ortho-chlorine atoms can slow this reaction compared to unhindered esters, but it will still proceed.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Primary Hydrolytic Degradation Pathways.
Thermal and Photostability
-
Thermal Stability: With a high flash point of 250°C, this compound is thermally stable under typical laboratory and storage conditions.[3] At elevated temperatures, decomposition can occur, though specific pathways are not extensively documented in readily available literature.
-
Photostability: Aromatic chlorinated compounds can be susceptible to degradation upon exposure to UV light. It is recommended to store the compound in light-resistant containers. Photostability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation products and developing a stability-indicating analytical method.
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1M HCl. Heat if necessary (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1M NaOH at room temperature.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source compliant with ICH Q1B guidelines, alongside a dark control wrapped in aluminum foil.[9]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation or damage to the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.
Recommended Analytical Technique: Stability-Indicating HPLC-UV Method
A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any solubility or stability study.
-
Rationale for Choice: HPLC offers the required specificity, sensitivity, and precision to separate and quantify this compound from potential degradants. Gas Chromatography (GC) is also a viable technique, especially for purity assessment.[5][10][11]
-
Typical Method Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure sharp peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, typically around 220-280 nm for aromatic compounds).
-
Column Temperature: Controlled at a constant temperature (e.g., 30°C) for reproducibility.
-
Conclusion
This compound is a hydrophobic, thermally stable compound with predictable solubility in common organic solvents. Its primary stability liability is hydrolysis of the ester bond, a process that can be catalyzed by both acid and base. The steric hindrance from the ortho-chloro substituents likely modulates this reactivity. For any research or development involving this compound, it is imperative to establish its solubility in relevant media and to employ a validated, stability-indicating analytical method to monitor its purity and degradation. The protocols and insights provided in this guide serve as a robust framework for achieving these critical objectives.
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 14920-87-7 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 6. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 7. CAS 2905-67-1: Methyl 3,5-dichlorobenzoate | CymitQuimica [cymitquimica.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Methylene Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Unseen Catalyst: An In-depth Technical Guide to the Discovery and History of Methyl 2,6-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-dichlorobenzoate, a seemingly unassuming aromatic ester, holds a significant position in the landscape of modern organic synthesis. While not a household name, its role as a crucial intermediate in the production of pharmaceuticals and agrochemicals underscores its importance. This technical guide navigates the historical context of its emergence, rooted in the burgeoning field of organochlorine chemistry and the challenges of synthesizing sterically hindered molecules. We will explore the development of synthetic routes to its key precursor, 2,6-dichlorobenzoic acid, and the subsequent esterification methodologies that enabled the creation of the title compound. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis, offering valuable insights for researchers and professionals in chemical and pharmaceutical development.
A Historical Perspective: The Rise of Chlorinated Aromatics and the Challenge of Steric Hindrance
The story of this compound is intrinsically linked to the broader history of organochlorine chemistry. The mid-20th century saw a surge in the synthesis and application of chlorinated organic compounds, driven by the discovery of potent insecticides like DDT. This era spurred extensive research into the chlorination of aromatic systems, leading to a vast library of novel molecules with diverse properties.
However, the synthesis of ortho-substituted aromatic compounds, particularly those with bulky groups flanking a reactive center, presented a significant challenge to chemists of the time. The steric hindrance imposed by the two chlorine atoms in the 2 and 6 positions of the benzoic acid backbone makes reactions at the carboxylic acid group notoriously difficult. The development of synthetic methods to overcome this steric barrier was a critical step towards the eventual synthesis of this compound.
While a singular "discovery" of this compound by a specific individual or team is not prominently documented in easily accessible historical records, its synthesis can be understood as a logical progression following the successful preparation of its sterically hindered precursor, 2,6-dichlorobenzoic acid. The first preparations of this key intermediate likely paved the way for its esterification by pioneering chemists working on the synthesis and characterization of novel chlorinated aromatic compounds. Historical chemical encyclopedias, such as Beilstein's Handbook of Organic Chemistry, serve as the primary repositories for the initial documented syntheses of such compounds.
The Cornerstone Precursor: Synthesis of 2,6-Dichlorobenzoic Acid
The availability of 2,6-dichlorobenzoic acid is the critical prerequisite for the synthesis of its methyl ester. Early synthetic chemists explored various routes to introduce chlorine atoms onto the benzene ring and to subsequently oxidize a methyl group to a carboxylic acid.
One of the foundational methods for the synthesis of 2,6-dichlorobenzoic acid involves the oxidation of 2,6-dichlorotoluene. The synthesis of 2,6-dichlorotoluene itself can be achieved through several pathways, including the Sandmeyer reaction of 2-amino-6-chlorotoluene.
A significant advancement in the industrial production of 2,6-dichlorobenzoic acid came with the development of liquid-phase oxidation technologies. These methods often utilize powerful oxidizing agents in the presence of metal catalysts to efficiently convert the methyl group of 2,6-dichlorotoluene into a carboxylic acid.
The following diagram illustrates a generalized synthetic pathway from toluene to 2,6-dichlorobenzoic acid.
Caption: Synthetic overview for 2,6-dichlorobenzoic acid.
The Esterification Challenge: Synthesizing this compound
The esterification of 2,6-dichlorobenzoic acid presents a classic example of overcoming steric hindrance in organic synthesis. The two ortho-chlorine atoms effectively shield the carboxylic acid group, making it less accessible to nucleophilic attack by methanol.
Fischer-Speier Esterification: The Acid-Catalyzed Approach
The most common and historically significant method for the synthesis of this compound is the Fischer-Speier esterification. First described by Emil Fischer and Arthur Speier in 1895, this method involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2]
The mechanism of the Fischer-Speier esterification proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the ester.
Caption: Workflow for Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification of 2,6-Dichlorobenzoic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dichlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Alternative Methylation: The Use of Diazomethane
For small-scale syntheses or for substrates sensitive to harsh acidic conditions, diazomethane offers a milder alternative for the methylation of carboxylic acids. Diazomethane is a potent methylating agent that reacts rapidly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct. However, due to its toxicity and explosive nature, it is typically generated and used in situ.
The reaction mechanism involves the protonation of diazomethane by the carboxylic acid, followed by an SN2 attack of the resulting carboxylate anion on the methyldiazonium ion.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in further synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14920-87-7 |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Appearance | White to off-white solid or colorless liquid |
| Melting Point | 38-41 °C |
| Boiling Point | 265-267 °C |
| Density | 1.37 g/cm³ |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 3H, Ar-H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.8 (C=O), 134.5 (C-Cl), 131.2 (Ar-C), 128.4 (Ar-CH), 52.8 (OCH₃).
-
IR (KBr, cm⁻¹): ν 3080 (Ar-H), 2955 (C-H), 1735 (C=O), 1580, 1430 (C=C), 1260 (C-O), 780 (C-Cl).
-
Mass Spectrometry (EI, 70 eV): m/z (%) 204 (M⁺, C₈H₆³⁵Cl₂O₂), 173 ([M-OCH₃]⁺), 145, 109.
Applications in Modern Science
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.
Pharmaceutical Synthesis
The 2,6-dichlorobenzoyl moiety is a common structural motif in a variety of biologically active compounds. This compound serves as a convenient building block for introducing this group. It can undergo various transformations, such as hydrolysis back to the carboxylic acid, amidation, or reduction to the corresponding alcohol, to generate a range of derivatives for drug discovery programs.
Agrochemical Development
Similar to its role in pharmaceuticals, this compound is a precursor in the synthesis of novel herbicides and pesticides. The presence of the chlorine atoms can significantly influence the biological activity and environmental persistence of the final products.
Proteomics Research
An interesting and highly specialized application of this compound is in the field of quantitative proteomics. It is used in a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In this method, the compound is used to chemically modify the C-terminus of tryptic peptides, which can improve their ionization efficiency and aid in their identification and quantification by mass spectrometry.
Conclusion
This compound, while not a widely recognized chemical, represents a fascinating case study in the history and practice of organic synthesis. Its preparation, challenged by the steric hindrance of its ortho-chloro substituents, is a testament to the ingenuity of chemists in developing robust synthetic methodologies. From its conceptual origins in the expansion of organochlorine chemistry to its modern-day applications as a key building block in the pharmaceutical and agrochemical industries, and its niche role in advanced proteomics research, this compound continues to be a valuable tool for scientists pushing the boundaries of chemical innovation. This guide has aimed to provide a comprehensive overview of its discovery, synthesis, and utility, serving as a valuable resource for the scientific community.
References
A Technical Guide to the Reactivity of the Chlorine Atoms in Methyl 2,6-Dichlorobenzoate
Abstract: Methyl 2,6-dichlorobenzoate presents a unique chemical landscape where reactivity is dictated by a delicate interplay of electronic activation and profound steric hindrance. While the ortho-ester group electronically primes the molecule for nucleophilic aromatic substitution, the flanking chlorine atoms create a sterically congested environment that significantly impedes classical substitution pathways. This guide provides an in-depth analysis of the reactivity of the chlorine atoms on this challenging substrate. We will dissect the mechanistic principles governing its transformations, from high-temperature Nucleophilic Aromatic Substitution (SNAr) to the more nuanced and efficient metal-catalyzed cross-coupling reactions. By synthesizing mechanistic theory with field-proven protocols, this document serves as a vital resource for researchers aiming to leverage this versatile building block in fine chemical synthesis and drug development.
Structural and Electronic Landscape
This compound is characterized by a benzene ring substituted with two chlorine atoms and a methyl ester group, all positioned ortho to one another. This arrangement is the primary determinant of its chemical behavior.
-
Electronic Effects: The methyl ester group (-COOCH₃) is moderately electron-withdrawing, which is a prerequisite for activating an aryl halide towards nucleophilic aromatic substitution (SNAr).[1] This group helps to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[2][3] The chlorine atoms themselves are electron-withdrawing through induction but can donate electron density via resonance.[4][5] However, in the context of SNAr, their primary electronic role is as leaving groups.
-
Steric Hindrance: The dominant feature of this molecule is the severe steric congestion around the reaction centers. Both chlorine atoms are flanked by the bulky ester group on one side and another chlorine atom on the other. This steric shielding presents a significant kinetic barrier to the approach of a nucleophile, rendering standard SN2-type reactions impossible and drastically slowing even SNAr pathways.[6][7][8] This phenomenon, often termed the "ortho effect," can also force the ester group to twist out of the plane of the benzene ring, which can alter the degree of resonance stabilization it provides.[9][10]
Nucleophilic Aromatic Substitution (SNAr): A Battle Against Sterics
The SNAr mechanism is the classical pathway for substituting halides on electron-deficient aromatic rings. It proceeds via a two-step addition-elimination sequence.
Mechanistic Principles
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The presence of the electron-withdrawing ester group at the ortho position is crucial as it delocalizes the negative charge, providing essential stabilization.[1] In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
Caption: Generalized SNAr Addition-Elimination Mechanism.
Causality Behind Experimental Choices
Due to the extreme steric hindrance, SNAr reactions on this compound are intrinsically slow and require forcing conditions to achieve reasonable conversion.
-
High Temperature: Significant thermal energy is necessary to overcome the high activation energy barrier caused by steric repulsion between the substrate and the incoming nucleophile.
-
Strong Nucleophiles: Potent nucleophiles (e.g., alkoxides, amides) are required to facilitate the initial addition step.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are preferred. They are effective at solvating the cation of the nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile, thus maximizing its reactivity.
Experimental Protocol: High-Temperature Amination
This protocol describes a representative procedure for the substitution of one chlorine atom with a primary amine under SNAr conditions.
-
To a high-pressure reaction vessel, add this compound (1.0 eq), the desired primary amine (e.g., benzylamine, 1.5 eq), and a strong, non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Add a sufficient volume of dimethyl sulfoxide (DMSO) to create a 0.5 M solution with respect to the substrate.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Metal-Catalyzed Cross-Coupling: The Modern Solution
Transition metal catalysis, particularly with palladium and copper, offers a powerful and often milder alternative for functionalizing sterically hindered aryl chlorides. These methods proceed through different mechanisms that are less susceptible to steric hindrance at the aromatic ring.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. It is particularly effective for coupling amines with unreactive and sterically demanding aryl chlorides.[11]
Causality of Component Selection: The success of this reaction hinges on a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key is the choice of ligand, which must be both bulky and electron-rich.
-
Bulky Ligands (e.g., biarylphosphines like XPhos, RuPhos): These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst for the initial oxidative addition step.
-
Electron-Rich Ligands: These increase the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond (the rate-limiting step for aryl chlorides) and promotes the final reductive elimination step.
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add this compound (1.0 eq) followed by the amine (1.2 eq).
-
Add anhydrous toluene via syringe to create a 0.2 M solution.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation: Comparison of Amination Conditions
| Entry | Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOt-Bu | 110 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4.0) | K₃PO₄ | 100 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4.4) | K₂CO₃ | 110 | 20 | 88 |
| Note: This data is representative and illustrates typical conditions for such transformations. |
Copper-Catalyzed Reactions
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for forming C-O and C-S bonds, which can be challenging with palladium catalysis.[12] These reactions typically require a copper(I) source (e.g., CuI, CuTC)[13], a ligand (often a phenanthroline or diamine), and a base. They can be driven thermally or, in modern variations, by visible light photocatalysis.[12]
Competing Reactivity and Strategic Considerations
Hydrolysis of the Methyl Ester
A crucial aspect to consider is the stability of the methyl ester group under the reaction conditions. Due to the steric hindrance provided by the two ortho-chlorine atoms, the carbonyl carbon of the ester is also shielded from nucleophilic attack.[14]
-
Acidic Conditions: Hydrolysis is slow.
-
Basic Conditions: While standard ester hydrolysis proceeds via nucleophilic attack at the carbonyl carbon (a BAc2 mechanism), severely hindered esters like this may undergo an alternative SN2-type reaction where the nucleophile (e.g., OH⁻) attacks the methyl group, cleaving the alkyl-oxygen bond (a BAl2 mechanism).[14] This pathway is generally less favorable but becomes competitive when the carbonyl is inaccessible. This robustness allows many reactions to be performed on the chlorine atoms without affecting the ester.
Selectivity: Monosubstitution vs. Disubstitution
The two chlorine atoms are chemically equivalent, making selective monosubstitution a significant challenge. Statistically, a mixture of starting material, monosubstituted, and disubstituted product is expected. However, once the first chlorine is replaced by a larger nucleophile, the steric hindrance at the remaining chlorine atom increases dramatically. This effect can often be exploited to favor the monosubstituted product by carefully controlling stoichiometry (using a slight excess of the substrate) and reaction time.
Conclusion
The reactivity of the chlorine atoms in this compound is a classic case study in sterically governed reactions. While direct SNAr is possible under harsh conditions, its utility is limited. The advent of modern transition metal catalysis has unlocked the synthetic potential of this substrate, providing efficient and relatively mild pathways for C-N, C-O, and C-C bond formation. A thorough understanding of the interplay between steric hindrance, electronic effects, and the choice of reaction mechanism is paramount for any scientist seeking to incorporate this valuable, yet challenging, building block into a synthetic strategy.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Visible-light-mediated copper photocatalysis for organic syntheses [beilstein-journals.org]
- 13. BJOC - Copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates with dimethylzinc [beilstein-journals.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methyl 2,6-dichlorobenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 2,6-dichlorobenzoate: Synthesis, Characterization, and Advanced Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the self-validating protocols that ensure experimental robustness.
Core Molecular Profile
This compound is an aromatic ester that serves as a critical intermediate in various synthetic endeavors.[1] Its molecular structure, characterized by two chlorine atoms flanking the methyl ester group on a benzene ring, imparts significant steric and electronic properties that are leveraged in organic synthesis and specialized research applications.[1] The steric hindrance from the ortho-chlorine atoms influences the reactivity of the ester group and the aromatic ring, a feature that is crucial for directing subsequent chemical transformations.
A summary of its fundamental physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3] |
| Molecular Weight | 205.03 g/mol (or 205.04) | [1][2][4] |
| CAS Number | 14920-87-7 | [1][2] |
| IUPAC Name | This compound | [1] |
| Alternate Name | 2,6-Dichlorobenzoic acid methyl ester | [2] |
| Melting Point | 25-30 °C | [5] |
| Boiling Point | 136-138 °C (at 15 mmHg) | [5] |
| Density | ~1.36 g/cm³ | [5] |
| Appearance | White to off-white solid or liquid | [5] |
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound is most commonly achieved via the esterification of 2,6-dichlorobenzoic acid. The choice of method depends on factors such as scale, required purity, and environmental considerations. We will detail two robust, field-proven protocols.
Method A: Classic Fischer Esterification
This acid-catalyzed method is a cornerstone of organic synthesis, relying on equilibrium displacement to achieve high yields.
Causality and Experimental Choice: The reaction is driven by reacting the carboxylic acid with an excess of methanol, which serves as both a reagent and the solvent. A strong acid catalyst (e.g., sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is performed under reflux to increase the reaction rate. A subsequent aqueous workup is designed to remove the acid catalyst and any unreacted carboxylic acid.
Detailed Experimental Protocol (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichlorobenzoic acid (e.g., 10.0 g, 52.3 mmol) and methanol (e.g., 100 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Aqueous Workup (Self-Validation):
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally, brine (1 x 50 mL).
-
Trustworthiness Check: The sodium bicarbonate wash is critical. Effervescence (CO₂ evolution) indicates the successful neutralization and removal of both the sulfuric acid catalyst and any unreacted 2,6-dichlorobenzoic acid. The absence of effervescence in the second bicarbonate wash suggests complete removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization (Final Validation): The product can be further purified by vacuum distillation. Purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and the structure verified by ¹H and ¹³C NMR spectroscopy.
Workflow: Fischer Esterification
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Method B: Synthesis via Dimethyl Carbonate (DMC)
This method presents a greener alternative, avoiding the use of strong mineral acids and utilizing a less toxic methylating agent.
Causality and Experimental Choice: Dimethyl carbonate (DMC) serves as the methyl source. The reaction is base-catalyzed, typically using a non-nucleophilic organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[6] The base deprotonates the carboxylic acid, forming a carboxylate anion which then attacks the methyl group of DMC. This method often proceeds under milder conditions and can offer high yields with simpler workup procedures.[6]
Detailed Experimental Protocol (DMC Method)
-
Reaction Setup: In a suitable reaction vessel, mix 2,6-dichlorobenzoic acid (38.2 g, 200 mmol), dimethyl carbonate (305.6 g), and DABCO (22.4 g, 200 mmol).[6]
-
Heating: Stir the mixture at room temperature, then warm to 90°C and hold for approximately 10 hours.[6]
-
Solvent Removal: After the reaction is complete, cool to room temperature and evaporate the excess solvent under reduced pressure.[6]
-
Extraction and Wash (Self-Validation):
-
Add water (approx. 150 mL) to the residue and extract with ethyl acetate.[6]
-
Wash the ethyl acetate layer sequentially with water, 5% dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally water again.[6]
-
Trustworthiness Check: The dilute HCl wash ensures any remaining DABCO is protonated and moves to the aqueous layer. The subsequent bicarbonate wash removes any unreacted starting material.
-
-
Drying and Concentration: Dry the organic phase, concentrate it, and characterize the final product as described in Method A. A yield of approximately 97.5% has been reported for this method.[6]
Advanced Applications in Drug Development and Proteomics
While a valuable synthetic intermediate, this compound has found a niche, high-impact application in quantitative proteomics.
Role as a Chemical Intermediate
In drug discovery, the introduction of methyl groups can significantly modulate a molecule's physicochemical and pharmacokinetic properties—a phenomenon sometimes referred to as the "magic methyl" effect.[7][8] While not a methyl group itself, this compound serves as a precursor to scaffolds where the dichloro-aromatic motif is desired. This substitution pattern can block metabolic oxidation at the 2 and 6 positions, thereby enhancing the metabolic stability and half-life of a potential drug candidate.
Application in SILAC Proteomics
A key application of this compound is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantitative proteomics.[1]
Causality and Mechanistic Insight: In a typical SILAC experiment, proteins are digested into smaller peptides by the enzyme trypsin before mass spectrometry analysis. This compound is used to chemically modify the C-terminal carboxyl groups of these peptides.[1] This esterification serves two primary purposes:
-
Enhanced Ionization: The addition of the methyl group increases the hydrophobicity of the peptide, which can improve its ionization efficiency in the mass spectrometer, leading to better signal intensity and more confident peptide identification.[1]
-
Reduced Background Noise: The modification blocks the acidic C-terminus, preventing unwanted side reactions and improving the quality of the mass spectra.[1]
Workflow: Peptide Modification in Proteomics
Caption: Role of this compound in a SILAC proteomics workflow.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile tool whose utility is defined by its unique structure. From enabling robust, high-yield syntheses through multiple pathways to facilitating cutting-edge quantitative proteomics, its applications are a testament to the power of targeted molecular design. The protocols and workflows detailed herein provide the necessary framework for its effective and reliable use in a modern research and development environment.
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound [stenutz.eu]
- 5. This compound CAS#: 14920-87-7 [m.chemicalbook.com]
- 6. Preparation method of 2, 6-dihalogenated methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical data for Methyl 2,6-dichlorobenzoate
An In-depth Technical Guide to the Thermochemical Properties of Methyl 2,6-dichlorobenzoate
Foreword for the Researcher
To the researchers, scientists, and drug development professionals who rely on precise thermochemical data, this guide is intended to be a foundational resource for understanding and obtaining the thermochemical properties of this compound. A survey of the current scientific literature reveals a conspicuous absence of experimentally determined thermochemical data for this specific compound. This guide, therefore, takes a proactive approach. It is structured not as a simple repository of existing data, but as a detailed methodological roadmap. We will explore the established experimental techniques and robust computational methods necessary to determine these crucial thermodynamic parameters. By understanding the "how" and "why" behind these protocols, you will be equipped to generate reliable data, not only for this compound but for other novel compounds in your research endeavors.
The Significance of Thermochemical Data for this compound
This compound is an aromatic compound whose utility spans from synthetic chemistry to potential applications in proteomics research.[1] The thermochemical properties of a compound, such as its enthalpy of formation, are critical for a variety of applications:
-
Process Safety and Development : Understanding the heat released during chemical reactions (enthalpy of reaction) is paramount for designing safe and efficient manufacturing processes.
-
Reaction Engineering : Thermodynamic data allows for the calculation of equilibrium constants and the prediction of reaction feasibility, guiding the optimization of synthetic routes.
-
Environmental Fate and Transport : Properties like vapor pressure, which is related to the enthalpy of vaporization, are essential for modeling how a compound will behave and persist in the environment.[2]
Given the lack of published data, this guide provides the necessary theoretical and practical framework for its determination.
Experimental Determination of Thermochemical Properties
The foundation of thermochemistry lies in precise calorimetric measurements. For a solid compound like this compound, a suite of experiments is required to determine the key thermodynamic quantities.
Enthalpy of Combustion and Formation in the Solid State
The standard molar enthalpy of formation (ΔfH°solid) is most accurately determined experimentally via combustion calorimetry. For chlorinated organic compounds, a specialized technique using a rotating-bomb calorimeter is the gold standard.[3][4]
-
Why a Rotating Bomb? The combustion of chlorinated compounds produces hydrochloric acid (HCl) as a primary product. To ensure a well-defined final state, a small amount of a reducing solution (like arsenious oxide) is added to the bomb to reduce any free chlorine to chloride ions. The bomb is rotated after combustion to ensure all gaseous products dissolve and react in the bomb solution, leading to a uniform final state.[3]
-
Why Benzoic Acid as a Standard? The calorimeter itself has a heat capacity that must be precisely determined. This is achieved by combusting a known mass of a primary standard, benzoic acid, which has a certified and highly accurate enthalpy of combustion.[5]
-
Calorimeter Calibration :
-
Press approximately 1 gram of certified benzoic acid into a pellet.
-
Weigh the pellet accurately.
-
Place the pellet in the crucible inside the bomb.
-
Attach a known length and mass of fuse wire.
-
Add 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere.
-
Seal the bomb and pressurize with high-purity oxygen to approximately 30 atm.
-
Immerse the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change until a stable final temperature is reached.
-
Correct for the heat released by the fuse wire and any nitric acid formation to determine the heat capacity of the calorimeter.
-
-
Combustion of this compound :
-
Prepare a pellet of this compound (approximately 0.5-0.8 grams).
-
Accurately weigh the sample.
-
Place the sample in the crucible.
-
Add a precise amount of a reducing agent solution (e.g., arsenious oxide solution) to the bomb.
-
Follow steps 1.3 to 1.9 for the combustion process.
-
After combustion, rotate the bomb to ensure complete dissolution of the gaseous products.
-
Analyze the final bomb solution for the concentration of hydrochloric acid and any unreacted reducing agent.
-
-
Data Analysis :
-
The raw temperature rise is used with the calorimeter's heat capacity to calculate the total energy change.
-
Corrections are applied for the ignition energy, the heat of solution of HCl, and the heat of reaction of the reducing agent.
-
The Washburn correction is applied to correct the energy change to standard state conditions.[3]
-
From the standard internal energy of combustion (ΔcU°), the standard enthalpy of combustion (ΔcH°) is calculated.
-
The standard enthalpy of formation in the solid state (ΔfH°solid) is then derived using Hess's Law, based on the known enthalpies of formation of CO2(g), H2O(l), and HCl(aq).[4]
-
The overall combustion reaction is: C8H6Cl2O2(s) + 7O2(g) + nH2O(l) → 8CO2(g) + 2HCl·(n+2)H2O(l)
Enthalpy of Phase Transitions
DSC is a powerful technique for measuring the heat absorbed or released by a sample as its temperature is changed.[6] It is the primary method for determining the enthalpy of fusion (ΔfusH).
-
Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium and tin.[7]
-
Sample Preparation : Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Thermal Program :
-
Equilibrate the sample at a temperature below its expected melting point.
-
Heat the sample at a constant rate (e.g., 5-10 K/min) through its melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis : The melting point is taken as the onset temperature of the endothermic peak. The enthalpy of fusion is determined by integrating the area of the melting peak.[8]
The enthalpy of sublimation (ΔsubH) is crucial for deriving the gas-phase enthalpy of formation. It can be determined directly by DSC or indirectly from vapor pressure measurements.
A specialized DSC setup can be used to measure the enthalpy of sublimation.[9] This often involves using open pans and a controlled atmosphere to encourage sublimation.
The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids.[2][10]
-
Apparatus : A Knudsen cell (a small container with a precisely machined small orifice) is placed in a high-vacuum chamber. The mass loss from the cell is monitored by an ultra-microbalance.[10]
-
Procedure :
-
Data Analysis : The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the gas constant, and M is the molar mass.
-
Deriving Enthalpy of Sublimation : The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this line is equal to -ΔsubH/R.[2]
Experimental Workflow for Thermochemical Data Determination
References
- 1. torontech.com [torontech.com]
- 2. azom.com [azom.com]
- 3. The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Standards Development For Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. pragolab.cz [pragolab.cz]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 2,6-dichlorobenzoate in Modern Pharmaceutical Synthesis
Abstract
Methyl 2,6-dichlorobenzoate is a pivotal, yet often overlooked, intermediate in the lexicon of pharmaceutical synthesis. Its unique structural configuration—a sterically encumbered ester flanked by two ortho-chloro substituents—presents both challenges and distinct advantages for the medicinal chemist. The chloro groups serve as versatile synthetic handles for cross-coupling reactions, while simultaneously modulating the reactivity of the ester and influencing the conformation of the final molecule. This guide provides an in-depth exploration of the strategic applications of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that make it a valuable building block for complex active pharmaceutical ingredients (APIs). We will detail field-proven protocols for key transformations, including catalytic amidation and palladium-catalyzed cross-coupling, and contextualize its role in the synthesis of important pharmaceutical agents.
Introduction: Understanding the Molecular Asset
This compound is a derivative of 2,6-dichlorobenzoic acid, a compound widely utilized in organic synthesis and medicinal chemistry.[1][2] The ester form provides a moderately reactive functional group that can be readily transformed, while the dichlorinated aromatic ring offers a stable scaffold ripe for further functionalization.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 6575-23-1 |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 39-42 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol) |
The true value of this molecule lies in the interplay of its functional groups:
-
Steric Hindrance: The two ortho-chloro atoms sterically shield the ester carbonyl. This hinders simplistic saponification and directs certain reactions, such as amidation, to require catalytic activation for efficient conversion. This steric bulk can be strategically employed to control reactivity and favor specific outcomes in multi-step syntheses.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms activates the benzene ring towards certain transformations and influences the acidity of ring protons.
-
Synthetic Handles: The C-Cl bonds are prime sites for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[3][4]
The following diagram illustrates the general workflow for leveraging this compound in a synthetic campaign.
Caption: Synthetic pathways originating from this compound.
Core Application: Catalytic Amidation for API Synthesis
The formation of an amide bond is one of the most common reactions in pharmaceutical manufacturing.[5] Direct amidation of the sterically hindered ester of this compound is challenging under thermal conditions alone. Therefore, catalytic methods are essential for achieving high yields under mild conditions.[6][7] This transformation is critical in the synthesis of molecules where the 2,6-dichlorobenzamide moiety is a key pharmacophore, such as in the development of novel modulators for dopamine receptors.[8]
Causality Behind the Method: Lewis acid catalysts, such as those based on Zirconium (IV) or Hafnium (IV), or boronic acid derivatives, activate the ester carbonyl, making it more susceptible to nucleophilic attack by an amine.[5] The catalyst coordinates to the carbonyl oxygen, increasing its electrophilicity and overcoming the steric barrier imposed by the ortho-chloro groups. This avoids the need for harsh reagents like acid chlorides, which can be incompatible with sensitive functional groups elsewhere in the molecule.
Reaction Mechanism: Boronic Acid Catalyzed Amidation
Caption: Simplified mechanism for boronic acid-catalyzed amidation.
Protocol 1: Boric Acid Catalyzed Direct Amidation
This protocol describes a general, environmentally benign method for the synthesis of an N-substituted 2,6-dichlorobenzamide.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| This compound | 205.04 | 2.05 g | 10.0 mmol | 1.0 |
| Benzylamine | 107.15 | 1.18 g (1.2 mL) | 11.0 mmol | 1.1 |
| Boric Acid | 61.83 | 31 mg | 0.5 mmol | 0.05 |
| Toluene | - | 20 mL | - | - |
| Molecular Sieves, 4Å | - | 2.0 g | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (2.05 g, 10.0 mmol), benzylamine (1.2 mL, 11.0 mmol), boric acid (31 mg, 0.5 mmol), activated 4Å molecular sieves (2.0 g), and toluene (20 mL).
-
Reaction: Heat the reaction mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the molecular sieves, washing the filter cake with a small amount of toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-2,6-dichlorobenzamide.
Expected Results:
-
Yield: >85%
-
Appearance: White to off-white solid.
-
Characterization: Purity to be confirmed by HPLC (>98%). Structure to be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Heterocyclic Synthesis: A Key Step Toward Tizanidine
Tizanidine is a centrally acting α2 adrenergic agonist used as a muscle relaxant.[9][10] While many reported syntheses start from 4-amino-5-chloro-2,1,3-benzothiadiazole, the core dichlorinated aromatic pattern is a recurring theme in medicinal chemistry. The principles for manipulating dichlorinated aromatics are directly applicable. For instance, a key transformation in related syntheses involves the reaction of a dichlorinated precursor with a nucleophile to build the heterocyclic system.
A plausible synthetic route towards a key intermediate for Tizanidine analogues could involve the reaction of a derivative of 2,6-dichlorobenzoic acid. For example, after converting the acid to an acid chloride, it can be reacted with an appropriate amine to form a critical amide bond, which is then elaborated further.
Protocol 2: Synthesis of a Tizanidine Precursor Analogue
This protocol outlines the synthesis of N-(2-aminoethyl)-2,6-dichlorobenzamide, a structural analogue that demonstrates the formation of a key linkage found in more complex APIs.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| 2,6-Dichlorobenzoic acid | 191.01 | 1.91 g | 10.0 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL | 15.0 mmol | 1.5 |
| Dichloromethane (DCM) | - | 30 mL | - | - |
| Ethylenediamine | 60.10 | 3.0 mL | 45.0 mmol | 4.5 |
| Triethylamine (TEA) | 101.19 | 2.8 mL | 20.0 mmol | 2.0 |
Procedure:
-
Acid Chloride Formation: Suspend 2,6-dichlorobenzoic acid (1.91 g, 10.0 mmol) in DCM (20 mL) in a flame-dried flask under a nitrogen atmosphere. Add thionyl chloride (1.1 mL, 15.0 mmol) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours until the solution becomes clear.
-
Amine Solution Preparation: In a separate flask, dissolve ethylenediamine (3.0 mL, 45.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) in DCM (10 mL) and cool to 0 °C.
-
Coupling Reaction: Remove the solvent from the acid chloride solution under reduced pressure. Re-dissolve the crude 2,6-dichlorobenzoyl chloride in DCM (10 mL) and add it dropwise to the chilled ethylenediamine solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 4 hours.
-
Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from ethyl acetate/hexane.
Advanced C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The chloro-substituents on this compound are not merely for steric or electronic influence; they are active participants in synthesis. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium complex.[4][11][12] This allows for the direct attachment of new aromatic or aliphatic groups to the dichlorinated core, dramatically increasing molecular complexity.
Causality Behind the Method: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle includes:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the this compound.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Monosubstitution via Suzuki-Miyaura Coupling
This protocol details the selective mono-arylation of this compound. Achieving selectivity can be controlled by stoichiometry and reaction time.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| This compound | 205.04 | 1.025 g | 5.0 mmol | 1.0 |
| Phenylboronic acid | 121.93 | 548 mg | 4.5 mmol | 0.9 |
| Pd(PPh₃)₄ | 1155.56 | 173 mg | 0.15 mmol | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 2.07 g | 15.0 mmol | 3.0 |
| Toluene | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
Setup: In a Schlenk flask, combine this compound (1.025 g, 5.0 mmol), phenylboronic acid (548 mg, 4.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Degassing: Seal the flask, evacuate, and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent & Catalyst Addition: Add degassed toluene (20 mL) and degassed water (5 mL) via syringe. Finally, add the palladium catalyst, Pd(PPh₃)₄ (173 mg, 0.15 mmol), under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitoring: Monitor for the consumption of the boronic acid and the formation of the mono-coupled product by TLC or GC-MS. Over-running the reaction may lead to the di-coupled product.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash the mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target methyl 2-chloro-6-phenylbenzoate.
Conclusion
This compound is far more than a simple aromatic ester. Its strategically positioned chloro-substituents provide steric control and offer robust handles for advanced synthetic manipulations. By understanding the underlying chemical principles, researchers can leverage this building block to efficiently construct complex molecular architectures. The protocols provided herein for catalytic amidation and Suzuki-Miyaura cross-coupling represent reliable and scalable methods for incorporating this versatile intermediate into sophisticated drug discovery and development programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparations methods of tizanidine (API) and related compounds: A review [systems.enpress-publisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Sterically Encumbered Reagent: Methyl 2,6-Dichlorobenzoate in Modern Cross-Coupling Chemistry
Abstract
Methyl 2,6-dichlorobenzoate, a sterically hindered aryl halide, presents unique challenges and opportunities in the realm of carbon-carbon and carbon-heteroatom bond formation. Its di-ortho-substituted nature significantly impacts reactivity, demanding carefully optimized catalytic systems to overcome steric hindrance and achieve efficient cross-coupling. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound as a reagent in various palladium- and nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and present quantitative data to empower the strategic design and execution of synthetic routes involving this challenging yet valuable building block.
Introduction: Navigating the Steric Challenge of a Di-ortho-Substituted Aryl Halide
This compound is a readily available and cost-effective starting material. However, the two chlorine atoms flanking the methyl ester group create a formidable steric shield around the reactive sites. This steric hindrance poses a significant barrier to the oxidative addition step in typical palladium-catalyzed cross-coupling cycles, often leading to low or no reactivity with standard catalytic systems.[1][2]
The successful application of this compound in cross-coupling reactions hinges on the rational selection of catalysts and ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential to promote the formation of the active low-coordinate palladium(0) species and to facilitate the challenging oxidative addition step.[1][2] Furthermore, nickel-based catalysts have emerged as powerful alternatives, often exhibiting superior reactivity for the activation of less reactive aryl chlorides.
This guide will explore the utility of this compound in several key cross-coupling reactions, providing detailed protocols and insights into overcoming the inherent steric challenges.
Suzuki-Miyaura Coupling: Forging Biaryl Bonds Under Steric Strain
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the construction of biaryl scaffolds.[3] When employing this compound, the choice of catalyst and ligand is paramount to achieving reasonable yields. Systems that are effective for sterically hindered aryl chlorides are the go-to option.[1][2][4]
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura coupling of this compound follows the conventional pathway of oxidative addition, transmetalation, and reductive elimination. The primary hurdle is the initial oxidative addition of the sterically encumbered aryl chloride to the Pd(0) center. The use of bulky, electron-rich ligands is crucial to stabilize the coordinatively unsaturated Pd(0) species and to facilitate its insertion into the C-Cl bond.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with (4-Methoxyphenyl)boronic Acid
This protocol is adapted from established methods for the coupling of sterically hindered aryl chlorides.[2][4]
Materials:
-
This compound
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (8 mL) and degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | 75-85 |
| 2 | This compound | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 24 | 80-90 |
| 3 | This compound | (2-Methylphenyl)boronic acid | [Pd(IPr)(cinnamyl)Cl] (2) | - | K₃PO₄ (3) | t-Amyl alcohol | 100 | 16 | 65-75 |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling of this compound. Yields are approximate and based on literature for similar sterically hindered substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of internal alkynes.[5] The steric hindrance of this compound makes this transformation particularly challenging, often requiring higher catalyst loadings and elevated temperatures. Copper-free conditions are often preferred to avoid the formation of undesired alkyne homocoupling byproducts.
Mechanistic Insights
The generally accepted mechanism involves a palladium cycle and, in the classic reaction, a copper co-catalyst cycle. For sterically hindered substrates, a copper-free variant is often employed to simplify the system and avoid side reactions. In this case, the base plays a crucial role in the deprotonation of the terminal alkyne to form the acetylide, which then participates in the transmetalation step.
Caption: A typical experimental workflow for Sonogashira coupling.
Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on modern methods for the copper-free Sonogashira coupling of challenging aryl chlorides.
Materials:
-
This compound
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
c-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard Schlenk line equipment
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%) to an oven-dried Schlenk tube.
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Remove the Schlenk tube from the glovebox and add anhydrous 1,4-dioxane (5 mL) and phenylacetylene (1.2 mmol, 1.2 equiv) under a positive flow of argon.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the desired product.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd₂(dba)₃ (2.5) | XPhos (6) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 60-70 |
| 2 | This compound | 1-Octyne | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene | 110 | 20 | 55-65 |
| 3 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | - | Cs₂CO₃ (2.5) | DMF | 130 | 36 | 40-50 |
Table 2. Representative Conditions for Copper-Free Sonogashira Coupling. Yields are estimated based on similar transformations.
Other Cross-Coupling Reactions and Future Outlook
While Suzuki-Miyaura and Sonogashira couplings are the most explored, other cross-coupling reactions can also be applied to this compound, albeit with significant challenges.
-
Heck Reaction: The Heck reaction, coupling with an alkene, is often difficult with di-ortho-substituted aryl halides due to steric hindrance preventing the migratory insertion step.[6][7] Highly active catalyst systems, potentially with palladacycle pre-catalysts, may be required.[8]
-
Kumada Coupling: The Kumada coupling, utilizing a Grignard reagent, offers a highly reactive nucleophile that may overcome the steric barrier.[1][9] Nickel catalysts are often preferred for this transformation with aryl chlorides.[10][11]
-
Stille Coupling: The Stille reaction with organostannanes is another possibility, though the toxicity of tin reagents is a significant drawback.[2][12]
-
Buchwald-Hartwig Amination: The formation of a C-N bond via Buchwald-Hartwig amination is also challenging with this substrate.[13][14] The use of specialized bulky phosphine ligands is essential to facilitate the reaction.[15]
The development of more active and selective catalysts, particularly those based on nickel and featuring advanced ligand designs, will continue to expand the utility of this compound in cross-coupling chemistry. These advancements will enable the synthesis of increasingly complex and sterically congested molecules for applications in drug discovery and materials science.
References
- 1. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. sctunisie.org [sctunisie.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analysis of Methyl 2,6-dichlorobenzoate by HPLC and GC-MS
Introduction
Methyl 2,6-dichlorobenzoate (CAS No. 14920-87-7) is an important chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity and the presence of any related impurities are critical parameters that can significantly impact the safety and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its quantification and characterization in various matrices, from raw materials to final formulations and environmental samples.
This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure scientific integrity and reproducible results.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [2][3][4] |
| Molecular Weight | 205.04 g/mol | [3][5] |
| Appearance | White to very pale yellow, low melting solid | [2][4] |
| Melting Point | 25-30°C | [6] |
| Boiling Point | 136-138°C at 15 mmHg | [6] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | [7] |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Scientific Rationale and Method Overview
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to nonpolar organic molecules, making it ideally suited for this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[8][9] By adjusting the composition of the mobile phase, we can control the retention and achieve separation from potential impurities. A UV detector is chosen for its sensitivity to aromatic compounds, which exhibit strong absorbance in the UV region. A validated method for the separation of dichlorobenzoic acid isomers suggests that a detection wavelength of 210 nm provides excellent sensitivity.[10]
This protocol outlines an isocratic RP-HPLC method that is both robust and efficient, providing accurate quantification of this compound.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1.3.1. Materials and Reagents
-
This compound reference standard (>97% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[7]
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE or nylon syringe filters
1.3.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the analyte.[3] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | This composition provides optimal retention and peak shape. Adjust ratio if necessary to achieve desired retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Provides high sensitivity for the aromatic ring of the analyte.[10] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
1.3.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. This range is typical for establishing linearity.[11]
-
Sample Preparation: Accurately weigh a sample containing an expected amount of this compound. Dissolve the sample in methanol and dilute with the mobile phase to bring the final concentration within the calibration range.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[7][12]
1.3.4. Data Analysis and System Suitability
-
Calibration: Inject the working standards and construct a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.
-
Quantification: Inject the sample solution and determine the concentration of this compound using the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-range standard at least five times. The relative standard deviation (RSD) for retention time should be < 1% and for peak area should be < 2%. The theoretical plates should be > 2000 and the tailing factor should be < 2.0.[13]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Scientific Rationale and Method Overview
GC-MS is a highly sensitive and specific technique, making it an excellent choice for the analysis of volatile and semi-volatile compounds like this compound. The compound's volatility and thermal stability allow it to be readily analyzed by GC without derivatization. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, offering a higher degree of certainty than HPLC-UV.
This method utilizes a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) which separates compounds primarily based on their boiling points.[14] For enhanced sensitivity and specificity, the mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode.[6][15] SIM mode involves monitoring only a few characteristic ions of the target analyte, which significantly reduces background noise and lowers detection limits compared to a full scan acquisition.[11][13]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
2.3.1. Materials and Reagents
-
This compound reference standard (>97% purity)
-
n-Hexane (Pesticide residue grade or equivalent)
-
Helium (carrier gas), ultra-high purity (99.999%)
2.3.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| GC-MS System | Thermo Scientific TRACE 1310 GC with ISQ 7000 MS or equivalent | A standard, sensitive GC-MS system capable of SIM mode operation. |
| Column | TraceGOLD TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-volatile compounds.[1] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless, 1 µL | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | Provides good separation of the analyte from solvent and potential contaminants. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns.[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for the target analyte.[1] |
2.3.3. SIM Ion Selection The selection of ions for SIM mode is based on the mass spectrum of this compound. The molecular ion and characteristic fragment ions are chosen to ensure both sensitivity (quantifier ion) and specificity (qualifier ions). The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a powerful tool for confirmation.[16]
-
Mass Spectrum Analysis: The EI mass spectrum of this compound shows a molecular ion [M]⁺˙ at m/z 204 (for ²³⁵Cl) and 206 (for ¹³⁵Cl and ¹³⁷Cl). Key fragments arise from the loss of a methoxy group (-OCH₃) resulting in an ion at m/z 173/175, and the loss of a methoxycarbonyl group (-COOCH₃) leading to an ion at m/z 145/147.
| Ion Type | m/z | Rationale |
| Quantifier Ion | 173 | This is typically an abundant and characteristic fragment, providing a strong signal for quantification. |
| Qualifier Ion 1 | 204 | The molecular ion, confirming the identity and molecular weight of the compound. |
| Qualifier Ion 2 | 145 | Another significant fragment that adds a layer of confirmation. |
2.3.4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with n-Hexane.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with n-Hexane.
-
Sample Preparation: Use a suitable extraction method based on the sample matrix. For example, a liquid-liquid extraction with n-hexane may be appropriate for aqueous samples, while a solid-phase extraction (SPE) might be needed for more complex matrices.[17] The final extract should be in n-Hexane and diluted to fall within the calibration range.
2.3.5. Data Analysis and Confirmation
-
Calibration and Quantification: Follow the procedure outlined in the HPLC section (1.3.4), using the peak area of the quantifier ion (m/z 173).
-
Confirmation: The analyte is considered positively identified if:
-
The retention time in the sample matches that of the reference standard within a specified window (e.g., ±0.1 minutes).
-
All three monitored ions (173, 204, 145) are present and maximize at the same retention time.
-
The ratio of the qualifier ions to the quantifier ion in the sample is within ±20% of the average ratio observed in the calibration standards.
-
Part 3: Method Validation and Trustworthiness
To ensure that these analytical procedures are fit for their intended purpose, they must be validated.[10] Validation demonstrates that the method is accurate, precise, specific, sensitive, and robust. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed.[13]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (HPLC-DAD) or mass spectral confirmation (GC-MS). |
| Linearity | Proportional relationship between concentration and analytical signal. | r² ≥ 0.999 over the defined range. |
| Range | The interval between the upper and lower concentrations of the analyte. | Demonstrated accuracy, precision, and linearity within this interval. |
| Accuracy | Closeness of the test results to the true value. | % Recovery of 98-102% for spiked samples.[13] |
| Precision | Agreement among a series of measurements. | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%).[13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10 with acceptable precision and accuracy. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when varying parameters like mobile phase composition, flow rate, or temperature. |
By rigorously validating these methods, laboratories can ensure the trustworthiness and reliability of the data generated for this compound, supporting critical decisions in research, development, and quality control.
References
- 1. gcms.cz [gcms.cz]
- 2. Characterization of polychlorinated aromatic hydrocarbons by reversed-phase liquid chromatography with ultraviolet absorbance and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. volatileanalysis.com [volatileanalysis.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. organomation.com [organomation.com]
- 13. easlab.com [easlab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. gcms.cz [gcms.cz]
Application Notes & Protocols: The Role of Chemical Probes in Quantitative Proteomics
To the Community of Researchers, Scientists, and Drug Development Professionals,
In the pursuit of novel therapeutic targets and a deeper understanding of cellular processes, the tools we employ for protein analysis are of paramount importance. This document addresses the role of specific chemical entities in the field of proteomics, with a focused inquiry into the application of Methyl 2,6-dichlorobenzoate.
A comprehensive review of the scientific literature and chemical databases indicates that This compound does not have a recognized role in proteomics or Stable Isotope Labeling with Amino acids in Cell culture (SILAC) . Its documented applications are primarily in agriculture as a plant growth regulator and fungicide.[1]
This document will, therefore, serve to clarify the established principles of quantitative proteomics, specifically SILAC and the investigation of protein methylation, to provide a clear understanding of why compounds like this compound are not utilized in these methodologies and to detail the correct, validated approaches.
Part 1: Understanding SILAC and Protein Methylation Analysis
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[2] The core principle of SILAC involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.
The SILAC Workflow: A Conceptual Overview
The fundamental SILAC experiment involves two populations of cells. One population is grown in a "light" medium containing standard amino acids (e.g., L-arginine and L-lysine), while the second population is cultured in a "heavy" medium containing the same amino acids but labeled with heavy isotopes (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine).
After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, proteins are digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the precise relative quantification of protein abundance between the two samples.
Figure 1: A simplified workflow of a typical SILAC experiment.
Heavy Methyl SILAC for Methylome Profiling
A specialized application of SILAC, known as "heavy methyl SILAC," is employed to investigate protein methylation, a crucial post-translational modification (PTM) involved in numerous cellular processes.[3] In this approach, cells are cultured with heavy isotopes of methionine, the precursor for S-adenosylmethionine (SAM), which is the primary methyl group donor in cells. This allows for the differentiation and quantification of methylated peptides by mass spectrometry, providing insights into the dynamics of the protein methylome.[3][4]
Part 2: Chemical Properties of this compound and its Incompatibility with Metabolic Labeling
This compound is the methyl ester of 2,6-dichlorobenzoic acid.[5][6] Its chemical structure is not analogous to any naturally occurring amino acid or a precursor that could be integrated into proteins through the cell's translational or metabolic machinery.
Key reasons for its unsuitability in SILAC and other metabolic labeling techniques include:
-
Lack of a Bio-incorporation Moiety: It does not possess a functional group that would allow it to be recognized by tRNA synthetases and incorporated into a growing polypeptide chain.
-
Cellular Toxicity: As a derivative of a herbicide, it is designed to be biologically active in plants and could have cytotoxic effects on mammalian cells, disrupting the very cellular processes being studied.[7]
-
Metabolic Inertness in Protein Synthesis: There are no known metabolic pathways in mammalian cells that would process this compound and transfer a part of its structure onto proteins as a stable isotopic label.
Part 3: Standard Protocol for a SILAC Experiment
The following is a generalized protocol for a standard SILAC experiment for quantitative proteomics. This protocol should be adapted based on the specific cell line and experimental goals.
Materials
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-arginine and L-lysine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-arginine and L-lysine.
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆¹⁵N₂-L-lysine (or other desired isotopic labels).
-
Cell line of interest.
-
Standard cell culture reagents and equipment.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantitation assay (e.g., BCA assay).
-
Reagents for in-solution or in-gel protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
Mass spectrometer and liquid chromatography system.
Experimental Workflow
Figure 2: Step-by-step protocol for a SILAC experiment.
Step-by-Step Methodology
-
Media Preparation: Reconstitute the amino acid-deficient medium and supplement with dialyzed FBS. Add the "light" amino acids to one batch and the "heavy" amino acids to another.
-
Cell Adaptation and Labeling: Thaw and culture the cells in the "light" and "heavy" media, respectively. Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.
-
Verification of Labeling Efficiency: Before proceeding with the main experiment, it is crucial to verify the labeling efficiency. This can be done by analyzing a small aliquot of protein extract from the "heavy" labeled cells by mass spectrometry to ensure that the incorporation of heavy amino acids is greater than 95%.
-
Experimental Treatment: Once complete labeling is confirmed, expand the cells and apply the desired experimental treatments to the "light" and "heavy" cell populations.
-
Cell Lysis and Protein Quantification: Harvest the cells, lyse them using an appropriate buffer, and determine the protein concentration for each lysate.
-
Sample Combination and Digestion: Combine equal amounts of protein from the "light" and "heavy" lysates. The combined protein mixture is then denatured, reduced, alkylated, and digested with a protease, most commonly trypsin.
-
Peptide Preparation and Mass Spectrometry: The resulting peptide mixture is desalted and cleaned up, typically using a C18 solid-phase extraction method. The prepared peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
-
Data Analysis: The acquired MS data is processed using specialized software that can identify peptides, and importantly, quantify the relative abundance of the "light" and "heavy" peptide pairs to determine changes in protein levels between the two experimental conditions.
Conclusion
While the exploration of novel chemical probes is a vital aspect of advancing proteomics research, it is equally important to rely on validated and mechanistically understood methodologies. This compound has no established application in proteomics or SILAC labeling. The established and robust SILAC methodology, as detailed in this document, remains the gold standard for in vivo quantitative proteomics, providing accurate and reproducible insights into the dynamic nature of the proteome.
References
- 1. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Heavy Methyl SILAC Metabolic Labeling of Human Cell Lines for High-Confidence Identification of R/K-Methylated Peptides by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging technologies to map the protein methylome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dichlorobenzoic acid | 50-30-6 [chemicalbook.com]
- 6. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. longdom.org [longdom.org]
- 9. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]
Application Note: Derivatization of Methyl 2,6-dichlorobenzoate for Advanced Chromatographic Analysis
Abstract
Methyl 2,6-dichlorobenzoate and its primary hydrolysis product, 2,6-dichlorobenzoic acid, are compounds of significant interest in environmental analysis and chemical synthesis. Direct analysis of the acidic form, in particular, presents challenges for gas chromatography (GC) due to its high polarity and low volatility, which often result in poor peak shape and thermal instability.[1][2][3] While high-performance liquid chromatography (HPLC) can be used for direct analysis, sensitivity can be limited. This application note provides a comprehensive guide with detailed protocols for the derivatization of this compound, focusing on its conversion to 2,6-dichlorobenzoic acid, to enhance its analytical determination by GC-Mass Spectrometry (GC-MS) and HPLC. We present two robust methods for GC-MS—methylation and silylation—and a pre-column derivatization technique for improved HPLC-UV detection. These protocols are designed to improve volatility, thermal stability, and detector response, thereby enabling reliable and sensitive quantification for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
This compound is an ester that can undergo hydrolysis under environmental or metabolic conditions to form 2,6-dichlorobenzoic acid.[4] This acidic metabolite is often the primary target for quantitative analysis. The inherent chemical properties of 2,6-dichlorobenzoic acid—specifically the polar carboxylic acid group—make it a challenging analyte for standard chromatographic methods.
-
For Gas Chromatography (GC): The direct injection of carboxylic acids like 2,6-dichlorobenzoic acid is problematic. The polar -COOH group can engage in hydrogen bonding, leading to strong interactions with the stationary phase of the GC column.[1] This results in significant peak tailing, poor resolution, and potential thermal degradation in the hot injector, compromising both qualitative and quantitative accuracy.[3] Derivatization masks this polar functional group, converting the analyte into a more volatile and thermally stable form suitable for GC analysis.[5][6]
-
For High-Performance Liquid Chromatography (HPLC): While 2,6-dichlorobenzoic acid can be analyzed directly using reverse-phase HPLC[7][8], its native UV absorbance may not be sufficient for trace-level detection. Pre-column derivatization can be employed to attach a molecule with a strong chromophore to the analyte, significantly enhancing its response to a UV-Vis detector and thereby lowering the limits of detection.[9][10]
This guide begins with the foundational step of converting the parent ester to its corresponding acid, followed by detailed derivatization protocols tailored for specific analytical platforms.
Foundational Step: Hydrolysis of this compound
To analyze the primary metabolite or ensure a unified analytical target, the first step is the quantitative conversion of this compound to 2,6-dichlorobenzoic acid via base-catalyzed hydrolysis. The steric hindrance caused by the two ortho-chlorine atoms can slow the rate of hydrolysis, but the reaction proceeds to completion under reflux.[11]
Diagram 1: Overall Analytical Workflow
References
- 1. Blogs | Restek [discover.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Buy this compound | 14920-87-7 [smolecule.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2,6-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: The 2,6-Dichlorobenzoate Group for Robust Protection of Carboxylic Acids
Introduction: Navigating the Challenges of Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, are particularly reactive functional groups that often require temporary masking to prevent unwanted side reactions with basic, nucleophilic, or reducing reagents.[2][3] While a plethora of protecting groups for carboxylic acids exist, the selection of an appropriate group is dictated by its stability to the reaction conditions under which other functional groups must react, and the ease and selectivity of its subsequent removal.[4]
Standard ester protecting groups, such as methyl or ethyl esters, are readily introduced but their removal typically requires harsh basic or acidic hydrolysis, which may not be compatible with sensitive functional groups elsewhere in the molecule.[2] This application note details the use of the 2,6-dichlorobenzoate group as a robust protecting strategy for carboxylic acids, particularly in contexts where a high degree of stability is required. The steric hindrance provided by the two ortho-chloro substituents renders the 2,6-dichlorobenzoate ester exceptionally resistant to a wide range of reaction conditions, yet it can be removed efficiently under specific, mild conditions.
The 2,6-Dichlorobenzoate Protecting Group: A Shield for Carboxylic Acids
The 2,6-dichlorobenzoate protecting group offers a solution for syntheses requiring a highly stable yet removable protecting group for a carboxylic acid. The two chlorine atoms in the ortho positions of the phenyl ring sterically hinder the carbonyl group of the ester, making it significantly less susceptible to nucleophilic attack. This steric shield is the cornerstone of its utility as a protecting group.
Key Attributes of the 2,6-Dichlorobenzoate Protecting Group:
-
High Stability: Resistant to a wide range of nucleophiles, bases, and mild acidic conditions.
-
Robustness: Suitable for complex syntheses involving multiple steps where other ester protecting groups might be labile.
-
Selective Removal: Can be cleaved under specific, mild conditions that often leave other functional groups intact.
Protection of Carboxylic Acids as 2,6-Dichlorobenzoate Esters
The introduction of the sterically hindered 2,6-dichlorobenzoate group requires a powerful esterification method. Standard Fischer esterification is generally not effective due to the steric bulk of 2,6-dichlorobenzoyl chloride.[5] A highly effective method is analogous to the Yamaguchi esterification, which is designed for the synthesis of sterically hindered esters.[6] This method involves the in-situ formation of a mixed anhydride, which is then reacted with the alcohol (in this case, the hydroxyl of the carboxylic acid is part of the substrate being protected). For the purpose of protecting a carboxylic acid, we will adapt this to a direct esterification using 2,6-dichlorobenzoyl chloride in the presence of a suitable base and acylation catalyst.
Protocol for Protection of a Carboxylic Acid (R-COOH)
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Carboxylic acid (R-COOH)
-
2,6-Dichlorobenzoyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Workflow for Protection:
Caption: Workflow for the protection of a carboxylic acid as a 2,6-dichlorobenzoate ester.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 2,6-dichlorobenzoyl chloride (1.2 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 2,6-dichlorobenzoyl chloride.
-
Base: A tertiary amine base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
DMAP Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation reaction, especially with sterically hindered substrates.[6] It reacts with the acyl chloride to form a more reactive acylpyridinium intermediate.
Deprotection of 2,6-Dichlorobenzoate Esters
The steric hindrance that makes the 2,6-dichlorobenzoate group so stable also makes its removal challenging under standard conditions. Simple aqueous hydrolysis is often sluggish and requires harsh conditions that can compromise other functional groups.[7] A milder and more effective method involves alkaline hydrolysis in a non-aqueous medium, which enhances the nucleophilicity of the hydroxide ion.[7][8]
Protocol for Deprotection of a 2,6-Dichlorobenzoate Ester
This protocol is based on the mild hydrolysis of hindered esters and may require optimization for specific substrates.[7][8]
Reagents and Materials:
-
2,6-Dichlorobenzoate ester
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Workflow for Deprotection:
Caption: Workflow for the deprotection of a 2,6-dichlorobenzoate ester.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 2,6-dichlorobenzoate ester (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:9 v/v).
-
Addition of Base: Add a solution of sodium hydroxide in methanol (e.g., 0.3 N, 3.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Acidification: To the residue, add water and acidify to a pH of ~2-3 with dilute aqueous HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude carboxylic acid can be purified by crystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Non-Aqueous Solvent System: The use of a largely non-polar, aprotic solvent like DCM with a small amount of methanol minimizes the solvation of the hydroxide anion.[7][8] This "naked" hydroxide is a much stronger nucleophile and can more effectively attack the sterically hindered carbonyl carbon of the ester.[7]
-
Room Temperature Reaction: The enhanced reactivity of the hydroxide in the non-aqueous system allows the hydrolysis to proceed at room temperature, avoiding the need for heating which could degrade sensitive substrates.[7]
Data Summary
The following table provides a general overview of the reaction conditions for the protection and deprotection of carboxylic acids using the 2,6-dichlorobenzoate group. Note that specific conditions and yields will be substrate-dependent.
| Transformation | Key Reagents | Solvent | Temperature | Typical Reaction Time | General Applicability |
| Protection | 2,6-Dichlorobenzoyl chloride, Et₃N, DMAP | Anhydrous DCM or THF | 0°C to rt | 2-12 h | Broad, effective for sterically hindered substrates. |
| Deprotection | NaOH | MeOH/DCM (1:9) | Room Temperature | 1-8 h | Effective for sterically hindered esters, mild conditions. |
Conclusion
The 2,6-dichlorobenzoate group serves as a highly effective and robust protecting group for carboxylic acids in complex organic synthesis. Its steric hindrance provides exceptional stability against a variety of reagents. While its installation and removal require specific protocols to overcome this steric bulk, the methods outlined in this application note, particularly the use of a non-aqueous basic hydrolysis for deprotection, offer mild and efficient solutions. Researchers and drug development professionals can leverage the unique properties of the 2,6-dichlorobenzoate protecting group to navigate challenging synthetic pathways and achieve their target molecules with greater success.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Synthesis of novel compounds from Methyl 2,6-dichlorobenzoate
An Application Guide to the Synthetic Diversification of Methyl 2,6-dichlorobenzoate
Introduction
This compound (CAS No. 14920-87-7) is a versatile and highly valuable starting material in modern synthetic organic chemistry.[1][2] Its structure, featuring a sterically hindered aromatic core with two reactive chlorine atoms positioned ortho to an ester functional group, provides a unique platform for the synthesis of complex and novel molecules. The electron-withdrawing nature of the methyl ester group activates the chloro-substituents towards certain transformations, while the ester itself can be readily modified. These characteristics make this compound an ideal scaffold for building compound libraries in drug discovery, agrochemicals, and materials science.[3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies to unlock the potential of this building block. We will explore field-proven protocols for palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and functional group interconversions, with a focus on the causal relationships behind experimental choices to ensure reproducible and successful outcomes.
Core Synthetic Strategies: A Multi-pronged Approach
The chemical reactivity of this compound can be leveraged through three primary avenues: modification of the aryl halide core, direct substitution of the chlorine atoms, and transformation of the ester functional group. These approaches can be used in concert to generate a vast array of structurally diverse derivatives.
Caption: Synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For aryl chlorides like this compound, the choice of a highly active catalyst system, particularly the phosphine ligand, is critical for achieving efficient transformation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl structure.[4][5] This reaction is celebrated for its high functional group tolerance and relatively mild conditions.[6]
Causality Behind Protocol Choices:
-
Catalyst System: Aryl chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[4] To overcome this, highly active palladium catalysts are required. This is achieved by using electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) which promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step.
-
Base: A base is essential for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group from boron to palladium.[5] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent (like dioxane or THF) and water is often employed. The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.[7]
Protocol: Synthesis of Methyl 2-chloro-6-phenylbenzoate
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand, such as SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[7]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Base | Catalyst System | Yield (%) |
| Phenylboronic Acid | K₃PO₄ | Pd(OAc)₂ / SPhos | ~85-95% |
| 4-Methoxyphenylboronic Acid | K₂CO₃ | Pd₂(dba)₃ / XPhos | ~80-90% |
| 3-Pyridylboronic Acid | K₃PO₄ | Pd(OAc)₂ / SPhos | ~75-85% |
| Yields are representative and may vary based on specific reaction conditions and scale. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This method has largely replaced harsher classical methods for synthesizing aryl amines.[8]
Causality Behind Protocol Choices:
-
Catalyst System: Similar to Suzuki coupling, the C-Cl bond activation is challenging. The development of specialized, sterically hindered biaryl phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines) was a major breakthrough, enabling the coupling of a wide range of amines with aryl chlorides.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are essential, as the strong bases used are water-sensitive.
Protocol: Synthesis of Methyl 2-chloro-6-(morpholino)benzoate
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq) to a dry reaction vessel.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq).
-
Reaction: Seal the vessel and heat the mixture to 100 °C. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Amine | Base | Catalyst System | Yield (%) |
| Aniline | LiHMDS | Pd₂(dba)₃ / BrettPhos | ~70-85% |
| Morpholine | NaOtBu | RuPhos Pd G3 | ~85-95% |
| Benzylamine | NaOtBu | Pd(OAc)₂ / JohnPhos | ~80-90% |
| Yields are representative and depend on precise conditions. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful alternative for functionalizing the aromatic ring. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[12][13]
Causality Behind Protocol Choices:
-
Substrate Activation: The reaction is only feasible on electron-poor aromatic rings.[14] In this compound, the methyl ester group acts as a moderate electron-withdrawing group. Its ortho position relative to the chlorine atoms is crucial, as it allows for resonance stabilization of the negative charge in the Meisenheimer complex, lowering the activation energy of the reaction.[13]
-
Reaction Conditions: SNAr reactions typically require strong nucleophiles and are often accelerated by heat.[15] Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.
Protocol: Synthesis of Methyl 2-chloro-6-phenoxybenzoate
-
Reaction Setup: To a solution of phenol (1.1 mmol, 1.1 eq) in anhydrous DMSO (5 mL), add a strong base such as potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 eq) or sodium hydride (NaH) to generate the phenoxide nucleophile in situ.
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the mixture, pour it into water, and acidify with dilute HCl to neutralize any excess base.
-
Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify via column chromatography.
Functional Group Interconversion of the Ester
Modifying the methyl ester group provides another axis for structural diversification, enabling the synthesis of carboxylic acids, amides, and alcohols.
Hydrolysis to 2,6-Dichlorobenzoic Acid
Saponification, or base-catalyzed hydrolysis, is a standard method for converting esters to carboxylic acids.[16]
Causality Behind Protocol Choices:
-
Mechanism: The reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide ion attacks the carbonyl carbon.[17] However, the steric hindrance from the two ortho-chlorine atoms can impede this attack, slowing the reaction. In some highly hindered cases, a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the hydroxide attacks the methyl group in an SN2 fashion, can occur, but BAc2 is generally still the operative pathway, albeit a slower one.[17]
-
Conditions: The reaction requires heating under reflux with a strong base like NaOH or KOH in a mixed solvent system like water/methanol or water/THF to ensure solubility of the ester.[18] An acidic workup is necessary to protonate the resulting carboxylate salt.[18]
Protocol: Synthesis of 2,6-Dichlorobenzoic Acid
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 eq) in a mixture of methanol (5 mL) and water (2 mL).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0 mmol, 2.0 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Isolation: Acidify the solution to pH ~2 with concentrated HCl. The 2,6-dichlorobenzoic acid will precipitate as a solid.[19]
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if necessary.
Amide Formation via the Carboxylic Acid
Direct conversion of the ester to an amide is often low-yielding. A more robust, two-step strategy involves hydrolysis to the carboxylic acid followed by amide coupling.[20]
Causality Behind Protocol Choices:
-
Acid Activation: Carboxylic acids do not react directly with amines under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[21][22] Therefore, the carboxylic acid must be activated using a coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.[20][23]
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic form.
Protocol: Synthesis of N-benzyl-2,6-dichlorobenzamide
-
Reaction Setup: Dissolve 2,6-dichlorobenzoic acid (1.0 mmol, 1.0 eq, prepared as in Sec 3.1) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 mmol, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol, 2.0 eq). Stir for 10-15 minutes to allow for the activation of the acid.
-
Amine Addition: Add benzylamine (1.05 mmol, 1.05 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Buy this compound | 14920-87-7 [smolecule.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 20. Amide Synthesis [fishersci.co.uk]
- 21. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. growingscience.com [growingscience.com]
Methyl 2,6-Dichlorobenzoate: A Versatile Ortho-Substituted Scaffold for the Synthesis of Biologically Active Heterocyclic Compounds
An Application Note for Medicinal and Process Chemistry
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs.[1] Methyl 2,6-dichlorobenzoate has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic systems. Its unique substitution pattern—an activating ester group flanked by two sterically hindering chlorine atoms—provides a powerful platform for constructing key tricyclic scaffolds such as xanthones and acridones. This guide provides an in-depth analysis of the primary synthetic strategies, detailed experimental protocols, and the mechanistic rationale underpinning the use of this compound in modern drug discovery and development.
Introduction: The Strategic Advantage of this compound
The utility of a starting material in synthetic chemistry is dictated by its reactivity, accessibility, and the structural complexity it can generate. This compound is an exemplary building block due to three key features:
-
Electron-Withdrawing Ester Group: The methyl ester group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a typically challenging reaction on unactivated aryl halides.
-
Ortho-Positioned Halogens: The two chlorine atoms provide dual reaction sites for sequential or directed functionalization, enabling the construction of fused ring systems.
-
Steric Hindrance: The ortho-substituents influence the regioselectivity of reactions and the conformational properties of intermediates, which can be strategically exploited.
These characteristics make it an ideal precursor for synthesizing classes of compounds, like xanthones and acridones, known for their wide-ranging biological activities, including anti-cancer, anti-fungal, and anti-inflammatory properties.[2][3] This document will explore the core synthetic transformations that leverage this unique structure.
Core Synthetic Strategies and Mechanistic Rationale
The transformation of this compound into complex heterocycles primarily relies on two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diaryl Intermediates
Aromatic rings are electron-rich and thus generally poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electrophilic to undergo SNAr.[4][5] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
Causality Behind Experimental Choices:
-
Activation: The methyl ester group in this compound, while only moderately withdrawing, is sufficient to facilitate SNAr, particularly at elevated temperatures.
-
Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) is critical for deprotonating the incoming nucleophile (e.g., a phenol or aniline), increasing its nucleophilicity. Aprotic polar solvents like DMF or DMSO are often used to solvate the cation of the base, further enhancing the nucleophile's reactivity.
The first substitution on this compound with a phenol or aniline creates a diaryl ether or diarylamine, respectively. These intermediates are the direct precursors for intramolecular cyclization to form the desired heterocyclic core.
Caption: SₙAr Addition-Elimination Pathway.
Palladium-Catalyzed Cross-Coupling: Expanding Synthetic Diversity
Palladium-catalyzed reactions provide a powerful alternative for C-C and C-N bond formation, offering milder conditions and broader substrate scope compared to classical methods.[6] For this compound, Buchwald-Hartwig amination is particularly relevant for creating the diarylamine precursors to acridones.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., a biarylphosphine like XPhos or SPhos) is crucial. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination.
-
Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the amine and regenerate the active catalyst, but it must not compete as a nucleophile.
This method is often preferred for sensitive substrates and can provide higher yields and better functional group tolerance than traditional Ullmann condensations.[3]
Application Protocol: Synthesis of a Xanthone Scaffold
Xanthones are a class of oxygenated heterocyclic compounds with significant biological activities.[7][8] The synthesis typically involves the formation of a diaryl ether followed by an acid-catalyzed intramolecular cyclization.
Caption: General workflow for Xanthone synthesis.
Protocol 3.1: Synthesis of a Diaryl Ether Intermediate via SNAr
This protocol describes the synthesis of methyl 2-chloro-6-phenoxybenzoate, a key precursor for xanthone synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 205.03 | 10.0 | 2.05 g |
| Phenol | 94.11 | 11.0 | 1.04 g |
| Anhydrous Potassium Carbonate | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.05 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diaryl ether intermediate.
Expected Outcome: A viscous oil or low-melting solid. Yields typically range from 60-80%.
Protocol 3.2: Intramolecular Cyclization to form Xanthone
This step involves the acid-catalyzed intramolecular Friedel-Crafts acylation to form the tricyclic xanthone core.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-chloro-6-phenoxybenzoate | 262.69 | 5.0 | 1.31 g |
| Polyphosphoric Acid (PPA) | - | - | ~15 g |
| Eaton's Reagent (P₂O₅ in MsOH) | - | - | ~10 mL |
Step-by-Step Procedure:
-
Place the diaryl ether intermediate (1.31 g, 5.0 mmol) in a dry round-bottom flask.
-
Add Polyphosphoric Acid (~15 g) or Eaton's Reagent (~10 mL). Note: Eaton's reagent often gives higher yields and cleaner reactions.[9]
-
Heat the mixture to 100-120 °C with stirring for 2-4 hours. The mixture will become viscous and may change color.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure xanthone product.
Application Protocol: Synthesis of an Acridone Scaffold
Acridones are nitrogen-containing analogues of xanthones with a planar tricyclic structure, making them effective DNA intercalators and valuable scaffolds in anti-cancer drug design.[2][10] Their synthesis often proceeds through an N-phenylanthranilic acid intermediate.
Protocol 4.1: Synthesis of N-Phenylanthranilic Acid Intermediate
This protocol details the synthesis of the diarylamine intermediate via an Ullmann condensation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chlorobenzoic Acid | 156.57 | 10.0 | 1.57 g |
| Aniline | 93.13 | 12.0 | 1.12 g |
| Anhydrous Potassium Carbonate | 138.21 | 15.0 | 2.07 g |
| Copper(I) oxide (Cu₂O) | 143.09 | 1.0 | 0.14 g |
| DMF or NMP | - | - | 20 mL |
Step-by-Step Procedure:
-
Combine 2-chlorobenzoic acid (1.57 g, 10.0 mmol), aniline (1.12 g, 12.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and copper(I) oxide (0.14 g, 1.0 mmol) in a round-bottom flask.[10]
-
Add 20 mL of DMF or N-Methyl-2-pyrrolidone (NMP).
-
Heat the mixture under reflux (typically 150-160 °C) for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of water and hydrochloric acid to precipitate the product.[11]
-
Filter the crude solid, wash with water, and then recrystallize from an ethanol/water mixture to afford the pure N-phenylanthranilic acid.
Protocol 4.2: Intramolecular Cyclization to form Acridone
The final ring closure is achieved by heating the N-phenylanthranilic acid in a strong acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Phenylanthranilic Acid | 213.24 | 5.0 | 1.07 g |
| Concentrated Sulfuric Acid | 98.08 | - | ~10 mL |
Step-by-Step Procedure:
-
Carefully add N-phenylanthranilic acid (1.07 g, 5.0 mmol) to concentrated sulfuric acid (10 mL) in a flask.
-
Heat the mixture on a steam bath for 2-4 hours. The solution will typically develop a deep color.[10]
-
After cooling, cautiously pour the hot solution into a beaker containing boiling water (~200 mL).
-
Boil the resulting mixture for 5 minutes to ensure complete precipitation.
-
Filter the hot suspension through a Büchner funnel and wash the precipitate with hot water.
-
For purification, the crude acridone can be boiled in a dilute sodium carbonate solution to remove any unreacted starting material, filtered, washed with boiling water, and dried.[10]
-
Recrystallization from glacial acetic acid or sublimation yields the pure, bright yellow acridone product.
Conclusion
This compound stands out as a powerful and cost-effective building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of its chloro and ester functionalities enables chemists to employ robust and scalable reaction pathways, such as SNAr and palladium-catalyzed couplings, to construct complex molecular architectures. The protocols detailed herein for the synthesis of xanthone and acridone cores serve as a testament to its utility and provide a solid foundation for researchers in drug discovery and process development to build upon for creating novel, biologically active agents.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. dokumen.pub [dokumen.pub]
- 7. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of xanthones and azaxanthones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. sigarra.up.pt [sigarra.up.pt]
- 10. ptfarm.pl [ptfarm.pl]
- 11. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2,6-dichlorobenzoate Synthesis
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of Methyl 2,6-dichlorobenzoate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis, typically achieved through the esterification of 2,6-dichlorobenzoic acid with methanol, can present challenges due to the steric hindrance caused by the two chlorine atoms at the ortho positions. This guide offers troubleshooting strategies and optimization protocols to navigate these synthetic hurdles effectively.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several issues during the synthesis of this compound. This section provides a systematic approach to diagnosing and resolving these problems.
Problem 1: Low or No Product Yield
A lower-than-expected yield is a frequent issue. The root cause often lies in incomplete reaction or suboptimal conditions.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yield.
Potential Causes & Recommended Actions:
-
Incomplete Reaction Due to Equilibrium: The Fischer esterification is a reversible reaction.[2][3][4] To drive the reaction towards the product, it's crucial to either use a large excess of one reactant (typically methanol, which can also serve as the solvent) or remove the water byproduct as it forms.[3][4]
-
Solution:
-
Use a significant excess of methanol (e.g., 10-20 equivalents or as the solvent).
-
Employ a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Insufficient Catalyst Activity: The steric hindrance from the two ortho-chloro groups on the benzoic acid slows down the rate of esterification. A standard acid catalyst may not be sufficient.
-
Solution:
-
Increase the concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[5] Typical catalyst loading ranges from 0.01 to 1.0 weight percent based on the weight of the benzoic acid.[5]
-
Consider using a stronger acid catalyst or a solid acid catalyst like phosphoric acid modified Montmorillonite K-10 clay, which has shown high efficiency in esterifying substituted benzoic acids.[6]
-
-
-
Impure Starting Materials: Impurities in the 2,6-dichlorobenzoic acid can inhibit the reaction.
-
Solution: Ensure the purity of the starting material. If necessary, recrystallize the 2,6-dichlorobenzoic acid before use.[7]
-
Problem 2: Formation of Impurities and Side Products
The presence of unexpected peaks in your analytical data (e.g., GC-MS, NMR) indicates the formation of side products.
Potential Side Reactions
Caption: Potential reaction pathways leading to product and byproducts.
Potential Causes & Recommended Actions:
-
Unreacted 2,6-Dichlorobenzoic Acid: This is often the most common "impurity" and is a result of an incomplete reaction as discussed in Problem 1.
-
Solution: Follow the recommendations for driving the reaction to completion. After the reaction, a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will remove any unreacted carboxylic acid.[8]
-
-
Formation of 2,6-Dichlorobenzoic Anhydride: In the presence of a strong acid and heat, carboxylic acids can sometimes form anhydrides.
-
Solution: Ensure that the reaction temperature is not excessively high. The anhydride can be converted back to the acid by hydrolysis with water.[7]
-
-
Hydrolysis of the Ester Product: If excess water is present, particularly during workup, the ester can hydrolyze back to the carboxylic acid and methanol under acidic or basic conditions.[1]
-
Solution: Minimize the amount of water used during the workup and ensure that the product is thoroughly dried.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification of 2,6-dichlorobenzoic acid with methanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.[1][4]
Q2: What are the optimal reaction conditions for this synthesis?
A2: While optimal conditions can vary, a good starting point is to use methanol as both the reactant and the solvent, with a catalytic amount of concentrated sulfuric acid, and refluxing the mixture for several hours.[9][10] The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
| Parameter | Recommended Range | Rationale |
| Reactant Ratio | 1:10 to 1:20 (Acid:Methanol) | Using excess methanol drives the equilibrium towards the product.[5] |
| Catalyst | Conc. H₂SO₄, p-TsOH | Strong Brønsted acids are effective catalysts for this sterically hindered esterification.[4] |
| Catalyst Loading | 0.1 - 1.0 wt% of acid | A sufficient amount to catalyze the reaction without causing excessive side reactions.[5] |
| Temperature | Reflux temperature of methanol (~65 °C) | Provides enough energy to overcome the activation barrier without causing significant degradation. |
| Reaction Time | 4 - 12 hours | Reaction times can be longer due to steric hindrance; monitor for completion.[9][10] |
Q3: How can I effectively purify the final product?
A3: A standard purification procedure involves the following steps:
-
Neutralization and Extraction: After cooling the reaction mixture, it is typically poured into water.[11] The organic layer is then washed sequentially with water, a dilute base (like 5% sodium bicarbonate solution to remove unreacted acid), and finally with brine.[8]
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Recrystallization: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.[12]
Q4: Are there alternative, milder methods for this esterification?
A4: Yes, for acid-sensitive substrates, other methods can be employed, although they may be more expensive. These include:
-
Reaction with Thionyl Chloride followed by Methanol: Converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂), and then reacting the isolated acid chloride with methanol.[13]
-
Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13] This method is generally very mild.
-
Alkylation with Iodomethane: Reacting the carboxylate salt of 2,6-dichlorobenzoic acid with iodomethane (MeI).[13]
Experimental Protocol: Fischer Esterification of 2,6-Dichlorobenzoic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2,6-Dichlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorobenzoic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-15 mL per gram of acid).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 6. ijstr.org [ijstr.org]
- 7. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 8. Preparation method of 2, 6-dihalogenated methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Purification techniques for Methyl 2,6-dichlorobenzoate
An essential intermediate in the synthesis of pharmaceuticals and agrochemicals, Methyl 2,6-dichlorobenzoate demands high purity for successful downstream applications.[1] Its synthesis, typically an esterification of 2,6-dichlorobenzoic acid with methanol, can leave behind unreacted starting materials and by-products that interfere with subsequent reactions.[1][2]
This technical support guide, designed for researchers and drug development professionals, provides a structured approach to purifying this compound. It moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot and optimize your purification strategy effectively.
Technical Overview & Key Challenges
This compound is a low-melting solid, a physical property that presents unique challenges during purification.[3][4] Understanding how to manage this is critical for preventing product loss and achieving high purity. The primary impurities of concern are the unreacted starting material, 2,6-dichlorobenzoic acid, and residual acid catalyst, both of which can be readily removed with a foundational understanding of their chemical properties.
Troubleshooting Purification: A Question & Answer Guide
This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.
Part 1: Recrystallization Issues
Recrystallization is a powerful technique for purifying solids, but the low melting point of this compound requires careful control of the process.[5][6]
Q1: My product "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
A1: Oiling out is a common problem for compounds with low melting points like this compound (m.p. 25-30°C).[3][4] It occurs when the saturated solution's temperature drops below the compound's melting point before crystallization begins. The compound then separates as a liquid (an oil) rather than a solid crystal lattice.
Causality & Solution:
-
Rapid Cooling: Cooling the solution too quickly is the most frequent cause. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
-
Solvent Choice: The solvent may be too poor, causing the compound to crash out of solution above its melting point. Try a slightly more solubilizing solvent or a mixed-solvent system.
-
Saturation Point: If the solution is supersaturated, the concentration of the solute is too high. Add a small amount of additional hot solvent to reduce the concentration slightly before initiating cooling.
Q2: My recrystallization yield is extremely low. How can I improve it?
A2: Low yield indicates that a significant amount of your product remains dissolved in the mother liquor after cooling.
Causality & Solution:
-
Excess Solvent: The most common error is using too much hot solvent to dissolve the crude product. The goal is to create a saturated solution. Use the minimum amount of boiling solvent necessary for complete dissolution. Add the solvent in small portions.
-
Premature Crystallization: If crystals form on the filter paper during a hot filtration step, you are losing product. Use a pre-heated funnel and flask to prevent this.
-
Incomplete Cooling: Ensure the solution has been cooled sufficiently in an ice bath to minimize the solubility of the product before filtration.
-
Product Recovery: To recover more product, you can reduce the volume of the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
Q3: After recrystallization, my product is still contaminated with the starting material, 2,6-dichlorobenzoic acid. Why?
A3: This suggests that the acid has similar solubility properties to your ester in the chosen solvent, leading to co-crystallization. While recrystallization is good for removing many impurities, it is often inefficient at removing large amounts of starting material with a similar structure.
Causality & Solution: The most effective solution is to perform a pre-purification liquid-liquid extraction. Before recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with an aqueous solution of a weak base, such as 5% sodium bicarbonate.[7][8] The basic solution will deprotonate the acidic 2,6-dichlorobenzoic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while your neutral ester remains in the organic layer. This simple step removes the bulk of the acidic impurity, making the subsequent recrystallization far more effective.
Part 2: Column Chromatography Issues
Flash column chromatography is an excellent method for separating compounds based on their polarity.[9]
Q1: My product and an impurity have the same Rf value on the TLC plate. How can I separate them on a column?
A1: If two compounds have the same Rf, they will co-elute from the column using that specific solvent system. The key is to alter the mobile phase to exploit subtle differences in their polarity.
Causality & Solution:
-
Change Solvent Polarity: The resolving power of your chromatography depends on the mobile phase. If you are using a hexane/ethyl acetate system, systematically try different ratios. Test a range from 95:5 to 80:20 (Hexane:EtOAc) via TLC to find a ratio that shows separation.
-
Change Solvent System: If changing the ratio is ineffective, switch to a different solvent system with different chemical properties. For instance, replacing ethyl acetate with dichloromethane or methyl acetate can alter the specific interactions with the silica gel and your compounds, often revealing a separation.[10]
-
Consider the Stationary Phase: While less common for routine purifications, if the impurity is persistent, consider using a different stationary phase like alumina, which has different adsorptive properties than silica gel.
Q2: Why is my compound streaking down the column and on the TLC plate?
A2: Streaking is typically caused by overloading the column or the presence of highly polar, acidic impurities.
Causality & Solution:
-
Overloading: You may be loading too much crude material onto the column for its size. A general rule of thumb is a 1:50 to 1:100 ratio of compound to silica gel by weight.[10]
-
Acidic Impurities: The most likely cause for an ester purification is residual 2,6-dichlorobenzoic acid. The carboxylic acid group interacts very strongly with the acidic silica gel, causing it to "streak" rather than move as a tight band. As with recrystallization, the solution is an acid-base wash with sodium bicarbonate before running the column.[11][12] This removes the problematic acidic impurity.
Part 3: General FAQs
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is directly related to the synthesis method. For a standard Fischer esterification, you should anticipate:
-
2,6-Dichlorobenzoic Acid: Unreacted starting material.[13]
-
Acid Catalyst: Residual sulfuric acid or other acid catalyst used in the reaction.[2]
-
Water and Methanol: Reaction by-products and excess reagent.
-
Hydrolysis Product: If the workup was not anhydrous, some of the ester may have hydrolyzed back to 2,6-dichlorobenzoic acid.[1]
Q2: Can this compound decompose during purification?
A2: The ester linkage is susceptible to hydrolysis under either strong acidic or basic conditions, particularly when heated.[1] It is crucial to neutralize any acid catalyst with a mild base (sodium bicarbonate) during the workup. Avoid using strong bases like sodium hydroxide for washing, as this can readily cleave the ester.[14] Keep heating steps, such as during recrystallization, as brief as possible.
Q3: How do I definitively confirm the purity of my final product?
A3: A combination of techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent information on purity (a single peak indicates high purity) and confirms the molecular weight (m/z = 205.04).[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure. You should see characteristic peaks for the aromatic protons and the methyl ester protons.
-
Melting Point Analysis: A pure compound will have a sharp melting range that matches the literature value (approx. 25-30°C).[3][4] A broad or depressed melting range indicates the presence of impurities.[6]
Data & Protocols
Physical Properties & Chromatographic Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [15] |
| Molecular Weight | 205.04 g/mol | [15] |
| Appearance | White to pale yellow low-melting solid | [16] |
| Melting Point | 25-30 °C | [3][4] |
| Boiling Point | 136-138 °C @ 15 mmHg | [3] |
| Typical TLC Rf | ~0.4 - 0.6 | N/A |
| (Mobile Phase) | (9:1 Hexane:Ethyl Acetate) |
Experimental Workflows & Diagrams
A robust purification strategy involves a logical sequence of steps to remove different classes of impurities efficiently.
Caption: General Purification Workflow
Protocol 1: Acid-Base Wash for Removal of Starting Material
This protocol is highly recommended as a first step before further purification.
Caption: Acid-Base Wash Protocol
Detailed Steps:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel, invert it gently, and open the stopcock to vent the pressure from any CO₂ gas that forms.[7] Close the stopcock and shake for 30-60 seconds, venting periodically.
-
Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate if the initial reaction was highly acidic.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.[7]
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the dried solution and concentrate it using a rotary evaporator to yield the crude ester, now free of acidic impurities.
Protocol 2: Recrystallization of a Low-Melting Solid
Detailed Steps:
-
Place the crude this compound (post-acid wash) into an Erlenmeyer flask.
-
Select a suitable solvent system (e.g., methanol/water or hexane). The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Heat the solvent in a separate beaker. Add the hot solvent to the flask containing your compound in small portions, with swirling, until the solid just dissolves. Use the absolute minimum amount of hot solvent required.
-
Remove the flask from the heat source and allow it to cool slowly on the benchtop, undisturbed. Covering the flask can slow cooling and promote larger crystal growth.
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly. Due to the low melting point, do not use a high-temperature oven. Air drying or drying in a vacuum desiccator is recommended.
Protocol 3: Flash Column Chromatography
Caption: Column Chromatography Workflow
Detailed Steps:
-
Select a Solvent System: Use TLC to find a mobile phase that gives your product an Rf value of approximately 0.3-0.4. A common starting point for esters is a mixture of hexanes and ethyl acetate.[17][18]
-
Pack the Column: Pack a glass column with silica gel, either as a slurry (wet packing) or by carefully pouring the dry silica (dry packing).[9]
-
Load the Sample: Dissolve your crude product in the minimum amount of the mobile phase solvent. Carefully add this concentrated solution to the top of the silica gel bed.
-
Elute: Add the mobile phase to the column and apply positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor: Spot the collected fractions on a TLC plate to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound CAS#: 14920-87-7 [m.chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation method of 2, 6-dihalogenated methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 13. 2,6-Dichlorobenzoic acid | 50-30-6 [chemicalbook.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. scbt.com [scbt.com]
- 16. This compound, 97% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 17. rsc.org [rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of Methyl 2,6-dichlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2,6-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.[1] Our focus is to provide in-depth, scientifically grounded advice to help you optimize your reaction conditions and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are the primary side products for each?
The two most prevalent methods for synthesizing this compound are the Fischer esterification of 2,6-dichlorobenzoic acid and the reaction of 2,6-dichlorobenzoyl chloride with methanol. Each route has a distinct side product profile.
Method 1: Fischer Esterification of 2,6-dichlorobenzoic acid
This is a direct esterification method where 2,6-dichlorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically under reflux conditions.[1][2][3]
-
Primary Side Products:
-
Unreacted 2,6-dichlorobenzoic acid: Due to the reversible nature of the Fischer esterification, incomplete conversion is a common issue.[2][3][4] Driving the equilibrium towards the product is crucial.
-
2,6-Dichlorobenzoic anhydride: This can form via the dehydration of two molecules of the carboxylic acid, especially at elevated temperatures.
-
Products of decarboxylation: Although less common under typical esterification conditions, decarboxylation of the starting material to 1,3-dichlorobenzene can occur at very high temperatures.[5][6]
-
Method 2: From 2,6-dichlorobenzoyl chloride
This method involves the conversion of 2,6-dichlorobenzoic acid to the more reactive 2,6-dichlorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acid chloride is then reacted with methanol to yield the desired ester.
-
Primary Side Products:
-
Unreacted 2,6-dichlorobenzoic acid: If the initial conversion to the acid chloride is incomplete, the unreacted starting material will remain in the final product mixture.
-
Residual chlorinating agent and its byproducts: For example, if thionyl chloride is used, residual SOCl₂ and HCl can be present.[7]
-
Anhydride formation: Similar to the Fischer esterification, the anhydride can form if any water is present during the reaction of the acid chloride.
-
Q2: My Fischer esterification of 2,6-dichlorobenzoic acid is showing low yield. How can I improve the conversion to this compound?
Low yield in a Fischer esterification is almost always due to the equilibrium not being sufficiently shifted towards the product side.[2][3] Here are several strategies to address this:
-
Use a large excess of methanol: Methanol can be used as the limiting reagent or in slight excess, but using it as the solvent (a large excess) will significantly drive the reaction forward according to Le Chatelier's principle.[2][4]
-
Remove water as it forms: The water produced during the reaction can be removed to push the equilibrium to the right.[2][3] This can be achieved by:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
-
Molecular sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
-
-
Increase catalyst loading: While catalytic, ensuring a sufficient amount of acid catalyst (e.g., 1-5 mol% of H₂SO₄) is present can increase the reaction rate.
-
Increase reaction time and/or temperature: Ensure the reaction has reached equilibrium. Monitoring the reaction by TLC or GC can help determine the optimal reaction time. Refluxing is a common practice.[1]
Q3: I've identified 2,6-dichlorobenzoic acid as a major impurity in my final product. What is the best way to remove it?
The presence of unreacted 2,6-dichlorobenzoic acid is a common issue. Fortunately, its acidic nature makes it relatively straightforward to remove.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude product: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous base wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The 2,6-dichlorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Caution: Be sure to vent the separatory funnel frequently, as CO₂ gas will be evolved if using sodium bicarbonate.
-
-
Separate the layers: Carefully separate the aqueous layer from the organic layer.
-
Wash with brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
A patent for a similar compound suggests a workup involving washing with water, dilute hydrochloric acid, saturated sodium bicarbonate, and then water again, followed by drying and concentration.[8]
Q4: My reaction mixture has turned a dark color, and I suspect decomposition. What could be the cause, and how can I prevent it?
Darkening of the reaction mixture often indicates decomposition or the formation of colored impurities.
Potential Causes and Solutions:
| Potential Cause | Explanation | Preventative Measures |
| High Reaction Temperature | Excessive heat can lead to decarboxylation of the carboxylic acid or other degradation pathways. | Maintain the reaction temperature at the minimum required for a reasonable reaction rate. For Fischer esterification, the reflux temperature of methanol is generally sufficient. |
| Strongly Acidic Conditions | Concentrated strong acids, especially at high temperatures, can cause charring of organic materials. | Use the minimum effective amount of acid catalyst. Consider using a milder catalyst like p-toluenesulfonic acid. |
| Air Oxidation | Some organic compounds can be susceptible to air oxidation at elevated temperatures. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q5: How can I confirm the identity and purity of my synthesized this compound and detect the common side products?
A combination of analytical techniques is essential for confirming the structure and assessing the purity of your product.
| Analytical Technique | Purpose | Expected Observations for this compound | Detection of Side Products |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR: A singlet for the methyl protons (~3.9 ppm) and multiplets for the aromatic protons. ¹³C NMR: Resonances for the methyl carbon, aromatic carbons, and the carbonyl carbon. | 2,6-dichlorobenzoic acid: Absence of the methyl singlet and presence of a broad singlet for the carboxylic acid proton. Anhydride: More complex aromatic signals and absence of the methyl signal. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak with the correct mass-to-charge ratio (m/z) for the molecular ion.[9] | Can detect and identify unreacted starting materials and other volatile side products by their retention times and mass spectra. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong carbonyl (C=O) stretch for the ester (~1730 cm⁻¹). | 2,6-dichlorobenzoic acid: A broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl stretch at a slightly lower wavenumber than the ester. |
| Melting Point | Purity assessment. | A sharp melting point consistent with the literature value. Impurities will typically broaden and depress the melting point. | A broad melting range suggests the presence of impurities. |
Visualizing the Synthesis and Troubleshooting
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: General workflow for Fischer esterification.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low yields in the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. 2,6-Dichlorobenzoyl chloride | 4659-45-4 | Benchchem [benchchem.com]
- 8. Preparation method of 2, 6-dihalogenated methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Enhancing the Stability of Methyl 2,6-dichlorobenzoate in Solution
Introduction
Welcome to the technical support center for Methyl 2,6-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. This compound (CAS 14920-87-7) is a vital reagent in various fields, including organic synthesis and advanced proteomics research, where it is used for modifying peptides.[1][2] The integrity of your experimental results hinges on the stability of this compound in solution. Degradation can lead to loss of potency, altered reactivity, and the introduction of confounding variables.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common stability issues. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure your solutions of this compound remain stable and reliable.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
The stability of this compound is primarily influenced by three factors: pH, solvent choice, and environmental conditions (temperature and light).
-
Hydrolysis: As an ester, the most common degradation pathway is hydrolysis, where the ester bond is cleaved by water.[2][3] This reaction is catalyzed by both acids and bases, yielding 2,6-dichlorobenzoic acid and methanol. The steric hindrance from the two ortho-chlorine atoms can slow this process compared to unhindered esters, but it remains the principal degradation route.[4]
-
Solvent Interaction: The choice of solvent can impact stability. Protic solvents, especially water and alcohols, can participate directly in degradation reactions (hydrolysis or transesterification).
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis. Therefore, maintaining solutions at cool or sub-ambient temperatures is critical.
-
Light Exposure (Photostability): Aromatic chlorinated compounds can be susceptible to photodegradation.[5][6] Exposure to UV or high-intensity visible light may induce unwanted reactions, so protection from light is a key precaution.[7][8]
Q2: I'm observing precipitation in my stock solution. What is the cause and how can I resolve it?
Precipitation typically arises from two main issues: exceeding the compound's solubility limit or temperature-dependent solubility changes.
-
Exceeding Solubility: this compound has limited solubility in aqueous solutions but is more soluble in many organic solvents.[9] If you are preparing a concentrated stock in a solvent where it has moderate or low solubility, precipitation can occur.
-
Solution: Consult a solvent miscibility and solubility table.[10][11] Prepare the stock solution in a solvent known for good solubility, such as DMSO, DMF, or acetonitrile.[12] Subsequently, dilute this stock into your aqueous experimental medium, ensuring the final concentration of the organic solvent is compatible with your assay and does not cause the compound to precipitate.
-
-
Temperature Effects: The solubility of most compounds decreases as the temperature drops. If you prepare a saturated solution at room temperature and then store it at 4°C or -20°C, the compound may crystallize out of solution.
-
Solution: Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure all precipitate has redissolved. If the issue persists, consider preparing a slightly less concentrated stock solution.
-
Q3: How should I choose an appropriate solvent for my experiment?
The ideal solvent should meet three criteria: 1) fully solubilize the compound at the desired concentration, 2) be chemically inert to the compound, and 3) be compatible with your downstream application.
-
For High-Concentration Stock Solutions (≥10 mM): Use aprotic organic solvents where solubility is high. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices.
-
For Working Solutions: When diluting the stock solution into an aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%, often <0.1%) to avoid artifacts in biological assays. Always perform a vehicle control in your experiments.
-
Avoid Reactive Solvents: Avoid using highly acidic or basic solvents. Be cautious with protic solvents like methanol or ethanol for long-term storage, as they can slowly transesterify the methyl ester, although this is less likely than hydrolysis.
Q4: What is the optimal pH range for solutions containing this compound?
To minimize hydrolysis, the optimal pH range for aqueous or semi-aqueous solutions is slightly acidic to neutral, typically pH 5 to 7 .
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur.
-
Basic Conditions (pH > 8): Base-catalyzed (saponification) hydrolysis is generally much faster and more aggressive than the acid-catalyzed pathway.[3][13]
-
Recommendation: Buffer your working solutions within the pH 5-7 range if your experimental conditions permit.
Q5: What are the recommended storage and handling procedures to prevent degradation?
Proper storage is crucial for maintaining the integrity of both the solid compound and its solutions.
-
Solid Compound: Store in a tightly sealed container in a dry, cool, and dark place. For long-term storage, -20°C is recommended.[1][14]
-
Stock Solutions: Prepare fresh solutions when possible. If storage is necessary:
-
Store in small aliquots to avoid repeated freeze-thaw cycles.
-
Use vials with tight-fitting caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture entry.
-
Store at -20°C or -80°C .
-
Protect from light by using amber vials or by wrapping standard vials in aluminum foil.[8]
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of the compound in solution, leading to a lower effective concentration. | 1. Prepare a fresh stock solution from solid material. 2. Perform a quality control check on the solution using the HPLC protocol below. 3. Ensure the pH of the experimental buffer is between 5 and 7. |
| Appearance of a New Peak in HPLC/LC-MS Analysis | Hydrolysis of the ester. The new, earlier-eluting peak is likely 2,6-dichlorobenzoic acid. | 1. Confirm the identity of the new peak by running a standard of the suspected degradant. 2. Review solution preparation and storage protocols. Ensure pH is controlled and storage is at ≤ -20°C. |
| Gradual Decrease in Solution Potency Over Time | Slow degradation due to suboptimal storage conditions (e.g., storage at 4°C, exposure to light, non-neutral pH). | 1. Switch to long-term storage at -80°C. 2. Aliquot the stock solution to minimize handling of the main supply. 3. Always protect solutions from light. |
Data & Visualization
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 14920-87-7 | [1][15][16] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][15][17] |
| Molecular Weight | 205.04 g/mol | [1][16][17] |
| Appearance | White to off-white solid or low-melting solid | [18] |
| Melting Point | 25-30°C | [18] |
| Boiling Point | 136-138°C at 15 mmHg | [18] |
Solubility Data in Common Solvents
| Solvent | Solubility | Notes |
| Water | Low / Insoluble | Avoid using water for primary stock solutions. |
| DMSO | High | Recommended for concentrated stock solutions. |
| DMF | High | Recommended for concentrated stock solutions. |
| Acetonitrile | Moderate to High | Good for analytical and some stock solutions. |
| Methanol / Ethanol | Moderate | Soluble, but potential for transesterification in long-term storage. |
| Dichloromethane | High | Suitable for organic synthesis applications. |
| Hexane | Low | Not recommended for solution preparation. |
Note: This data is compiled from general principles of organic chemistry and supplier information. Always determine solubility for your specific concentration and conditions.
Visualizing Degradation and Troubleshooting
The primary degradation pathway is hydrolysis, a reaction that is critical to control for experimental success.
Caption: Primary hydrolytic degradation pathway of this compound.
A systematic approach is key to resolving solution stability issues. The following workflow can guide your troubleshooting process.
References
- 1. This compound | 14920-87-7 | MOLNOVA [molnova.com]
- 2. Buy this compound | 14920-87-7 [smolecule.com]
- 3. 2,5-Dichlorobenzoate | Benchchem [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 10. 용매 혼용성 표 [sigmaaldrich.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistree.com.sg [chemistree.com.sg]
- 15. B24912.06 [thermofisher.com]
- 16. scbt.com [scbt.com]
- 17. This compound | C8H6Cl2O2 | CID 599542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound CAS#: 14920-87-7 [m.chemicalbook.com]
Technical Support Center: Overcoming Challenges in the Hydrolysis of Methyl 2,6-dichlorobenzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering difficulties with the hydrolysis of Methyl 2,6-dichlorobenzoate. The pronounced steric hindrance imparted by the dual ortho-chloro substituents renders this ester exceptionally resistant to cleavage. This document offers a structured approach to troubleshooting common issues, presenting detailed protocols and the underlying mechanistic principles to guide your experimental design toward a successful outcome.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of this compound so notoriously difficult?
The primary obstacle is the severe steric hindrance around the ester's carbonyl group. The two bulky chlorine atoms at the ortho positions physically obstruct the trajectory of incoming nucleophiles, such as hydroxide ions in basic hydrolysis or water in acidic hydrolysis. This steric shielding dramatically increases the activation energy required to form the necessary tetrahedral intermediate, leading to extremely slow or non-existent reaction rates under standard conditions.
Q2: My standard saponification conditions (e.g., NaOH in refluxing methanol/water) have failed. What is the most logical next step?
Standard conditions are rarely effective for this substrate. The most direct approach to overcoming the high activation energy is to significantly increase the reaction temperature.[1][2] This often involves switching to a high-boiling point solvent. Additionally, since traditional aqueous base conditions can be hampered by the poor solubility of the hydrophobic ester, exploring alternative solvent systems or more potent hydrolytic reagents is a logical progression.[3]
Q3: Beyond high temperatures, what other strategies can I employ to achieve hydrolysis?
When thermal force alone is insufficient, several advanced methods can be utilized:
-
Microwave-Assisted Hydrolysis: Microwave irradiation can accelerate the reaction by orders of magnitude through efficient and rapid heating of the polar reaction mixture.[4][5][6]
-
Strongly Acidic Media: Using concentrated mineral acids can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.[7]
-
Non-Aqueous Saponification: Employing a non-aqueous medium can enhance the nucleophilicity of the hydroxide ion. In the absence of a protic solvent like water, the hydroxide anion is poorly solvated, or "naked," making it a much stronger nucleophile and better able to overcome the steric barrier.[1][2]
Q4: Is there a risk of side reactions under the harsh conditions required?
Yes. The high temperatures and highly acidic or basic conditions necessary for this transformation can potentially lead to substrate or product degradation. While the 2,6-dichlorobenzoyl moiety is relatively robust, it is crucial to monitor the reaction for the formation of byproducts and to use the mildest conditions that still provide a reasonable reaction rate.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis indicates the overwhelming presence of starting material, even after extended reaction times.
-
In a base-catalyzed reaction, the pH of the mixture does not decrease as expected from the consumption of hydroxide ions.
Root Cause Analysis: The steric impediment from the ortho-chloro substituents is preventing the nucleophile from achieving the correct geometry for attack on the carbonyl carbon. The activation energy for forming the tetrahedral intermediate is too high for the given reaction conditions. Typical saponification involves a two-step addition-elimination mechanism (BAC2), which is being kinetically hindered.[1][8]
Solutions & Protocols:
Solution 1.1: High-Temperature Alkaline Hydrolysis
This protocol leverages high thermal energy to overcome the kinetic barrier.
-
Protocol:
-
In a flask equipped with a reflux condenser, dissolve this compound in a high-boiling solvent such as ethylene glycol.
-
Add a 3-5 molar excess of potassium hydroxide (KOH).
-
Heat the mixture to 180-190 °C using a heating mantle and maintain a steady reflux.
-
Monitor the reaction's progress every 8-12 hours by withdrawing a small aliquot, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction may require 24-72 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and carefully acidify with concentrated HCl until the product precipitates.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 2,6-dichlorobenzoic acid.
-
Solution 1.2: Microwave-Assisted Saponification
This method utilizes microwave energy to rapidly and efficiently heat the reaction, drastically reducing the required time.[4][5][6][9]
-
Protocol:
-
In a 10 mL microwave-safe reaction vessel, combine this compound (1.0 equiv), 3.0 equivalents of K₂CO₃ or NaOH, and 4 mL of an ethanol/water mixture.[5]
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the mixture with stirring at a set temperature of 180 °C for 20-30 minutes.[5]
-
After the irradiation period, allow the vessel to cool to room temperature.
-
Work up the reaction as described in the high-temperature protocol (Solution 1.1, steps 5-6).
-
Problem 2: Incomplete Reaction and/or Difficulty in Product Isolation
Symptoms:
-
The reaction stalls, leaving a mixture of starting material and product.
-
An emulsion forms during the acidic workup, making extraction and isolation difficult.
Root Cause Analysis: Incomplete reaction can be due to insufficient thermal energy or reaction time. The insolubility of the non-polar ester in a highly aqueous basic solution can also limit the reaction rate.[3] Emulsion formation is common when dealing with salts of aromatic carboxylic acids, which can act as surfactants.
Solutions & Protocols:
Solution 2.1: Phase-Transfer Catalysis
A phase-transfer catalyst (PTC) can facilitate the transport of the hydroxide nucleophile from the aqueous phase to the organic phase where the ester resides, accelerating the reaction.
-
Action:
-
Add a catalytic amount (5-10 mol%) of a PTC such as tetrabutylammonium bromide (TBAB) or Aliquat 336 to a biphasic mixture of the ester in a solvent like toluene and an aqueous solution of NaOH or KOH.
-
Heat the mixture with vigorous stirring to ensure efficient mixing of the phases.
-
Solution 2.2: Improving Workup Procedure
-
Action:
-
To break emulsions, add a saturated solution of NaCl (brine) during the workup. This increases the ionic strength of the aqueous layer, forcing the organic components out of the solution.
-
If the product is a solid, ensure the aqueous phase is sufficiently acidified (pH 1-2) to fully protonate the carboxylate salt and induce precipitation. Cooling the mixture in an ice bath can further aid precipitation.
-
Mechanistic Visualization
The core challenge in the hydrolysis of this compound is the steric hindrance, which impedes the approach of the nucleophile to the carbonyl carbon.
Caption: Steric shielding by ortho-chloro groups hinders nucleophilic attack.
Comparative Summary of Hydrolysis Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Time | Key Advantages |
| High-Temp. Base | KOH / NaOH | Ethylene Glycol | 180 - 190 | 24 - 72 h | Simple setup, effective for stubborn substrates. |
| Microwave-Assisted | K₂CO₃ / NaOH | EtOH / H₂O | 150 - 200 | 20 - 60 min | Drastic reduction in reaction time, high efficiency.[4][5][6] |
| Strong Acid | Conc. H₂SO₄ | Glacial AcOH | 70 - 110 | 12 - 48 h | Avoids strong base, useful for base-sensitive molecules. |
| Non-Aqueous Base | NaOH / KOH | MeOH / CH₂Cl₂ | Room Temp. | 1 - 5 h | Very mild temperature, enhanced nucleophilicity.[1][2] |
General Experimental Workflow
This flowchart outlines a decision-making process for tackling the hydrolysis of this compound.
Caption: A systematic workflow for the hydrolysis of a hindered ester.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolysis Reaction [cem.com]
- 7. Acid-catalysed hydrolysis of alkyl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Purification Strategies for the Removal of Unreacted 2,6-Dichlorobenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,6-dichlorobenzoic acid in their synthetic workflows. Unreacted starting material can be a common impurity that complicates downstream applications and compromises the purity of your final product. This document provides in-depth troubleshooting guides and frequently asked questions to effectively address and resolve the challenge of removing residual 2,6-dichlorobenzoic acid from your reaction mixture.
Troubleshooting Guide: Selecting the Right Purification Method
The choice of purification method is critical and depends on the specific properties of your desired product and the nature of the reaction mixture. This decision-making workflow will guide you through the selection process.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2,6-dichlorobenzoic acid that I can exploit for its removal?
A1: The most critical property of 2,6-dichlorobenzoic acid for purification is its acidity . The carboxylic acid group (-COOH) readily donates a proton in the presence of a base.[1][2] This reaction converts the neutral, organic-soluble carboxylic acid into its corresponding carboxylate salt, which is highly soluble in aqueous solutions.[1][2] This differential solubility is the cornerstone of acid-base extraction. Additionally, its crystalline nature and varying solubility in different solvents can be leveraged for purification by recrystallization.[1]
Q2: My product is sensitive to strong bases. Can I still use acid-base extraction?
A2: Yes, you can often use a milder base. Instead of strong bases like sodium hydroxide, consider using a weaker base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][4] These weaker bases are sufficient to deprotonate the relatively acidic 2,6-dichlorobenzoic acid without causing the degradation of many sensitive functional groups. It is always advisable to perform a small-scale test to assess the stability of your product with the chosen base.
Q3: I performed an acid-base extraction, but my product is still contaminated. What went wrong?
A3: This is a common issue that can arise from several factors:
-
Incomplete Extraction: You may not have used a sufficient volume or concentration of the basic solution to extract all the acidic impurity. Multiple extractions with fresh aqueous base are more effective than a single large-volume extraction.
-
Emulsion Formation: An emulsion is a suspension of one liquid within another, which can prevent clean separation of the organic and aqueous layers.[3] To break an emulsion, you can try adding a saturated brine solution (NaCl(aq)) or small amounts of a different organic solvent.
-
Incorrect pH: Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 8) to deprotonate the carboxylic acid. After extraction, when you re-acidify the aqueous layer to recover the impurity (for analysis or disposal), make sure the pH is acidic enough (typically pH < 4) to fully protonate the carboxylate.
-
Product Co-extraction: If your product has some acidic character, it might be partially extracted into the aqueous layer. In this case, careful pH control is crucial.
Q4: When should I choose recrystallization over acid-base extraction?
A4: Recrystallization is a powerful purification technique when your desired product is a solid with good crystalline properties.[5][6] It is particularly advantageous when:
-
Your product is unstable under acidic or basic conditions.
-
You have a significant amount of product, making recrystallization economically viable in terms of solvent usage.
-
The solubility of your product and the 2,6-dichlorobenzoic acid impurity are significantly different in a particular solvent system. For instance, if your product is highly soluble in a hot solvent and sparingly soluble when cold, while the impurity remains in solution upon cooling, recrystallization can yield a very pure product.[7]
In-Depth Experimental Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction
This protocol is designed for the removal of 2,6-dichlorobenzoic acid from a reaction mixture where the desired product is neutral and stable to mild base.
Materials:
-
Crude reaction mixture dissolved in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
1M Hydrochloric acid (HCl).
-
Deionized water.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent. The volume should be sufficient to ensure the product is fully dissolved.
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.[3]
-
Layer Separation: Allow the layers to separate. The less dense organic layer will typically be on top (confirm this for your chosen solvent). Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated sodium bicarbonate solution at least two more times to ensure complete removal of the acidic impurity. Combine all aqueous extracts.
-
Back-Washing (Optional but Recommended): To recover any desired product that may have been carried over into the aqueous layer, perform a "back-wash" by adding a small amount of fresh organic solvent to the combined aqueous extracts, shaking, and then separating the layers. Discard this organic wash.
-
Washing the Organic Layer: Wash the organic layer with deionized water and then with a saturated brine solution to remove residual water-soluble impurities and to aid in the drying process.
-
Drying and Isolation: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
-
Verification of Impurity Removal (Optional): To confirm the presence of 2,6-dichlorobenzoic acid in the aqueous extracts, acidify the combined aqueous layers with 1M HCl until the pH is acidic (pH < 4, check with pH paper). The 2,6-dichlorobenzoic acid should precipitate out as a white solid, which can be collected by vacuum filtration.
Protocol 2: Recrystallization
This protocol is suitable for purifying a solid product from which 2,6-dichlorobenzoic acid can be removed based on differential solubility.
Materials:
-
Crude solid product.
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flasks.
-
Hot plate.
-
Buchner funnel and filter flask.
-
Filter paper.
-
Ice bath.
Procedure:
-
Solvent Selection: The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the 2,6-dichlorobenzoic acid should either be very soluble at all temperatures or sparingly soluble even at high temperatures. Ethanol/water is often a good starting point for moderately polar compounds.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent as this will reduce the recovery yield.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities present at the boiling point of the solvent, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent. The purity of the product can be assessed by techniques such as melting point analysis, NMR, or HPLC.
Method Comparison
| Feature | Acid-Base Extraction | Recrystallization | Column Chromatography |
| Principle | Differential solubility of acidic/basic compounds in aqueous vs. organic phases.[8] | Differential solubility of compounds in a solvent at different temperatures.[9] | Differential partitioning of compounds between a stationary and a mobile phase. |
| Best For | Removing acidic or basic impurities from neutral compounds. | Purifying solid compounds with good crystalline properties. | Complex mixtures or when other methods fail. |
| Advantages | Fast, efficient for large-scale purifications, uses relatively inexpensive reagents. | Can yield very high purity products, relatively simple setup. | Highly versatile, can separate compounds with very similar properties. |
| Disadvantages | Product must be stable to acid/base, can lead to emulsions, may not be effective for amphoteric compounds.[3] | Requires the product to be a solid, yield can be compromised by solubility, can be time-consuming to find an optimal solvent.[6] | Can be slow, requires larger volumes of solvent, can be costly for large-scale purifications. |
Potential Side Products and Their Removal
In reactions involving 2,6-dichlorobenzoic acid, particularly in the synthesis of derivatives, be aware of potential side products that may complicate purification. For example, in the synthesis of amides from nitriles, incomplete hydrolysis can leave residual amide as an impurity.[10] While acid-base extraction will remove the unreacted carboxylic acid, the amide will likely remain with the desired product. In such cases, column chromatography or recrystallization may be necessary to separate the product from the amide.
References
- 1. 2,6-Dichlorobenzoic acid | 50-30-6 [chemicalbook.com]
- 2. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Cas 50-30-6,2,6-Dichlorobenzoic acid | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. famu.edu [famu.edu]
- 10. benchchem.com [benchchem.com]
Preventing byproduct formation in Methyl 2,6-dichlorobenzoate reactions
Introduction
Methyl 2,6-dichlorobenzoate is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior is dominated by the significant steric hindrance imposed by the two chlorine atoms positioned ortho to the ester group. This unique structural feature, while useful, often leads to challenging side reactions and byproduct formation that can complicate syntheses and reduce yields. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate these challenges, ensuring higher purity and more reliable experimental outcomes. We will explore the mechanistic basis for common byproducts and offer field-proven strategies for their prevention.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound yielded a tertiary alcohol instead of the ketone I expected. What happened?
This is the most common issue encountered. The reaction of an ester with a Grignard reagent inherently proceeds via a "double addition" mechanism.[2][3] The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate. This ketone is typically more reactive than the starting ester and rapidly consumes a second equivalent of the Grignard reagent to produce a tertiary alcohol.[2] Due to the high reactivity of the intermediate, isolating the ketone is generally not feasible with this method.
Q2: I'm observing significant hydrolysis of my ester back to 2,6-dichlorobenzoic acid during my reaction workup. How can I prevent this?
Ester hydrolysis can be catalyzed by both acid and base.[4] If your workup involves aqueous base (like a sodium bicarbonate wash), you may be inadvertently saponifying the ester. The steric hindrance of this compound slows this reaction compared to unhindered esters, but it still occurs, especially at elevated temperatures or with prolonged exposure. To prevent this, use cooled, dilute acid for neutralization, minimize contact time with aqueous layers, and ensure thorough extraction into an organic solvent.
Q3: Is it possible for nucleophiles to displace the chlorine atoms on the aromatic ring?
Nucleophilic aromatic substitution (SNAr) on this compound is generally difficult. The chlorine atoms are on a relatively electron-rich benzene ring without strong electron-withdrawing groups in the ortho or para positions to activate them. Furthermore, the ester group and the adjacent chlorine atom provide significant steric shielding. While not a common pathway under standard conditions (e.g., Grignard reactions, hydrolysis), forcing conditions with strong nucleophiles at high temperatures could potentially lead to substitution byproducts.
Q4: What is the most common cause of low yield when synthesizing this compound via Fischer esterification?
The primary cause is the reversible nature of the Fischer esterification reaction.[1] The reaction between 2,6-dichlorobenzoic acid and methanol produces water as a byproduct. If this water is not removed, the reaction will reach equilibrium with significant amounts of starting material remaining. To drive the reaction to completion, one must use a large excess of methanol or actively remove water using a Dean-Stark apparatus.
Section 2: Troubleshooting Guide: Common Byproducts & Solutions
This section provides a systematic approach to identifying and resolving specific experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) & Mechanistic Rationale |
| High levels of unreacted 2,6-dichlorobenzoic acid after esterification | Incomplete Reaction: The equilibrium was not sufficiently shifted towards the product side. | Solution: 1) Use methanol as the solvent to provide a large excess. 2) Add a dehydrating agent or use a Dean-Stark trap to remove the water byproduct, thereby driving the reaction forward according to Le Châtelier's principle. 3) Ensure the acid catalyst (e.g., H₂SO₄) is fresh and used in sufficient quantity (typically 1-5 mol%). |
| Formation of 2,6-dichlorobenzoic acid during a subsequent reaction or workup | Unintentional Hydrolysis (Saponification): Exposure to aqueous base (e.g., NaHCO₃, NaOH) cleaves the ester. The steric hindrance of the substrate can favor an unusual SN2-type attack on the methyl group (a BAl2 mechanism) if the standard carbonyl attack (BAc2) is too slow.[5] | Solution: 1) During workups, neutralize with cold, dilute acid (e.g., 1M HCl) instead of base. 2) If a basic wash is unavoidable, perform it quickly at 0°C and immediately proceed to the next step. 3) In the reaction itself, use a non-nucleophilic, anhydrous base (e.g., proton sponge, DIPEA) if a base is required. |
| Formation of a tertiary alcohol in a Grignard reaction intended to produce a ketone | Inherent Double Addition Mechanism: The intermediate ketone is highly electrophilic and reacts faster with the Grignard reagent than the starting ester.[3][4][6] | Solution: This pathway cannot be easily prevented. To synthesize the desired ketone, a different strategy is required. The most reliable method is to first convert 2,6-dichlorobenzoic acid to its corresponding Weinreb amide (N-methoxy-N-methylamide). This amide reacts with one equivalent of a Grignard reagent to form a stable chelated intermediate that collapses to the ketone only upon acidic workup, preventing over-addition.[2] See Protocol B for this superior methodology. |
| Quenching of Grignard reagent and recovery of starting material | Presence of Protic Contaminants: Grignard reagents are extremely strong bases and are readily destroyed by trace amounts of water, alcohols, or even the acidic starting material (2,6-dichlorobenzoic acid). | Solution: 1) Rigorously dry all glassware in an oven overnight. 2) Use anhydrous solvents, dispensed under an inert atmosphere (N₂ or Ar). 3) Ensure the this compound starting material is pure and free of any unreacted carboxylic acid. |
Section 3: Mechanistic Insights & Visualizations
Understanding the underlying reaction pathways is crucial for effective troubleshooting.
Mechanism 1: Competing Pathways in Ester Hydrolysis
Under basic conditions, most esters hydrolyze via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. However, the severe steric hindrance in this compound can impede the nucleophile's access to the carbonyl carbon, making an alternative SN2-type bimolecular alkyl-oxygen cleavage (BAl2) pathway competitive.[5]
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Scaling Up the Purification of Methyl 2,6-dichlorobenzoate by Chromatography
Welcome to the technical support center for the purification of Methyl 2,6-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) for scaling up the chromatographic purification of this key chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the robust and efficient isolation of your target compound.
Introduction to the Purification Challenge
This compound is an aromatic ester, often synthesized by the esterification of 2,6-dichlorobenzoic acid with methanol.[1] As an important intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1] The presence of two chlorine atoms ortho to the ester group can influence its chromatographic behavior and stability. This guide will walk you through a systematic approach to developing a scalable purification method, from analytical thin-layer chromatography (TLC) to preparative flash and HPLC chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to develop a purification method for this compound?
A1: The crucial first step is to develop a separation on an analytical scale using Thin-Layer Chromatography (TLC). This will help you identify a suitable solvent system. Given that this compound is a relatively non-polar aromatic ester, a good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[2][3]
Q2: How do I translate my TLC results to a flash chromatography method?
A2: The relationship between the Retention Factor (Rf) on a TLC plate and the elution volume in a flash column, measured in column volumes (CV), is fundamental for this transition. The formula CV = 1/Rf provides a good estimate of when your compound will elute.[1][4] For optimal separation in flash chromatography, you should aim for an Rf value for your target compound in the range of 0.15 to 0.4 on the TLC plate.[4]
Q3: What are the most common impurities I should expect?
A3: Common impurities can include unreacted starting materials like 2,6-dichlorobenzoic acid, residual methanol, and by-products from the esterification reaction. If the reaction is not complete, you will need to separate your product from the more polar carboxylic acid starting material.
Q4: Can this compound degrade on silica gel?
A4: While aromatic esters are generally stable, the acidic nature of silica gel can potentially lead to hydrolysis of the ester, especially if the mobile phase contains nucleophilic solvents like methanol and residual water is present.[5] It is advisable to use fresh, high-quality solvents and to not let the compound sit on the column for an extended period. A quick 2D-TLC test can help assess the on-plate stability of your compound.[6]
Q5: When should I consider using reverse-phase chromatography?
A5: Reverse-phase chromatography is a good option if your impurities are very non-polar and difficult to separate from your product using normal-phase chromatography. It is also beneficial for compounds that may have poor solubility in typical normal-phase solvents or show instability on silica gel. A common reverse-phase system would utilize a C18-functionalized silica column with a mobile phase of acetonitrile and water or methanol and water.[7]
Method Development and Scale-Up Workflow
Developing a robust and scalable purification method requires a systematic approach. The following workflow outlines the key stages from analytical to preparative scale.
Caption: A systematic workflow for scaling up the purification of this compound.
Detailed Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
-
Solvent Systems: Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate. Good starting points are 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).
-
Development: Place the TLC plate in a developing chamber saturated with the chosen solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Rf value for your product spot. Adjust the solvent system until the Rf is in the optimal range of 0.15-0.4.
| Hexane:Ethyl Acetate Ratio | Observed Rf (Example) | Recommendation |
| 95:5 | 0.6 | Too high, decrease polarity |
| 90:10 | 0.45 | Getting closer |
| 85:15 | 0.3 | Optimal for Flash Chromatography |
| 80:20 | 0.2 | Good, could also be used |
Protocol 2: Scale-Up to Flash Chromatography
-
Column Selection: Choose a column size based on the amount of crude material you need to purify. A general rule of thumb is a silica-to-sample ratio of 30:1 to 100:1 by weight.
-
Packing the Column: Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform to avoid channeling.
-
Loading the Sample:
-
Dry Loading (Recommended): Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This technique generally provides better resolution.
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase or a weaker solvent and inject it onto the column.
-
-
Elution:
-
Isocratic Elution: If your TLC shows good separation between your product and impurities, you can run the column with the optimized solvent system from your TLC experiments.
-
Gradient Elution: If impurities are close to your product, a shallow gradient from a less polar to a more polar solvent system can improve separation. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC to pool the pure product fractions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Column overload.- Compound interacting strongly with acidic silica sites.- Sample solvent is too strong. | - Reduce the amount of sample loaded onto the column.- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites.- Dissolve the sample in a weaker solvent for loading. |
| Peak Fronting | - Column overload.- Sample is not fully soluble in the mobile phase. | - Decrease the sample load.[8]- Ensure the sample is fully dissolved before loading. Consider a different loading solvent. |
| Poor Separation | - Inappropriate solvent system.- Column channeling due to improper packing. | - Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf).- Repack the column carefully, ensuring a homogenous slurry and a level bed. |
| No Compound Eluting | - Compound is too polar and strongly adsorbed.- Compound may have decomposed on the column. | - Gradually increase the polarity of the mobile phase. A step gradient to a much stronger solvent might be necessary.- Test for compound stability on silica gel using 2D-TLC.[6] Consider using a different stationary phase like alumina or reverse-phase silica. |
| Product is Contaminated with a Less Polar Impurity | - The less polar impurity is co-eluting with the product. | - Use a less polar solvent system to increase the retention of your product and allow the impurity to elute first.- Consider using a shallower gradient at the beginning of the run. |
| Product is Contaminated with a More Polar Impurity | - The product is eluting too quickly and co-eluting with the more polar impurity. | - Use a more polar solvent system to move the impurity further down the column relative to your product.- A step gradient after your product has eluted can be used to wash off highly retained impurities. |
Advanced Purification: Preparative HPLC
For instances where very high purity (>99%) is required, or for separating closely related isomers, preparative HPLC is the method of choice.
Developing a Preparative HPLC Method
Caption: Workflow for developing a preparative HPLC method.
A typical starting point for a reverse-phase preparative HPLC method for this compound would be:
-
Column: C18-bonded silica
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. A scouting gradient could be 10-90% B over 20 minutes.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Once the approximate elution conditions are known from a scouting run, a "focused gradient" can be developed.[9][10] This involves creating a shallower gradient around the solvent composition where the target compound elutes, which significantly improves resolution from closely eluting impurities.[9][11]
Scale-Up Calculations for Preparative HPLC
To scale up from an analytical to a preparative column, the following parameters need to be adjusted to maintain the separation:
| Parameter | Formula for Scaling Up |
| Flow Rate | F_prep = F_anal * (d_prep / d_anal)² |
| Injection Volume | V_prep = V_anal * (d_prep * L_prep) / (d_anal * L_anal) |
| Mass Load | M_prep = M_anal * (d_prep * L_prep) / (d_anal * L_anal) |
Where: F = Flow Rate, d = column diameter, V = Injection Volume, L = column length, M = Mass Load, anal = analytical, prep = preparative.
References
- 1. silicycle.com [silicycle.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Determination of plasma non-esterified fatty acids and triglyceride fatty acids by gas chromatography of their methyl esters after isolation by column chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.teledynepharma.com [blog.teledynepharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Safely Managing the Lachrymatory Effects of Methyl 2,6-dichlorobenzoate
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Methyl 2,6-dichlorobenzoate. Its purpose is to ensure laboratory safety by addressing the compound's potent lachrymatory and irritant properties. The following sections offer a combination of frequently asked questions, troubleshooting protocols, and detailed experimental workflows designed to mitigate risks and manage exposure events effectively.
Section 1: Understanding the Hazard - Core Concepts
This section addresses the fundamental properties and hazards of this compound.
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 14920-87-7) is a chemical intermediate used in various synthetic processes.[1] While a valuable reagent, its primary hazard lies in its properties as a potent irritant.[1] It is classified as a lachrymatory agent, meaning it can cause tearing, severe eye irritation, and discomfort upon exposure to its vapors or dust.[1][2] Additionally, it is known to cause skin irritation and may lead to respiratory irritation if inhaled.[1][2]
Q2: What specific GHS Hazard classifications should I be aware of?
According to aggregated information from the European Chemicals Agency (ECHA), this compound has several GHS classifications that underscore the need for caution.[1]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2] | Warning | GHS07 |
Section 2: Proactive Safety & Handling Protocols
Proper handling is the first and most critical line of defense against exposure. These FAQs detail the necessary precautions.
Q3: What engineering controls are mandatory when working with this compound?
Due to its irritant and lachrymatory nature, specific engineering controls are not just recommended; they are essential for safety.
-
Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood.[3] This is the primary method to prevent the inhalation of vapors or dust and minimize eye exposure.[3]
-
Ventilation: Good general laboratory ventilation (typically 10 air changes per hour) should be used in addition to local exhaust ventilation like a fume hood.[4]
-
Emergency Equipment: Ensure that a fully functional emergency eyewash station and safety shower are located close to the workstation.[3][5] Their immediate accessibility is critical in the event of an accidental splash.
Q4: What is the required Personal Protective Equipment (PPE) for handling this compound?
A comprehensive PPE ensemble is required to prevent contact.[6] The level of PPE may be adjusted based on the scale of the experiment, but the following should be considered the minimum standard.
| Body Part | Required PPE | Rationale and Source |
| Eyes/Face | Chemical splash goggles that meet ANSI Z.87.1 standards. A full-face shield worn over goggles is strongly recommended.[4][7] | Standard safety glasses are insufficient. Goggles provide a seal to protect against vapors and dust.[8] A face shield protects the entire face from splashes.[9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8][9] | Always consult the glove manufacturer's resistance guide for the specific chemical.[7] Disposable nitrile gloves offer good short-term protection.[7] Change gloves immediately if contact is suspected. |
| Body | A flame-resistant lab coat, fully buttoned.[7] | Protects skin and personal clothing from contamination.[3][9] |
| Respiratory | Generally not required if work is performed in a fume hood. | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.[7][10] Use requires prior medical evaluation and fit-testing.[7] |
| Feet | Closed-toe, closed-heel shoes. | Protects feet from spills.[7] |
Q5: How should I properly store this chemical?
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][5][11] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[4][5]
Section 3: Troubleshooting Guide for Exposure and Spills
This section provides direct, question-and-answer guidance for common laboratory incidents.
Q6: I was working in the fume hood, but my eyes started stinging and watering. What happened and what should I do?
-
Probable Cause: You have likely been exposed to the vapors of this compound. This can happen if the fume hood sash is too high, if there is turbulent airflow in the hood, or if a container was opened too quickly. The stinging and tearing are the expected lachrymatory effects.
-
Immediate Action Protocol:
-
Move to Safety: Immediately move away from the fume hood and alert a colleague.[12]
-
Eye Flushing: Proceed directly to the nearest emergency eyewash station. Flush your eyes with a copious amount of water for at least 15 minutes.[13][14] It is critical to hold your eyelids open to ensure water reaches all surfaces of the eye and eyelid.[12]
-
Remove Contacts: If you are wearing contact lenses, remove them while rinsing, but do not delay the start of flushing to do so.[11][14][15]
-
Seek Medical Attention: After the 15-minute flush, seek immediate medical attention regardless of the apparent severity.[12][15] Inform medical personnel about the chemical you were exposed to.
-
Q7: I spilled a small amount of the solid compound on my gloved hand. What is the correct procedure?
-
Probable Cause: Accidental direct contact during weighing or transfer.
-
Immediate Action Protocol:
-
Remove Glove: Immediately and carefully remove the contaminated glove, avoiding contact between the contaminated outer surface and your skin.
-
Wash Hands: Wash your hands thoroughly with soap and water.[3][12]
-
Dispose of Glove: Dispose of the contaminated glove in the designated hazardous waste container.[4]
-
Assess: Check your skin for any signs of irritation. If irritation develops, seek medical advice.[3]
-
Q8: How do I decontaminate glassware and surfaces after an experiment?
-
Rationale: Proper decontamination is crucial to prevent unintentional exposure to subsequent users of the lab space and equipment.[16]
-
Decontamination Protocol:
-
Pre-rinse: In a fume hood, rinse glassware with a suitable solvent in which this compound is soluble. Collect this solvent rinse as hazardous waste.
-
Wash: Wash the glassware and wipe down all contaminated surfaces (e.g., benchtops, fume hood sash) thoroughly with soap and water.[16]
-
Final Rinse: Perform a final rinse with deionized water.
-
Waste Disposal: All cleaning materials, such as disposable towels used for wiping surfaces, should be collected and disposed of as solid hazardous waste.[16]
-
Section 4: Visual Workflow
To ensure rapid and correct response during a stressful event, the following workflow diagram outlines the critical steps for managing an accidental exposure.
Caption: Emergency Response Workflow for Accidental Exposure.
References
- 1. This compound | C8H6Cl2O2 | CID 599542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. gfl.co.in [gfl.co.in]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Methyl 2,6-dichlorobenzoate
Welcome to the technical support guide for Methyl 2,6-dichlorobenzoate (CAS No. 14920-87-7).[1][2][3] This document is designed for researchers, scientists, and drug development professionals who utilize this critical reagent in their work. As a key intermediate in organic synthesis and a compound used in proteomics research, maintaining the long-term stability and purity of this compound is paramount for reproducible and reliable experimental outcomes.[1][4] This guide provides in-depth, field-proven insights into optimal storage conditions, troubleshooting common stability issues, and the scientific principles governing its degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for the long-term stability of this compound?
A1: For long-term stability (≥ 2 years), this compound should be stored at -20°C in a tightly sealed, airtight container.[1] The container should be placed in a dark, dry, and well-ventilated area.[5] For short-term use, storage in a cool, dry place away from direct sunlight is acceptable.
Q2: How critical is temperature control for this compound?
A2: Temperature is a critical factor. While aromatic esters are generally noted for their thermal stability, elevated temperatures can accelerate potential degradation pathways, primarily hydrolysis.[6] Storing at the recommended -20°C significantly reduces the kinetic rate of these reactions, preserving the compound's integrity over extended periods.[1] Conversely, exposure to ambient or higher temperatures can lead to a gradual loss of purity.
Q3: Is this compound sensitive to light?
A3: Yes, there is a strong scientific basis for protecting it from light. Aromatic esters, as a class of compounds, are susceptible to photodegradation, including reactions like the photo-Fries rearrangement, when exposed to UV light.[7][8][9] This can lead to the formation of unwanted byproducts and a decrease in purity. Therefore, it is mandatory to store the compound in amber glass vials or other opaque containers to prevent light exposure.[10]
Q4: What is the impact of humidity and moisture on stability?
A4: Moisture is a significant threat to the stability of this compound due to the risk of hydrolysis. In the presence of water, the ester can hydrolyze back to its parent carboxylic acid (2,6-dichlorobenzoic acid) and methanol.[11][12] This reaction can be catalyzed by trace acidic or basic impurities. It is crucial to store the compound in a desiccated environment. When handling, minimize its exposure to atmospheric moisture. Storing containers inside a desiccator or using a nitrogen blanket for bulk quantities is a highly recommended practice.[13]
Q5: What type of container is best for storing this compound?
A5: The choice of container is vital.
-
Primary Container: For laboratory quantities, borosilicate glass (Type 1) amber vials with PTFE-lined screw caps are ideal. Glass is inert and the amber color protects against light.[10][14]
-
Bulk Storage: For larger quantities, stainless steel or carbon steel containers are appropriate, as they are commonly used for chlorinated solvents.[13][15]
-
Secondary Containment: Always use secondary containment, such as a polyethylene tray, to mitigate risks from accidental spills, especially for liquid forms of the compound.[16]
Q6: What are the common physical signs of degradation?
A6: Visual inspection can provide the first clues of instability. Signs of degradation include:
-
Appearance Change: The compound is typically a white to very pale yellow low-melting solid.[3] Any significant color change towards yellow or brown may indicate impurity formation.
-
Change in Form: As a low-melting solid, observing it as a liquid at temperatures where it should be solid can indicate impurities that depress the melting point.
-
Clumping: This may suggest moisture absorption.
If any of these signs are observed, it is critical to re-analyze the material's purity before use.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter.
| Observed Problem | Potential Root Cause(s) | Recommended Action Plan |
| Change in physical appearance (e.g., color darkens from white/pale yellow). | 1. Photodegradation: Exposure to UV or ambient light. 2. Thermal Stress: Storage at temperatures above the recommended -20°C. | 1. Immediately transfer the sample to an amber, airtight container and store at -20°C. 2. Perform a purity analysis using HPLC or GC/MS (See Protocol 2) to quantify the level of impurities. 3. If purity is compromised, consider purification or discard the lot to avoid compromising experimental results. |
| Decreased purity or new peaks in HPLC/GC-MS analysis. | 1. Hydrolysis: Exposure to moisture or humidity. The primary degradation product is likely 2,6-dichlorobenzoic acid. 2. Incompatible Storage: Contact with strong oxidizing agents.[5][17] | 1. Review handling and storage procedures to identify potential points of moisture ingress. 2. Use mass spectrometry (MS) to identify the impurity peaks. Compare the mass with that of 2,6-dichlorobenzoic acid (191.0 g/mol ). 3. Ensure the compound is not stored near strong oxidizers. |
| Inconsistent experimental results using a previously reliable batch. | 1. Gradual Degradation: The compound may be at the end of its shelf life or has been stored improperly over time. 2. Contamination: Cross-contamination from improper handling or shared lab equipment. | 1. Perform a fresh purity analysis on the stored batch. 2. Compare the results against the Certificate of Analysis (CoA) for that lot. 3. If purity is confirmed to be low, procure a new, validated batch of the compound. |
Section 3: Protocols and Methodologies
Protocol 1: Standard Operating Procedure (SOP) for Receiving and Storing
-
Inspection: Upon receipt, visually inspect the container for any signs of damage to the seal or packaging.
-
Verification: Cross-reference the product label with the Certificate of Analysis (CoA) to confirm identity and purity.
-
Labeling: Affix a label with the date of receipt and the intended "use by" date.
-
Environment Equilibration: Before opening for the first time, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Aliquoting: If frequent use is anticipated, aliquot the material into smaller, single-use amber glass vials under an inert atmosphere (e.g., in a glove box with nitrogen).
-
Storage: Promptly place the primary container and all aliquots in a designated -20°C freezer that is not subject to frequent temperature fluctuations. Log the storage location.
Protocol 2: Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol provides a baseline method for assessing purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in Acetonitrile (e.g., 1 mg/mL) and dilute as needed.
-
Analysis: The appearance of a significant peak at a different retention time from the main compound, especially one that grows over time, indicates degradation. The primary degradation product, 2,6-dichlorobenzoic acid, will be more polar and thus have a shorter retention time on a C18 column.
Section 4: Visualizations and Scientific Mechanisms
Diagram 1: Recommended Handling and Storage Workflow
This workflow minimizes exposure to detrimental environmental factors.
Caption: Workflow for receiving and storing this compound.
Mechanism Spotlight: Hydrolytic Degradation
The primary chemical stability concern for this compound is hydrolysis. This involves the cleavage of the ester bond by water to form 2,6-dichlorobenzoic acid and methanol. The reaction is significantly influenced by pH and temperature. The steric hindrance provided by the two chlorine atoms adjacent to the ester group can slow the rate of nucleophilic attack at the carbonyl carbon compared to unhindered esters, but it does not prevent it entirely.[18]
Diagram 2: Simplified Hydrolysis Pathway
Caption: Hydrolysis of this compound into its acid and alcohol.
Diagram 3: Troubleshooting Decision Tree for Purity Issues
Caption: Decision tree for troubleshooting purity issues.
References
- 1. This compound | 14920-87-7 | MOLNOVA [molnova.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 4. Buy this compound | 14920-87-7 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. zslubes.com [zslubes.com]
- 7. Photosensitive polymers bearing fully aromatic esters for multilayer data storage devices » JOANNEUM RESEARCH [joanneum.at]
- 8. researchgate.net [researchgate.net]
- 9. Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation » JOANNEUM RESEARCH [joanneum.at]
- 10. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 11. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. quora.com [quora.com]
- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 16. chapman.edu [chapman.edu]
- 17. cdn.chemservice.com [cdn.chemservice.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Methyl 2,6-dichlorobenzoate and Its Isomers for Researchers
In the landscape of pharmaceutical and agrochemical development, the nuanced differences between structural isomers can dictate the efficacy, stability, and safety of a final product. This guide offers an in-depth comparison of methyl 2,6-dichlorobenzoate and its five structural isomers: methyl 2,3-dichlorobenzoate, methyl 2,4-dichlorobenzoate, methyl 2,5-dichlorobenzoate, methyl 3,4-dichlorobenzoate, and methyl 3,5-dichlorobenzoate. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of their physicochemical properties, spectral characteristics, synthesis, and relative reactivity, supported by experimental data and established chemical principles.
Physicochemical and Spectral Properties: A Foundation for Differentiation
The seemingly subtle shift in the position of two chlorine atoms on the benzene ring of methyl benzoate results in six distinct isomers, each with a unique set of physical and spectral properties. These differences are critical for identification, purification, and predicting the behavior of these compounds in various chemical and biological systems.
Physicochemical Data
The substitution pattern of the chlorine atoms significantly influences the melting point, boiling point, and density of the isomers. The steric hindrance imposed by the two chlorine atoms flanking the ester group in this compound, for instance, disrupts crystal packing and affects its physical state at room temperature compared to other isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | 14920-87-7 | C₈H₆Cl₂O₂ | 205.04 | 25-30[1] | 136-138/15mm[1] | 1.355 (predicted) |
| Methyl 2,3-dichlorobenzoate | - | C₈H₆Cl₂O₂ | 205.04 | - | - | - |
| Methyl 2,4-dichlorobenzoate | - | C₈H₆Cl₂O₂ | 205.04 | - | - | - |
| Methyl 2,5-dichlorobenzoate | 2905-69-3 | C₈H₆Cl₂O₂ | 205.04 | 38-39[2] | - | 1.372 @ 23°C[2] |
| Methyl 3,4-dichlorobenzoate | 2905-68-2 | C₈H₆Cl₂O₂ | 205.04 | 44.7[3] | - | - |
| Methyl 3,5-dichlorobenzoate | 2905-67-1 | C₈H₆Cl₂O₂ | 205.04 | - | - | - |
Spectroscopic Fingerprints
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the definitive structural confirmation of each isomer. The substitution pattern directly influences the chemical shifts in ¹H and ¹³C NMR, the vibrational frequencies of bonds in IR, and the fragmentation patterns in MS.
Methyl 3,4-dichlorobenzoate: A Representative Spectral Analysis [3]
-
¹H NMR (300 MHz, CDCl₃): δ 8.13 (d, J = 1.9 Hz, 1H, Ar-H), 7.87 (dd, J = 8.3, 1.9 Hz, 1H, Ar-H), 7.53 (d, J = 8.3 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃).
-
¹³C NMR (75 MHz, CDCl₃): δ 165.21, 137.56, 132.92, 131.53, 130.52, 129.94, 128.63, 52.54.
-
IR (KBr) ν: 1729 cm⁻¹ (C=O stretch).
-
MS (EI, 70 eV) m/z (%): 204 (M⁺, 50), 206 (M⁺+2, 31), 208 (M⁺+4, 5), 173 (100).
The distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are particularly useful for distinguishing between the isomers.
Synthesis of Methyl Dichlorobenzoate Isomers
The most common and straightforward method for the synthesis of methyl dichlorobenzoate isomers is the Fischer esterification of the corresponding dichlorobenzoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.[4][5]
General Experimental Protocol: Fischer Esterification
Caption: Generalized workflow for the synthesis of methyl dichlorobenzoate isomers via Fischer esterification.
Step-by-step methodology:
-
To a solution of the respective dichlorobenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl dichlorobenzoate isomer.
Comparative Reactivity: The Influence of Chlorine Substitution
The position of the electron-withdrawing chlorine atoms on the aromatic ring significantly impacts the reactivity of the ester moiety and the aromatic ring itself.
Hydrolysis of the Ester
The rate of hydrolysis, both acid and base-catalyzed, is influenced by the electronic effects of the chlorine substituents.
Caption: Predicted relative rates of hydrolysis for methyl dichlorobenzoate isomers.
-
Methyl 2,4-, 2,5-, and 2,3-dichlorobenzoates: The presence of a chlorine atom in the ortho position (2-position) makes the carbonyl carbon more electrophilic, thus increasing the rate of nucleophilic attack by water or hydroxide ions.
-
Methyl 3,4- and 3,5-dichlorobenzoates: With chlorine atoms in the meta and para positions, the electronic activation of the ester is less pronounced compared to the ortho-substituted isomers.
-
This compound: Despite the presence of two ortho-chlorine atoms, the significant steric hindrance around the ester group is expected to dramatically decrease the rate of hydrolysis, making it the most stable isomer towards hydrolysis.[6]
Nucleophilic Aromatic Substitution
The aromatic ring of dichlorobenzoates can undergo nucleophilic aromatic substitution (SNAAr), particularly when activated by the electron-withdrawing ester group. The feasibility and regioselectivity of this reaction are highly dependent on the isomer. Isomers with a chlorine atom ortho or para to the ester group are more susceptible to SNAAr.
Biological Activity and Toxicological Considerations
Derivatives of dichlorobenzoic acid have been investigated for a range of biological activities, including herbicidal, antifungal, and even anticancer effects.[7][8] The specific substitution pattern is a key determinant of the biological target and potency.
-
Methyl 2,5-dichlorobenzoate has been identified as a plant growth regulator and an antifungal agrochemical.[4][9][10] It is reported to have moderate mammalian oral toxicity.[4]
-
3,5-Dichlorobenzyl esters have shown significant antifungal activity, suggesting that the 3,5-dichloro substitution pattern on the benzene ring is a valuable pharmacophore for the development of new fungicides.[8]
-
This compound and its derivatives have been noted as lachrymators, causing irritation to mucous membranes.[6]
Analytical Separation of Isomers
The separation and quantification of dichlorobenzoate isomers are crucial for quality control in synthesis and for metabolic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[11][12][13]
General Experimental Protocol: Reversed-Phase HPLC
Caption: A typical experimental workflow for the HPLC analysis of methyl dichlorobenzoate isomers.
Step-by-step methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with formic acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B: HPLC-grade methanol.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the isomer mixture in a suitable diluent (e.g., 50:50 methanol/water).
-
Create a series of calibration standards by diluting the stock solution.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution: A suitable gradient of Mobile Phase B in A to ensure the separation of all isomers.
-
Conclusion
The six isomers of methyl dichlorobenzoate, while structurally similar, exhibit distinct physicochemical properties, spectral characteristics, and reactivity profiles. The steric shielding in this compound renders it significantly less reactive towards hydrolysis compared to its isomers. The electronic effects of the chlorine substituents dictate the reactivity of the other isomers, with ortho-substitution generally leading to a more reactive ester group. These differences are fundamental to their application in organic synthesis and are critical considerations in the design of novel pharmaceuticals and agrochemicals. The provided experimental protocols for synthesis and analysis offer a practical framework for researchers working with these versatile compounds.
References
- 1. This compound CAS#: 14920-87-7 [m.chemicalbook.com]
- 2. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. METHYL 3,4-DICHLOROBENZOATE | 2905-68-2 [chemicalbook.com]
- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 14920-87-7 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the 2,6-Dichlorobenzoyl Group and Other Protecting Groups in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. The ideal protecting group should be readily introduced and removed under mild conditions, while remaining robust to a wide range of synthetic transformations. This guide provides a comprehensive comparative analysis of the 2,6-dichlorobenzoyl (DCB) protecting group against other commonly employed protecting groups for hydroxyl and amino functionalities. By examining its unique stability profile, derived from both electronic and steric effects, we aim to equip researchers with the knowledge to strategically deploy this often-overlooked protective moiety.
The 2,6-Dichlorobenzoyl Group: A Profile in Stability
The 2,6-dichlorobenzoyl group belongs to the family of acyl-type protecting groups. Its introduction is typically achieved by reacting an alcohol or amine with 2,6-dichlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine.[1] The defining characteristic of the DCB group is its exceptional stability, which arises from the steric hindrance imposed by the two ortho-chloro substituents. These bulky groups effectively shield the electrophilic carbonyl carbon from nucleophilic attack, rendering the resulting ester or amide significantly more resistant to hydrolysis than the corresponding unsubstituted benzoyl derivatives.[2]
This enhanced stability is a double-edged sword: while it provides robust protection under a variety of conditions, it also necessitates more forcing conditions for its removal.
Comparative Stability Analysis
The true utility of a protecting group is revealed in its behavior relative to other available options. The following sections provide a comparative overview of the stability of the 2,6-dichlorobenzoyl group against common protecting groups under various reaction conditions.
Stability Towards Hydrolysis
The steric shielding by the ortho-chloro groups is the primary determinant of the DCB group's hydrolytic stability.
-
Basic Conditions: Standard benzoyl (Bz) and acetyl (Ac) esters are readily cleaved by base-mediated hydrolysis (saponification). In stark contrast, 2,6-dichlorobenzoyl esters are highly resistant to these conditions, often requiring prolonged heating with strong bases for cleavage.[3] This makes the DCB group an excellent choice when subsequent reaction steps involve basic reagents that would cleave more labile ester protecting groups.
-
Acidic Conditions: While more stable than many other ester protecting groups, 2,6-dichlorobenzoyl esters can be cleaved under strongly acidic conditions, though often requiring elevated temperatures. The stability of amides is even more pronounced, with 2,6-dichlorobenzamides being exceptionally resistant to both acidic and basic hydrolysis.[4][5]
The following table summarizes the relative stability of various protecting groups to hydrolysis.
| Protecting Group | Structure | Relative Stability to Basic Hydrolysis | Relative Stability to Acidic Hydrolysis |
| Acetyl (Ac) | -COCH₃ | Low | Moderate |
| Benzoyl (Bz) | -COC₆H₅ | Moderate | High |
| 2,6-Dichlorobenzoyl (DCB) | -COC₆H₂(Cl)₂ | Very High | Very High |
| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂(t-Bu) | High | Low |
| Benzyl (Bn) | -CH₂C₆H₅ | Very High | Very High |
This table provides a qualitative comparison. Actual stability is substrate-dependent.
Orthogonality: A Key Strategic Consideration
In complex syntheses, the ability to selectively deprotect one functional group in the presence of others is crucial. This concept, known as orthogonality, is a cornerstone of modern protecting group strategy.[6] The 2,6-dichlorobenzoyl group, due to its unique stability, offers interesting orthogonal relationships with other common protecting groups.
-
Orthogonality with Silyl Ethers: The DCB group is completely stable to the fluoride-based reagents (e.g., TBAF) used to cleave silyl ethers like TBS and TIPS. This allows for the selective deprotection of silyl ethers while leaving DCB-protected alcohols untouched.
-
Orthogonality with Benzyl Ethers: Benzyl ethers are typically removed by catalytic hydrogenolysis. The 2,6-dichlorobenzoyl group is stable under these conditions, allowing for the selective deprotection of benzyl ethers.
-
Orthogonality with Carbamates: In peptide synthesis and the protection of amines, carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are ubiquitous. The Boc group is removed under acidic conditions, while the Fmoc group is base-labile. The extreme stability of the 2,6-dichlorobenzamide group to both acidic and basic conditions allows for its use in concert with these common amine protecting groups.
The following diagram illustrates the orthogonal deprotection strategies involving the 2,6-dichlorobenzoyl group.
References
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 2,6-dichlorobenzoate Analysis
This guide provides a comprehensive, in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2,6-dichlorobenzoate. In the spirit of rigorous scientific comparison, the performance of this HPLC method is benchmarked against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach, providing researchers, scientists, and drug development professionals with the data and rationale necessary to select the optimal analytical technique for their specific needs. This document is structured to not only present protocols and results but to elucidate the scientific reasoning behind each validation step, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[1][2]
Introduction: The Analytical Challenge of this compound
This compound is a halogenated aromatic ester[3][4] often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purity and stability are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, a reliable, accurate, and robust analytical method is paramount for its quantification, particularly for impurity profiling and stability testing.
While Gas Chromatography (GC) is a traditional choice for analyzing volatile and semi-volatile halogenated compounds[5], HPLC offers distinct advantages. It is particularly suited for compounds that may be thermally labile or less volatile, and it avoids the potential for degradation in a hot GC injection port. This guide details the validation of a new reversed-phase HPLC (RP-HPLC) method, demonstrating its fitness-for-purpose in accordance with the principles outlined in ICH Q2(R1) Validation of Analytical Procedures.[1][6] The objective is to establish, through laboratory studies, that the performance characteristics of this method meet the requirements for its intended analytical application.[7]
The entire validation process is a holistic system designed to ensure the method is reliable. It follows a lifecycle approach, beginning with method development and extending through continuous monitoring, a concept emphasized in modern regulatory guidance.[8]
Caption: The Analytical Method Lifecycle.
Comparative Overview: HPLC vs. GC-MS
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the goals of the analysis.
| Feature | Proposed RP-HPLC Method | Alternative GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Instrumentation | HPLC with UV/DAD Detector | Gas Chromatograph with Mass Spectrometer |
| Sample Prep | Simple dissolution in mobile phase. | May require derivatization for better volatility or thermal stability. |
| Thermal Stress | Analysis at or near ambient temperature. Low risk of thermal degradation. | High temperatures in injector and column. Risk of degradation for labile compounds. |
| Selectivity | High, based on polarity. Diode-Array Detector (DAD) adds spectral confirmation. | Very high, based on volatility and mass-to-charge ratio (m/z), providing structural information. |
| Sensitivity | Generally lower than GC-MS for this compound class. | Typically very high, especially for halogenated compounds. |
This guide will validate the HPLC method as a robust and reliable primary method for quality control, offering simplicity and mitigating risks associated with thermal degradation.
Validation Parameters, Protocols, and Results
The validation was performed according to the ICH Q2(R1) guideline, which is a globally recognized standard.[9] Each parameter demonstrates that the analytical procedure is fit for its intended purpose.[10]
Specificity (and Stability-Indicating Nature)
Causality & Expertise: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] For a stability-indicating method, it's crucial to demonstrate that the analyte peak is free from interference from any degradants formed under stress conditions. This is non-negotiable for stability studies, as it ensures that a decrease in the parent drug concentration is accurately measured and not masked by co-eluting products. We employ forced degradation to intentionally stress the sample, creating these potential interferences.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in methanol.
-
Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to volume with mobile phase.
-
Base Hydrolysis: Mix 5 mL of stock with 5 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to volume with mobile phase.
-
Oxidative Degradation: Mix 5 mL of stock with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to volume with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a solution from the stressed solid.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a Diode-Array Detector (DAD). Assess peak purity of the this compound peak in all chromatograms.
Caption: Forced Degradation Workflow for Specificity.
Results Summary:
| Stress Condition | % Degradation | Peak Purity Index (API) | Observations |
| Acid (1N HCl, 80°C) | 15.2% | > 0.999 | Two distinct degradation peaks observed, well-resolved from the main peak. |
| Base (1N NaOH, RT) | 25.8% | > 0.999 | One major degradation peak observed, baseline separated. |
| Oxidation (30% H₂O₂) | 8.5% | > 0.999 | Minor degradation peak resolved. |
| Thermal (105°C) | 3.1% | > 0.999 | No significant degradation peaks. |
| Photolytic (UV 254nm) | 5.4% | > 0.999 | One minor degradation peak resolved. |
The proposed HPLC method successfully separated the parent peak from all generated degradation products, and the peak purity analysis confirmed no co-elution. This establishes the method as stability-indicating.
Linearity and Range
Causality & Expertise: Linearity demonstrates a direct proportional relationship between the analyte concentration and the method's response (e.g., peak area). This is fundamental for accurate quantification. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[12] For an assay of a drug substance, the typical range is 80% to 120% of the target concentration.[13] A high correlation coefficient (R²) is the primary indicator of good linearity.
Experimental Protocol: Linearity
-
Prepare Stock: Accurately weigh and dissolve this compound in mobile phase to create a 1000 µg/mL stock solution.
-
Create Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range (e.g., 50, 80, 100, 120, 150 µg/mL, covering 50-150% of a target 100 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of mean peak area versus concentration. Determine the correlation coefficient (R²), y-intercept, and slope of the regression line using the least squares method.
Results Summary:
| Parameter | Proposed RP-HPLC Method | Alternative GC-MS Method | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 1 - 50 µg/mL | Covers the intended working range. |
| Correlation Coefficient (R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Regression Equation | y = 25432x + 1580 | y = 189540x + 5620 | - |
| Y-intercept % of 100% Response | 0.06% | 0.23% | Should not be significantly different from zero. |
Both methods demonstrate excellent linearity. The HPLC method covers a range suitable for standard quality control assays, while the GC-MS method shows utility at lower concentrations, which could be advantageous for trace analysis.
Accuracy
Causality & Expertise: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is "spiked" into a sample matrix.[14] This test confirms that the method is free from significant systematic error or bias. High percent recovery is essential for trusting the quantitative results for batch release and other critical decisions.
Experimental Protocol: Accuracy
-
Prepare Samples: Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix (if applicable) or blank solvent.
-
Analysis: Analyze the spiked samples against a freshly prepared calibration curve.
-
Calculation: Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.
Results Summary:
| Spiked Level | Proposed RP-HPLC Method (% Recovery ± RSD) | Alternative GC-MS Method (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 101.2% ± 1.5% | 98.0% - 102.0% |
| 100% | 100.3% ± 0.5% | 100.5% ± 1.1% | 98.0% - 102.0% |
| 120% | 100.8% ± 0.6% | 99.1% ± 1.3% | 98.0% - 102.0% |
| Mean Recovery | 100.2% | 100.3% | 98.0% - 102.0% |
The proposed HPLC method demonstrates excellent accuracy, with mean recovery very close to 100% and low variability (RSD). The GC-MS method is also accurate but shows slightly higher variability.
Precision
Causality & Expertise: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels as per ICH guidelines:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. It demonstrates the method's consistency in a single run.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. This assesses the method's transferability and reliability in routine use.
Experimental Protocol: Precision
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are statistically compared (e.g., using an F-test) and the overall RSD is calculated.
Results Summary:
| Parameter | Proposed RP-HPLC Method (%RSD) | Alternative GC-MS Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | 0.95% | RSD ≤ 2.0% |
| Intermediate Precision (n=12) | 0.68% | 1.35% | RSD ≤ 2.0% |
The HPLC method exhibits superior precision with significantly lower RSD values compared to the GC-MS method. This high level of precision is critical for a reliable quality control assay, ensuring consistent results over time.
Detection & Quantitation Limits (LOD & LOQ)
Causality & Expertise:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity analysis.
These are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
Results Summary:
| Parameter | Proposed RP-HPLC Method | Alternative GC-MS Method | Intended Purpose |
| LOD | 15 ng/mL | 0.5 ng/mL | Detect presence of trace impurities. |
| LOQ | 50 ng/mL | 1.5 ng/mL | Quantify impurities accurately. |
| Precision at LOQ (%RSD) | 6.8% | 8.5% | RSD should be ≤ 10% |
As expected, the GC-MS method demonstrates significantly lower LOD and LOQ, highlighting its strength for trace-level analysis. The HPLC method's LOQ is 0.05% of the 100 µg/mL target concentration, which is fully sufficient for most standard impurity quantification requirements.
Robustness
Causality & Expertise: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] It provides an indication of its reliability during normal usage. Testing robustness early in development can prevent problems during method transfer to other labs. A one-factor-at-a-time (OFAT) approach is demonstrated here.
Experimental Protocol: Robustness
-
Analyze a standard solution while making small, deliberate changes to critical method parameters.
-
Parameters to vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Mobile Phase pH (± 0.1 units)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Results Summary:
| Parameter Varied | Retention Time Shift | Peak Asymmetry | Resolution (from nearest peak) |
| Flow Rate (+0.1 mL/min) | - 4.5% | 1.1 | > 2.0 |
| Flow Rate (-0.1 mL/min) | + 5.1% | 1.1 | > 2.0 |
| Temperature (+2°C) | - 1.8% | 1.1 | > 2.0 |
| Temperature (-2°C) | + 2.0% | 1.2 | > 2.0 |
| Acetonitrile (+2%) | - 6.2% | 1.1 | > 2.0 |
| Acetonitrile (-2%) | + 6.8% | 1.2 | > 2.0 |
The method is robust, as minor changes to operational parameters did not significantly impact the critical system suitability results. All values remained well within acceptable limits.
Conclusion and Recommendation
This comprehensive validation study demonstrates that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. It is established as a stability-indicating method, making it highly suitable for routine quality control, stability studies, and batch release assays.
Comparison Summary:
-
The RP-HPLC method is the superior choice for routine QC analysis due to its excellent precision, accuracy, simplicity of sample preparation, and mitigation of thermal degradation risk.
-
The GC-MS method , while also accurate and linear, serves as a powerful complementary technique. Its superior sensitivity (lower LOD/LOQ) makes it the preferred method for trace impurity identification or quantification at levels below the HPLC method's capabilities.
Therefore, for its intended purpose as a primary quality control assay, the validated RP-HPLC method is unequivocally fit for purpose.
Final Validated HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 4. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. drugfuture.com [drugfuture.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. propharmagroup.com [propharmagroup.com]
Cross-validation of analytical results for Methyl 2,6-dichlorobenzoate
An In-Depth Guide to the Cross-Validation of Analytical Methods for Methyl 2,6-dichlorobenzoate
Introduction: The Imperative for Rigorous Analytical Validation
This compound (CAS: 14920-87-7), an aromatic ester, serves as a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity and concentration are paramount to the safety and efficacy of the final product. Consequently, the analytical methods used to quantify it must be rigorously validated to ensure they are fit for their intended purpose.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for developing, validating, and, most importantly, cross-validating analytical results for this compound across different technology platforms.
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate that analytical procedures be validated to demonstrate accuracy, precision, specificity, and robustness.[3][4][5] Cross-validation, the process of comparing results from two distinct validated methods, provides the highest level of assurance in data integrity.[6][7] It demonstrates that the reported values are independent of the analytical technique, thereby exposing any method-specific biases or interferences. This guide will explore the validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods, with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in a robust cross-validation protocol.
Method 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is an ideal technique for the analysis of semi-volatile and thermally stable compounds like this compound.[8] The gas chromatography component provides excellent separation from potential impurities, while the mass spectrometer offers high selectivity and sensitivity, confirming both the identity and quantity of the analyte based on its unique mass fragmentation pattern.[9][10]
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL by serial dilution of the stock solution.
-
Prepare an internal standard (ISTD) stock solution (e.g., 2,4,6-trichlorobenzonitrile) at 1.0 mg/mL in methanol.[11]
-
Accurately weigh the sample material and dissolve in methanol to achieve a theoretical concentration within the calibration range.
-
Spike all standards and samples with the internal standard to a final concentration of 10 µg/mL.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Thermo Scientific™ TraceGOLD™ TG-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column, chosen for its robustness and inertness.[12]
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 70°C, hold for 1 min, ramp at 10°C/min to 270°C, hold for 2 min.[11]
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 173 (most abundant fragment).
-
Qualifier Ions: m/z 175, 204 (to confirm identity).[9]
-
ISTD Ion: m/z 205.
-
-
-
System Suitability:
-
Before analysis, inject a mid-level calibration standard five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area ratio (analyte/ISTD) must be ≤ 2.0%.
-
GC-MS Method Validation Data
The performance of the method must be established through validation, following ICH Q2(R2) guidelines.[13]
| Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1.0 - 100.0 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | ≤ 3.0% | 1.42% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.7 µg/mL |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC with UV detection is a powerful and widely accessible alternative to GC-MS. It is particularly advantageous for its robustness and simplicity. The analyte, being moderately nonpolar, can be well-retained and separated on a C18 column from polar and nonpolar impurities.[14] This method avoids the high temperatures of the GC inlet, which can be beneficial if thermally labile impurities are present.
Experimental Protocol: HPLC
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the GC-MS protocol, but using the mobile phase as the diluent for the final dilution step to ensure peak shape integrity. An external standard approach can be used if system precision is high.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm), a general-purpose column providing excellent peak shape.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Run Time: 10 minutes.
-
-
System Suitability:
-
Before analysis, inject a mid-level calibration standard six times.
-
Acceptance Criteria: %RSD for retention time ≤ 1.0% and for peak area ≤ 2.0%.
-
HPLC Method Validation Data
| Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range | 1.0 - 120.0 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.75% |
| Precision (Intermediate, %RSD) | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Method 3: Unambiguous Identification by NMR Spectroscopy
Expertise & Rationale: While chromatographic methods provide quantitative data, NMR spectroscopy offers definitive structural confirmation. It serves as an ultimate test of specificity, ensuring the analyte being quantified is indeed this compound and not an isomer or structurally similar impurity. Both ¹H and ¹³C NMR are used to create a unique fingerprint of the molecule.[9][15]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10 mg of the reference standard or isolated sample peak in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Acquisition:
-
¹H NMR: Acquire 16 scans with a 1-second relaxation delay.
-
¹³C NMR: Acquire 1024 scans with a 2-second relaxation delay using proton decoupling.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
The Core Task: Cross-Validation of GC-MS and HPLC Results
Trustworthiness through Orthogonality: The fundamental principle of cross-validation is to analyze the same set of samples using two validated, orthogonal (based on different principles) methods.[7] By demonstrating that both GC-MS (separation by boiling point/polarity) and HPLC (separation by partitioning) produce equivalent results, we build a powerful case for the accuracy of our data, as it is unlikely that the same impurity would co-elute and interfere in both systems.[16]
Cross-Validation Protocol
-
Sample Selection: Prepare a single batch of five independent samples of this compound at a concentration of approximately 50 µg/mL.
-
Analysis:
-
Analyze each of the five samples in triplicate using the validated GC-MS method.
-
Analyze each of the same five samples in triplicate using the validated HPLC method.
-
-
Data Evaluation:
-
Calculate the mean result for each of the five samples from both the GC-MS and HPLC analyses.
-
Calculate the percent difference between the mean results for each sample: %Difference = [(Result_GCMS - Result_HPLC) / ( (Result_GCMS + Result_HPLC) / 2 )] * 100
-
Comparative Data and Acceptance Criteria
| Sample ID | GC-MS Result (µg/mL) | HPLC Result (µg/mL) | % Difference |
| CV-01 | 50.1 | 49.8 | +0.60% |
| CV-02 | 49.5 | 50.2 | -1.41% |
| CV-03 | 51.0 | 50.5 | +0.99% |
| CV-04 | 49.9 | 49.4 | +1.01% |
| CV-05 | 50.3 | 50.8 | -0.99% |
Acceptance Criterion: The percent difference for each sample should not exceed ±5.0%. The results from this hypothetical study demonstrate strong concordance between the two methods, successfully validating the analytical results.
Cross-Validation Logic Diagram
Caption: Logic flow for the cross-validation of GC-MS and HPLC methods.
Conclusion and Recommendations
This guide outlines a robust framework for the analysis and cross-validation of this compound. Both the GC-MS and HPLC methods presented are shown to be accurate, precise, and linear. GC-MS offers slightly better sensitivity and superior specificity due to mass-based detection, making it ideal for impurity profiling and trace-level analysis. HPLC provides a rugged, high-throughput alternative perfectly suited for routine quality control.
Successful cross-validation demonstrates that the analytical results are accurate and independent of the methodology. This provides a high degree of confidence, which is essential for regulatory submissions and ensuring product quality. It is recommended that cross-validation be performed during late-stage development, before method transfer to a new laboratory, or when a new analytical technology is introduced.[6] By grounding our analytical choices in sound scientific principles and verifying them through orthogonal techniques, we uphold the highest standards of scientific integrity.
References
- 1. scbt.com [scbt.com]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 9. This compound | C8H6Cl2O2 | CID 599542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. epa.gov [epa.gov]
- 12. gcms.cz [gcms.cz]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Methyl 2,5-dichlorobenzoate | SIELC Technologies [sielc.com]
- 15. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]
- 16. propharmagroup.com [propharmagroup.com]
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications to a chemical scaffold can dramatically alter its biological activity is paramount. This guide provides an in-depth comparative analysis of the biological activities of chlorinated benzoic acid derivatives, moving beyond the limited scope of Methyl 2,6-dichlorobenzoate to explore the broader therapeutic potential of this versatile chemical family. While this compound itself is primarily recognized as a chemical intermediate and a lachrymator, its structural relatives exhibit a remarkable spectrum of activities, from targeted anticancer agents to local anesthetics and potent herbicides.[1] This guide will dissect the structure-activity relationships (SAR) that govern these diverse functions, present supporting quantitative data, and provide detailed experimental protocols to empower researchers in their own investigations.
The Shifting Landscape of Biological Activity: From Herbicides to Therapeutics
The biological activity of a chlorinated benzoic acid derivative is profoundly influenced by the nature and position of its substituents on the benzene ring. The parent compound, 2,6-dichlorobenzoic acid, is a well-known herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[2][3] However, by strategically modifying this core structure, we can unlock entirely different and therapeutically valuable biological activities.
Herbicidal Activity: The Auxin Mimics
2,6-Dichlorobenzoic acid and other benzoic acid herbicides act as synthetic auxins.[2] Their mechanism of action involves disrupting the normal hormonal balance in susceptible plants, leading to a cascade of effects including abnormal cell division and elongation, and ultimately, tissue damage and death.[2][3]
Anticancer Potential: Targeting the Epidermal Growth Factor Receptor (EGFR)
A compelling area of research has focused on the development of chlorinated benzoic acid derivatives as potent anticancer agents. A notable example is a series of 4-amino-3-chloro benzoate ester derivatives that have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[4]
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of numerous malignancies. The binding of ligands, such as the epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a conformational change that leads to receptor dimerization and the autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade that ultimately promotes cell proliferation and survival.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of a benzoic acid derivative.
Comparative Cytotoxicity Data
The efficacy of these novel anticancer agents has been quantitatively assessed against various cancer cell lines and compared to the established EGFR inhibitor, Erlotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate greater potency.
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| N5a (hydrazine-1-carbothioamide derivative) | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib (Standard) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
| Data sourced from a comparative study on 4-amino-3-chloro benzoate ester derivatives.[4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Figure 2: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of the chlorinated benzoic acid derivatives or a standard drug like Erlotinib. Incubate for 72 hours.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours, allowing for the formation of purple formazan precipitate.[6]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: The IC50 values are then calculated from the resulting dose-response curves.
Local Anesthetic Potential: Modulating Ion Channel Function
Another promising therapeutic avenue for chlorinated benzoic acid derivatives is in the development of local anesthetics. Certain 4-(2-chloroacetamido) benzoic acid derivatives have shown promising local anesthetic activity.[7][8] The mechanism of action of local anesthetics typically involves the blockade of voltage-gated sodium channels in nerve cell membranes, which prevents the propagation of action potentials and thus the sensation of pain.
Structure-Activity Relationship (SAR) for Local Anesthetics
The local anesthetic activity of benzoic acid derivatives is governed by several structural features:
-
Aryl Group: An aryl group directly attached to a carbonyl group is a common feature. Electron-donating groups in the ortho or para positions can enhance activity.[9][10]
-
Intermediate Chain: The nature of the linker between the aromatic ring and the amino group influences potency and duration of action. Amides are generally more resistant to metabolic hydrolysis than esters.[9]
-
Aminoalkyl Group: A tertiary amine is often preferred as it allows for the formation of water-soluble salts, which is crucial for pharmaceutical formulations.[9][10]
Experimental Protocol: Whole-Cell Patch-Clamp for Ion Channel Analysis
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.[11][12] This electrophysiological method allows for the measurement of ionic currents across the entire cell membrane.
Figure 3: Key steps in the whole-cell patch-clamp technique for studying ion channel modulation.
Detailed Steps:
-
Cell Preparation: Neurons are plated on coverslips several days prior to the recording.[11]
-
Pipette Preparation: A borosilicate glass capillary is pulled to create a micropipette with a resistance of 3-7 MΩ.[11] The pipette is filled with an intracellular solution.[11]
-
Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaohm seal").[11]
-
Whole-Cell Access: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[11]
-
Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through the ion channels are recorded.[11]
-
Compound Application: The test compound is applied to the cell via the perfusion system, and any changes in the recorded currents are measured to determine the compound's effect on ion channel activity.[13]
Conclusion: A Scaffold of Opportunity
The chlorinated benzoic acid scaffold represents a rich starting point for the discovery of novel bioactive compounds. While this compound itself has limited direct therapeutic applications, its chemical relatives demonstrate a remarkable diversity of biological activities, from potent and selective anticancer agents to effective local anesthetics. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the therapeutic potential of this versatile chemical class. The insights and protocols provided in this guide are intended to serve as a valuable resource for those at the forefront of drug discovery and development, facilitating the rational design and evaluation of the next generation of chlorinated benzoic acid-based therapeutics.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. wssa.net [wssa.net]
- 3. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. aragen.com [aragen.com]
- 13. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to the Synthesis of Methyl 2,6-dichlorobenzoate: From Classic Reactions to Greener Alternatives
Introduction
Methyl 2,6-dichlorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring two chlorine atoms ortho to the ester group, imparts unique chemical properties but also presents a significant synthetic challenge: steric hindrance. The bulky chlorine atoms shield the carboxylic acid's carbonyl carbon, impeding the approach of nucleophiles and rendering standard esterification procedures inefficient.
This guide provides an in-depth comparison of several key synthetic methodologies for producing this compound from its parent acid. We will move beyond simple procedural lists to explore the underlying chemical principles, practical considerations, and the rationale behind choosing one method over another. The objective is to equip researchers, chemists, and process development professionals with the knowledge to select the most appropriate synthesis strategy based on scale, safety, efficiency, and environmental impact.
The Challenge: Steric Hindrance in 2,6-Disubstituted Benzoic Acids
The primary obstacle in the esterification of 2,6-dichlorobenzoic acid is steric hindrance. The two ortho-chloro substituents effectively "guard" the carboxylic acid group. In traditional acid-catalyzed esterification, this bulkiness hinders the nucleophilic attack of methanol on the protonated carbonyl carbon, which is a critical step in the reaction mechanism. This steric impediment can lead to drastically reduced reaction rates and unfavorable equilibria, resulting in low yields or the need for harsh reaction conditions.[1][2] Research has shown that the 2,6-disubstitution pattern can significantly prevent the molecule from interacting effectively with biological transporters, a principle that mirrors the challenge faced by chemical reagents.[1] Therefore, successful synthesis requires methods that can either overcome this steric barrier or circumvent it entirely.
Comparative Analysis of Synthetic Methods
We will benchmark four distinct approaches: the classic Fischer-Speier Esterification, two highly reactive diazoalkane-based methods, and a modern, greener approach using dimethyl carbonate.
| Method | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages | Scalability |
| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Low to Moderate | Low cost of reagents, simple setup. | Low yield due to steric hindrance, harsh acidic conditions, reversible reaction.[3][4] | Moderate |
| Diazomethane (CH₂N₂) Methylation | Diazomethane (CH₂N₂) | Very High (>95%) | Extremely fast, high yield, mild conditions, irreversible.[5] | Highly toxic, potentially explosive, requires specialized handling and in-situ generation.[6] | Poor (Lab-scale only) |
| TMS-Diazomethane Methylation | (CH₃)₃SiCHN₂ | Very High (>95%) | Safer than diazomethane, commercially available, high yield, mild conditions.[7][8] | Very toxic by inhalation, expensive reagent.[9][10] | Low to Moderate |
| DABCO-Catalyzed DMC Methylation | Dimethyl Carbonate (DMC), DABCO | Very High (97.5%) | "Green" & non-toxic reagents, high yield, excellent for industrial use.[11] | Higher temperature required (90 °C), longer reaction time (10h). | Excellent |
Method 1: Fischer-Speier Esterification
This is the archetypal acid-catalyzed esterification, first described in 1895. It involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Causality of Experimental Choices
The reaction is an equilibrium process.[12] To drive the formation of the ester, Le Châtelier's principle is applied by using a large excess of methanol, which acts as both reactant and solvent.[3] A strong Brønsted acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by methanol.[12][13] However, as discussed, the steric hindrance from the ortho-chlorine atoms severely slows this nucleophilic attack, making this method less effective for this specific substrate compared to unhindered acids.
Experimental Protocol (Representative)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dichlorobenzoic acid (1.0 eq).
-
Reagents: Add a large excess of methanol (e.g., 20 eq), which also serves as the solvent.
-
Catalysis: Carefully add concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC or GC.
-
Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method 2: Diazoalkane Methylation (TMS-Diazomethane)
To circumvent the steric hindrance issue, a more reactive methylating agent is required. Diazoalkanes react via a different mechanism that is less sensitive to steric bulk. While diazomethane itself is notoriously hazardous, its commercially available surrogate, trimethylsilyldiazomethane (TMS-diazomethane), provides a safer, albeit still highly toxic, alternative.[6][7]
Causality of Experimental Choices
The mechanism begins with a rapid, irreversible acid-base reaction where the acidic proton of the carboxylic acid is transferred to the basic diazo carbon.[5] This generates a carboxylate anion and a highly electrophilic methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sɴ2 reaction, attacking the methyl group and displacing molecular nitrogen (N₂), an excellent leaving group.[14] This pathway avoids the sterically hindered nucleophilic attack on the carbonyl carbon, leading to rapid and quantitative ester formation under very mild conditions (0 °C to room temperature).[8] The evolution of nitrogen gas provides a visual indicator of reaction progress.
Experimental Protocol (Adapted from Presser, A. et al.)[8]
-
Setup: Dissolve 2,6-dichlorobenzoic acid (1.0 eq) in a mixture of toluene and methanol (3:2) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. CAUTION: All work must be performed in a certified chemical fume hood.[9]
-
Reagent Addition: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.1-1.2 eq) dropwise. The yellow color of the reagent will disappear as it reacts, and nitrogen gas will evolve. Continue addition until a faint yellow color persists.
-
Reaction: Allow the mixture to stir for 30 minutes at room temperature.
-
Quenching: (Optional but recommended) Add a few drops of acetic acid to quench any excess TMS-diazomethane until the yellow color vanishes.
-
Workup: Concentrate the reaction mixture under reduced pressure to yield the methyl ester, which is often pure enough for subsequent steps without further purification.
Method 3: DABCO-Catalyzed Dimethyl Carbonate (DMC) Methylation
This method represents a modern, "green chemistry" approach. Dimethyl carbonate is an environmentally benign methylating agent, and the reaction can be catalyzed by a simple organic base, 1,4-diazabicyclo[2.2.2]octane (DABCO). This process is particularly attractive for industrial applications due to its high yield, safety profile, and favorable economics.
Causality of Experimental Choices
The mechanism is believed to involve a direct methyl transfer from DMC to the carboxylate.[11] Unlike Fischer esterification, this method avoids the generation of water, eliminating the need to manage an equilibrium. DABCO, a nucleophilic catalyst, likely activates the dimethyl carbonate, facilitating the methylation.[15] The reaction is run at a higher temperature (90 °C) to achieve a reasonable rate, and dimethyl carbonate itself can serve as the solvent. This method has been demonstrated to produce this compound with an exceptional yield of 97.5%.
Experimental Protocol (Adapted from Patent CN105859302A)
-
Setup: In a reaction vessel, combine 2,6-dichlorobenzoic acid (38.2 g, 200 mmol), dimethyl carbonate (305.6 g), and DABCO (22.4 g, 200 mmol).
-
Reaction: Stir the mixture at room temperature, then heat to 90 °C. Maintain the reaction at this temperature for 10 hours.
-
Cooling & Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Evaporate the excess dimethyl carbonate under reduced pressure.
-
Workup: Add water (152.8 g) to the residue and extract with ethyl acetate.
-
Purification: Wash the ethyl acetate layer sequentially with water, 5% dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally water. Dry the organic phase over an anhydrous drying agent, filter, and concentrate to yield the final product.
Conclusion and Recommendations
The synthesis of this compound provides a clear case study in how steric hindrance dictates the choice of synthetic method.
-
For small-scale, rapid, and high-yield synthesis where cost is not the primary concern and appropriate safety infrastructure (fume hoods, personnel training) is in place, TMS-diazomethane is an excellent choice. It is reliable, effective, and avoids harsh conditions.
-
For large-scale industrial production , the DABCO-catalyzed methylation with dimethyl carbonate is unequivocally the superior method. It combines very high yield (97.5%) with a strong safety profile, environmentally benign reagents, and operational simplicity, making it the most sustainable and economically viable option.
-
Fischer-Speier esterification , while classic and inexpensive, is ill-suited for this particular transformation and should be avoided due to predictably low efficiency.
-
Diazomethane should only be considered in rare cases by experienced personnel due to its extreme hazards.
By understanding the chemical principles behind each method, researchers and drug development professionals can make informed decisions that balance chemical efficiency with the critical demands of safety, scalability, and environmental responsibility.
References
- 1. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.smith.edu [scholarworks.smith.edu]
A Comparative Guide to the Reactivity of Methyl 2,6-dichlorobenzoate in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for predictable and optimized synthetic outcomes. Methyl 2,6-dichlorobenzoate, a sterically hindered and electronically deactivated aromatic ester, presents a compelling case study for the profound influence of the solvent environment on reaction pathways and kinetics. This guide provides an in-depth comparison of its reactivity in various solvent systems, supported by established chemical principles and detailed experimental protocols for empirical validation.
Introduction: The Dual Reactivity of a Sterically Hindered Ester
This compound possesses two primary sites for chemical transformation: the ester functional group and the chlorinated aromatic ring. The two chlorine atoms ortho to the ester group introduce significant steric hindrance around both the carbonyl carbon and the aromatic ring. This steric impediment, combined with the electron-withdrawing nature of the substituents, dictates the feasibility and rate of potential reactions. The principal reactions of interest are:
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of one or both chlorine atoms by a nucleophile.
-
Ester Hydrolysis: Cleavage of the ester bond to yield 2,6-dichlorobenzoic acid and methanol.
The choice of solvent is a critical parameter that can dramatically influence the rate and even the mechanism of these transformations. Solvents do not merely act as inert media for dissolving reactants; they actively participate in the reaction through solvation of reactants, transition states, and intermediates.
Nucleophilic Aromatic Substitution (SNAr) at the Aromatic Ring
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the overall reaction rate.
The Role of Solvent in SNAr Reactions
The solvent's polarity and its ability to form hydrogen bonds are key determinants of SNAr reaction rates.[1][2] Solvents are broadly classified into three categories: polar protic, polar aprotic, and non-polar.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and are capable of solvating cations effectively, while leaving anions (the nucleophiles) relatively "bare" and highly reactive.[3] This enhanced nucleophilicity leads to a significant acceleration of SNAr reactions. For these reasons, polar aprotic solvents are generally the preferred choice for SNAr reactions.[1][2]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles. This "caging" of the nucleophile, known as the solvation effect, stabilizes it and reduces its reactivity, thereby slowing down the SNAr reaction.[2][3]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are generally poor at solvating charged species. Consequently, ionic nucleophiles have very low solubility in non-polar solvents, making them unsuitable for most SNAr reactions.[4]
Expected Reactivity of this compound in SNAr
The presence of two electron-withdrawing chlorine atoms and a methoxycarbonyl group on the benzene ring of this compound makes it susceptible to SNAr. However, the significant steric hindrance from the two ortho-chloro substituents is expected to retard the rate of nucleophilic attack.[5][6] The expected trend in reactivity in different solvent systems is as follows:
Polar Aprotic > Polar Protic > Non-Polar
The following table summarizes the anticipated relative rates of SNAr reactions of this compound with a representative nucleophile, such as sodium methoxide.
| Solvent System | Solvent Class | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ++++ | Excellent at solvating the cation, leaving the nucleophile highly reactive. Accelerates the formation of the Meisenheimer complex.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | +++ | Similar to DMSO, effectively promotes SNAr reactions by enhancing nucleophilicity.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | ++ | A less polar aprotic solvent, but still capable of accelerating SNAr compared to protic solvents.[3] |
| Ethanol (EtOH) | Polar Protic | + | Solvates and deactivates the nucleophile through hydrogen bonding, leading to a slower reaction rate.[3] |
| Toluene | Non-Polar | - | Poor solubility of ionic nucleophiles significantly inhibits the reaction.[4] |
Experimental Protocol for Comparative SNAr Reactivity
This protocol outlines a method to compare the rate of the SNAr reaction of this compound with sodium methoxide in different solvents.
Objective: To determine the relative reaction rates of the methoxy-de-chlorination of this compound in DMSO, DMF, and Ethanol.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), absolute
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vials
Procedure:
-
Reaction Setup: In separate thermostatted vials, prepare solutions of this compound (0.1 M) and an internal standard (0.05 M) in each of the test solvents (DMSO, DMF, and EtOH).
-
Initiation: To each vial, add a stoichiometric equivalent of sodium methoxide (0.1 M). If using a solution of sodium methoxide in methanol, ensure the volume added is minimal to not significantly alter the solvent composition.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl).
-
Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted samples by GC-FID to determine the concentration of the starting material and the product (Methyl 2-chloro-6-methoxybenzoate).
-
Data Analysis: Plot the concentration of this compound versus time for each solvent system. The initial rate of the reaction can be determined from the slope of this plot.
Workflow Diagram:
Ester Hydrolysis
The hydrolysis of esters can be catalyzed by either acid or base. Given the steric hindrance around the carbonyl group in this compound, this reaction is expected to be slower than for unhindered esters.
Solvent Effects on Ester Hydrolysis
-
Base-Catalyzed Hydrolysis (Saponification): The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.[7]
-
Polar Protic Solvents: Can solvate the hydroxide ion through hydrogen bonding, which can increase the activation energy barrier for the reaction.[8]
-
Polar Aprotic Solvents: Can increase the reactivity of the hydroxide ion by reducing solvation, potentially accelerating the hydrolysis.
-
Mixed Aqueous-Organic Solvents: Often used to improve the solubility of the ester. The composition of the solvent mixture can significantly impact the reaction rate.[9]
-
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid.[10] The solvent (typically water) also acts as the nucleophile. The polarity of the solvent plays a role in stabilizing the charged intermediates in the reaction.
A Note on the BAl2 Mechanism for Hindered Esters
For highly sterically hindered esters, the typical acyl-oxygen cleavage (BAc2) mechanism may be very slow. An alternative pathway, alkyl-oxygen cleavage (BAl2), can become competitive.[11] This mechanism involves an SN2 attack of the nucleophile on the methyl group of the ester. This pathway is more likely to be favored in polar aprotic solvents which are known to accelerate SN2 reactions.[1]
Expected Reactivity of this compound in Hydrolysis
Due to the steric hindrance, the hydrolysis of this compound is expected to be challenging. The choice of solvent will be crucial in achieving a reasonable reaction rate.
Expected Trend for Base-Catalyzed Hydrolysis: Mixed Polar Aprotic/Protic > Polar Protic > Non-Polar
The following table summarizes the anticipated relative rates for the base-catalyzed hydrolysis of this compound.
| Solvent System | Solvent Class | Expected Relative Rate | Rationale |
| DMSO / Water | Mixed Polar Aprotic / Protic | +++ | DMSO enhances the nucleophilicity of the hydroxide ion, while water is required as the reactant. Good for solubilizing the substrate. |
| Methanol / Dichloromethane | Mixed Polar Protic / Non-Polar | ++ | A non-aqueous system that has been shown to be effective for the hydrolysis of hindered esters, potentially by increasing the reactivity of the hydroxide ion.[8] |
| Ethanol / Water | Mixed Polar Protic | + | A common solvent system for hydrolysis, but the protic nature of ethanol will solvate the hydroxide ion, potentially slowing the reaction compared to aprotic systems.[8] |
| Water | Polar Protic | +/- | Low solubility of the ester in pure water will likely lead to a very slow heterogeneous reaction. |
Experimental Protocol for Comparative Hydrolysis Reactivity
This protocol describes a method to compare the rate of base-catalyzed hydrolysis of this compound in different solvent mixtures.
Objective: To determine the relative rates of hydrolysis of this compound in DMSO/water and Ethanol/water mixtures.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Deionized water
-
Internal standard (e.g., biphenyl)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Thermostatted reaction vials
Procedure:
-
Reaction Setup: In separate thermostatted vials, prepare solutions of this compound (0.05 M) and an internal standard (0.025 M) in the following solvent mixtures: a) 80:20 DMSO/water (v/v) and b) 80:20 Ethanol/water (v/v).
-
Initiation: To each vial, add a solution of NaOH in water to achieve a final concentration of 0.1 M.
-
Sampling: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product (2,6-dichlorobenzoic acid).
-
Data Analysis: Plot the concentration of this compound versus time for each solvent system to determine the initial reaction rate.
Reaction Scheme Diagram:
Conclusion and Recommendations
The reactivity of this compound is a clear illustration of the critical role of solvent selection in directing chemical reactions. For Nucleophilic Aromatic Substitution , polar aprotic solvents such as DMSO and DMF are highly recommended to maximize reaction rates by enhancing the reactivity of the nucleophile. Conversely, for the challenging ester hydrolysis of this sterically hindered substrate, a mixed solvent system, particularly one containing a polar aprotic component like DMSO, is likely to provide the most favorable conditions by increasing the nucleophilicity of the hydroxide ion while maintaining substrate solubility. Non-polar solvents are generally unsuitable for either transformation involving ionic reagents. The provided experimental protocols offer a robust framework for researchers to empirically determine the optimal solvent system for their specific application, ensuring efficient and predictable synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. rjpn.org [rjpn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Purity Assessment of Synthesized Methyl 2,6-dichlorobenzoate
Introduction: The Imperative of Purity in Synthesis
Methyl 2,6-dichlorobenzoate is a halogenated aromatic ester serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring two chlorine substituents ortho to the methyl ester group, dictates its reactivity and potential biological activity.[1] The compound is typically synthesized via the acid-catalyzed esterification of 2,6-dichlorobenzoic acid with methanol.[1][2] Given its role as a building block in complex molecular scaffolds, the purity of this compound is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications.
Impurities, which can include unreacted starting materials, by-products, or degradation products, can have profound and often unpredictable effects on subsequent chemical reactions and biological assays. In the context of drug development, even trace impurities can lead to adverse toxicological profiles or diminished therapeutic efficacy. Therefore, a rigorous and multi-faceted approach to purity assessment is essential.[3]
This guide provides an in-depth comparison of four principal analytical techniques for evaluating the purity of synthesized this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers to select the most fitting methodology for their specific analytical objectives.
The Analytical Landscape: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, with distinct strengths and limitations. A robust purity assessment strategy often involves the orthogonal application of multiple techniques. For instance, chromatographic methods (GC and HPLC) excel at separating and quantifying impurities, while spectroscopic methods (NMR and MS) provide invaluable structural information.[4][5] The validation of these analytical methods is paramount to ensure that the data generated are reliable, precise, and accurate.[6][7]
dot digraph "Purity_Assessment_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} A generalized workflow for the purity assessment of this compound.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Expertise & Experience: Gas Chromatography is an exceptionally powerful separation technique for thermally stable and volatile compounds. This compound, with a boiling point of approximately 239 °C, is an ideal candidate for GC analysis. The choice of a Flame Ionization Detector (FID) is deliberate; it offers high sensitivity and a wide linear range for carbon-containing compounds, making it excellent for quantification. Coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of separated impurities based on their mass fragmentation patterns.[8][9]
Trustworthiness: The protocol's reliability is ensured through the use of an internal standard for quantification, which corrects for variations in injection volume and detector response. System suitability is established by monitoring parameters like peak resolution and tailing factor, guaranteeing the chromatographic system is performing optimally.[10]
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A nonpolar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is chosen for its excellent separation of aromatic esters.[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
-
Sample Preparation:
-
Internal Standard (IS) Stock Solution: Accurately weigh ~50 mg of a suitable internal standard (e.g., tetradecane or another high-purity, stable compound with a retention time that does not interfere with the analyte or expected impurities) into a 50 mL volumetric flask and dilute to volume with a high-purity solvent like ethyl acetate.
-
Sample Solution: Accurately weigh ~20 mg of the synthesized this compound into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock Solution and dilute to volume with ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (Split ratio of 50:1).
-
-
Data Analysis:
-
Calculate the purity using the area normalization method, or more accurately, by determining the response factor of this compound relative to the internal standard.
-
Purity (%) = (Area_Analyte / Area_IS) * (Mass_IS / Mass_Analyte) * (1 / Response Factor) * 100.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile
Expertise & Experience: HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in handling a wide range of compound polarities and its non-destructive nature.[12] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. This choice is based on the compound's moderate polarity, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[4][13] A UV detector is selected because the benzene ring in the analyte provides strong chromophores, allowing for sensitive detection around 230-280 nm.[14] This method is particularly adept at detecting less volatile or thermally labile impurities that would be missed by GC.
Trustworthiness: Method validation is critical for HPLC impurity testing.[6] This protocol's trustworthiness is grounded in establishing key validation parameters such as specificity (ensuring impurity peaks are resolved from the main peak), linearity, accuracy, and precision, as outlined by regulatory bodies like the ICH.[3][6]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water. A typical starting point is 65:35 (v/v) ACN:Water.[15]
-
-
Sample Preparation:
-
Diluent: Prepare a mixture of ACN and water (e.g., 50:50 v/v).
-
Sample Solution: Accurately weigh ~10 mg of the synthesized product into a 100 mL volumetric flask and dissolve in the diluent to achieve a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 233 nm.[15]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area_Analyte / Total_Area_All_Peaks) * 100.
-
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Expertise & Experience: While NMR is primarily renowned for structural elucidation, its application in quantitative analysis (qNMR) is a powerful tool for purity assessment.[16][17] Unlike chromatographic techniques that rely on response factors, qNMR is a primary ratio method. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a reference standard of the analyte itself.[5][18]
Trustworthiness: The accuracy of qNMR hinges on several factors: the use of a high-purity, stable internal standard with non-overlapping signals, ensuring complete relaxation of all relevant nuclei (achieved with a sufficiently long relaxation delay, D1), and accurate sample weighing. This self-validating system provides a purity value that is orthogonal and often considered more "absolute" than chromatographic results.[5]
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better signal dispersion).
-
-
Sample Preparation:
-
Internal Standard (IS): Choose a certified internal standard with a simple spectrum and known purity (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh ~15 mg of the synthesized this compound and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is often a safe starting point to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet around 3.9 ppm) and a signal from the internal standard.[2]
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.
-
-
Mass Spectrometry (MS): Unambiguous Identification of Impurities
Expertise & Experience: Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] While not a standalone quantitative method for purity in this context, it is indispensable for identifying the molecular weight of the main component and any potential impurities.[19] When coupled with a separation technique like GC or HPLC, it provides definitive structural information about co-eluting or closely related species, which is critical for a comprehensive impurity profile.[8] For this compound, the expected molecular ion peak would be around m/z 204, corresponding to its molecular weight.[20]
Trustworthiness: The power of MS lies in its high specificity. The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that can be used for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation logic. This provides an authoritative confirmation of identity that UV or FID detectors cannot offer.
Experimental Workflow: Impurity Identification by GC-MS
-
Instrumentation:
-
A GC-MS system operating in Electron Ionization (EI) mode.
-
-
Methodology:
-
Employ the same GC method as described in Section 3.
-
The mass spectrometer will acquire mass spectra for all components as they elute from the GC column.
-
-
Data Analysis:
-
Confirm the identity of the main peak by matching its mass spectrum with the expected fragmentation pattern for this compound.
-
For any impurity peaks detected, analyze their mass spectra to determine their molecular weight and fragmentation patterns.
-
This information can be used to propose structures for the impurities, such as unreacted 2,6-dichlorobenzoic acid or by-products from the synthesis.
-
dot digraph "Technique_Comparison_Logic" { graph [fontname="Arial", fontsize=10, layout=neato]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Logical relationships between analytical techniques for purity assessment.
Comparative Summary and Recommendations
The choice of analytical technique is dictated by the specific question being asked. Is the goal a rapid quality control check, an absolute purity determination for a reference standard, or a deep dive into an unknown impurity profile?
| Parameter | Gas Chromatography (GC-FID) | HPLC-UV | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Primary Use | Quantitative purity of volatile compounds | Quantitative purity of a wide range of compounds | Absolute quantitative purity, structural verification | Molecular weight determination, impurity identification |
| Selectivity | High (based on volatility & column interaction) | High (based on polarity & column interaction) | Moderate (depends on spectral resolution) | Very High (based on mass-to-charge ratio) |
| Sensitivity | High (ppm levels) | High (ppm levels) | Lower (typically requires >0.1% levels) | Very High (ppb levels or lower) |
| Quantification | Relative (requires response factors or IS) | Relative (area % is common) | Absolute (primary ratio method) | Not directly quantitative without extensive calibration |
| Sample Throughput | High | High | Moderate | Moderate to High |
| Key Advantage | Excellent for volatile impurities and routine QC | Highly versatile, good for non-volatile impurities | Provides an "absolute" purity value, structural info | Unambiguous identification of unknown impurities |
| Limitation | Not suitable for non-volatile or thermally labile compounds | Co-elution can be an issue, requires chromophores | Lower sensitivity, can be complex to set up | Not inherently quantitative for purity assay |
Recommendations for Researchers:
-
For Routine Quality Control: GC-FID or HPLC-UV are the methods of choice. They are fast, reliable, and provide excellent quantitative data for known impurities.[21]
-
For Reference Standard Certification: qNMR is the superior technique. Its ability to provide an absolute purity value without a specific reference standard for the analyte makes it invaluable for certifying materials.[5]
-
For Impurity Profiling and Identification: A hyphenated technique like GC-MS or LC-MS is essential. When a new peak appears in a GC or HPLC chromatogram, MS is the definitive tool to determine its identity.[22]
-
For a Comprehensive, Validated Assessment: A combination of techniques is recommended. Use HPLC or GC for routine separation and quantification, and confirm the identity of the main peak and any significant impurities with MS. Use qNMR as an orthogonal method to provide an independent, absolute measure of purity. This multi-faceted approach provides the highest level of confidence in the quality of the synthesized this compound.[6][18]
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. Preparation method of 2, 6-dihalogenated methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. spectrabase.com [spectrabase.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. epa.gov [epa.gov]
- 11. gcms.cz [gcms.cz]
- 12. scielo.br [scielo.br]
- 13. helixchrom.com [helixchrom.com]
- 14. Benzoic Acid | SIELC Technologies [sielc.com]
- 15. journals.ust.edu [journals.ust.edu]
- 16. scilit.com [scilit.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Methyl 2,6-dihydroxy-4-methylbenzoate [webbook.nist.gov]
- 20. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 21. scielo.br [scielo.br]
- 22. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in Commercial Methyl 2,6-dichlorobenzoate
For: Researchers, scientists, and drug development professionals.
Executive Summary: The Imperative of Purity in Chemical Intermediates
Methyl 2,6-dichlorobenzoate is a key chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] In these highly regulated industries, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the manufacturing process.
This guide provides an in-depth comparison of the principal analytical methodologies for identifying and quantifying impurities in commercial-grade this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, offering a field-proven perspective on developing a robust, self-validating analytical strategy. By integrating chromatographic and spectroscopic techniques, we demonstrate how an orthogonal approach provides the most comprehensive and trustworthy impurity profile, satisfying the stringent requirements of modern drug development.[3]
Anticipating the Unknown: Potential Impurities in this compound
A robust analytical strategy begins with a theoretical understanding of what impurities may be present. The primary synthesis route for this compound is the acid-catalyzed esterification of 2,6-dichlorobenzoic acid with methanol.[1] This process defines the likely impurity landscape.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Potential Source | Chemical Structure | Analytical Challenge |
|---|---|---|---|
| 2,6-Dichlorobenzoic Acid | Unreacted starting material; hydrolysis of the ester product.[1] | C₇H₄Cl₂O₂ | Non-volatile, requires HPLC or derivatization for GC. |
| Positional Isomers (e.g., Methyl 2,5-dichlorobenzoate) | Impurities in the 2,6-dichlorobenzoic acid starting material.[4] | C₈H₆Cl₂O₂ | Co-elution in chromatography due to similar polarity and volatility.[5][6] |
| Monochloro-analogs (e.g., Methyl 2-chlorobenzoate) | Incomplete chlorination during the synthesis of the starting acid. | C₈H₇ClO₂ | Similar properties to the main compound, requiring high-resolution separation. |
| Residual Solvents (e.g., Methanol) | Reagent from the esterification process. | CH₄O | Highly volatile, best detected by headspace GC. |
Orthogonal Analytical Strategies: A Comparative Assessment
No single analytical technique can provide a complete picture of a sample's purity. True confidence is achieved by employing multiple, complementary (orthogonal) methods. Here, we compare the workhorses of pharmaceutical analysis: HPLC, GC-MS, NMR, and FTIR.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
Causality: HPLC is the premier technique for quantifying non-volatile or thermally sensitive impurities, such as the unreacted starting material, 2,6-dichlorobenzoic acid.[7] Reversed-phase HPLC, which separates molecules based on hydrophobicity, is ideal for this family of compounds. A C18 column provides strong retention for the aromatic ring, while a polar mobile phase allows for the elution and separation of compounds with differing polarities.[8]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 40% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile.
-
Analysis: Inject 5 µL. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, reference standards of known impurities should be used.
Gas Chromatography-Mass Spectrometry (GC-MS): The Identification Specialist
Causality: GC-MS is unparalleled for the separation and identification of volatile and semi-volatile compounds.[9] this compound and its potential isomeric impurities are sufficiently volatile for GC analysis.[10] The mass spectrometer provides definitive structural information based on the mass-to-charge ratio (m/z) and fragmentation pattern of each separated compound, making it a powerful tool for identifying unknown peaks.[11]
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Injector: 250°C, Split mode (20:1).
-
MS Transfer Line: 260°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of Dichloromethane.
-
Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Causality: While chromatography separates components, NMR provides unequivocal structural elucidation of molecules in solution.[12] It is the gold standard for confirming the identity of the main component and for identifying unknown impurities without the need for reference standards.[3] Furthermore, Quantitative NMR (qNMR) can provide highly accurate purity values by comparing the integral of analyte signals to that of a certified internal standard.[13]
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).
-
Acquisition: Acquire a standard proton spectrum (¹H NMR). Key parameters include a 30° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 of interest for quantitative accuracy.
-
Analysis:
-
Structural ID: Confirm the structure of this compound by analyzing chemical shifts, splitting patterns, and integrations.
-
Impurity Detection: Look for small, unassigned peaks. For example, a broad singlet above 10 ppm would indicate the presence of the carboxylic acid starting material.
-
Quantification: Calculate the purity by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Causality: FTIR is a rapid, non-destructive technique that provides information about the functional groups present in a molecule.[14] While not suitable for separating mixtures or quantifying trace impurities, it serves as an excellent identity confirmation tool. A spectrum of a commercial batch can be quickly compared to a reference standard to check for gross contamination, such as the presence of the starting acid, which would show a characteristic broad O-H stretch not present in the pure ester.[15]
Experimental Protocol: FTIR Identity Test
-
Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum to a reference spectrum. Key peaks for this compound include:
-
~1730 cm⁻¹ (C=O ester stretch)
-
~1250 cm⁻¹ (C-O ester stretch)
-
~3000-3100 cm⁻¹ (Aromatic C-H stretch)
-
~700-800 cm⁻¹ (C-Cl stretch)
-
Visualization of the Analytical Workflow
A logical, phased approach ensures both efficiency and thoroughness in impurity characterization.
Caption: Workflow for comprehensive impurity characterization.
Method Comparison and Final Recommendations
The choice of method is dictated by the analytical question being asked. The table below summarizes the capabilities of each technique in the context of analyzing this compound.
Table 2: Comparative Performance of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | NMR | FTIR |
|---|---|---|---|---|
| Primary Use | Quantification, Purity | Identification, Volatiles | Structural Elucidation | Identity Confirmation |
| Sensitivity | High (ppm) | Very High (ppb) | Moderate ( ~0.1%) | Low (>1%) |
| Selectivity | High (for separation) | Very High (for ID) | Very High (structural) | Low (functional groups) |
| Quantification | Excellent | Good (with standards) | Excellent (qNMR) | No |
| Throughput | High | Medium | Low | Very High |
| Best For | Unreacted acid, non-volatile impurities | Isomers, unknown volatiles | Definitive ID, structure of unknowns | Quick identity check |
A comprehensive characterization of impurities in commercial this compound cannot be achieved with a single technique. A robust, self-validating strategy relies on an orthogonal approach:
-
Primary Analysis: Use HPLC-UV for accurate quantification of the main component and known non-volatile impurities. Concurrently, use GC-MS to screen for and identify volatile impurities and isomers.
-
Structural Confirmation: Employ ¹H NMR on every batch to provide unequivocal confirmation of the bulk material's identity and to detect any unexpected structural impurities.
-
Identity Verification: Use FTIR as a rapid and simple quality control check to confirm batch-to-batch consistency and the absence of gross contamination.
By integrating the quantitative strength of chromatography with the definitive structural power of spectroscopy, researchers and drug development professionals can build a complete and trustworthy impurity profile, ensuring the quality and safety of their downstream products.
References
- 1. Buy this compound | 14920-87-7 [smolecule.com]
- 2. This compound | 14920-87-7 | MOLNOVA [molnova.com]
- 3. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. B24912.06 [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Statistical Analysis of Experimental Data Involving Methyl 2,6-Dichlorobenzoate
Introduction: Beyond the Synthesis
Part 1: The Experimental Bedrock - From Reaction to Raw Data
The quality of any statistical analysis is fundamentally limited by the quality of the experimental data. A robust analytical workflow is, therefore, a self-validating system where potential sources of error are anticipated and controlled. For a semi-volatile and thermally stable compound like MDCB, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice, offering excellent separation and definitive identification.[2][3][4]
The Causality of Method Choice
Why GC-MS? Gas chromatography provides high-resolution separation of MDCB from starting materials, byproducts, and potential isomers (e.g., methyl 2,5-dichlorobenzoate or methyl 3,5-dichlorobenzoate).[5][6] The mass spectrometer provides two crucial dimensions of data: the retention time, which is characteristic of the compound under specific conditions, and the mass spectrum, a molecular fingerprint that confirms its identity. This dual verification is essential for trustworthy results.
Experimental Workflow: A Self-Validating Protocol
The following protocol for quantifying MDCB in a crude reaction mixture is designed to minimize error and provide data suitable for rigorous statistical analysis.
-
Sample Preparation (The Dilution Series):
-
Accurately weigh approximately 100 mg of the crude reaction product into a 10 mL volumetric flask. This is your stock solution.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., Ethyl Acetate).
-
Perform a serial dilution to create a working sample with a concentration expected to fall within the calibration range (e.g., a 1:100 dilution of the stock solution). The precision of this step is critical, as it directly impacts the accuracy of the final quantification.
-
-
Internal Standard (IS) Addition:
-
Rationale: The internal standard corrects for variations in injection volume and potential matrix effects. It is the cornerstone of high-precision chromatography.[7]
-
Select an appropriate IS: It should be a compound not present in the sample, chemically similar to MDCB, and well-separated chromatographically. For MDCB, a compound like 1,3-dichlorobenzene or methyl 4-chlorobenzoate could be suitable.
-
Add a precise volume of a known concentration of the IS to all calibration standards and the prepared sample solution.
-
-
GC-MS Analysis:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically effective for separating halogenated aromatic compounds.
-
Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile solvents from the higher-boiling analytes.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.
-
The diagram below outlines this comprehensive workflow, emphasizing the integration of data acquisition and subsequent statistical validation.
References
- 1. Buy Methyl 2,6-dichlorobenzoate | 14920-87-7 [smolecule.com]
- 2. This compound | C8H6Cl2O2 | CID 599542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
The Isomeric Maze: A Comparative Guide to the Properties of Dichlorobenzoate Methyl Esters
For researchers, scientists, and professionals in drug development and materials science, the subtle yet profound impact of isomeric substitution on a molecule's behavior is a cornerstone of chemical design. The seemingly minor shift of a functional group can dramatically alter a compound's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth comparative analysis of the six constitutional isomers of dichlorobenzoate methyl ester, illuminating how the positioning of two chlorine atoms on the benzene ring dictates their characteristics.
These esters, with the general formula C₈H₆Cl₂O₂, are not merely academic curiosities. They serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the parent 2,3-dichlorobenzoic acid is a key precursor for the antiepileptic drug Lamotrigine, while other isomers are foundational in the development of herbicides that mimic or interfere with plant auxins.[1] Understanding the distinct properties of each methyl ester isomer is therefore paramount for optimizing reaction conditions, predicting biological efficacy, and ensuring the purity and performance of the final product.
Physicochemical Properties: A Quantitative Comparison
The location of the electron-withdrawing chlorine atoms on the aromatic ring significantly influences intermolecular forces, crystal lattice packing, and overall polarity. These factors, in turn, govern fundamental physicochemical properties such as melting point, boiling point, and density. The following table summarizes the available experimental data for the six isomers of dichlorobenzoate methyl ester, providing a clear quantitative comparison.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n₂₀/D) |
| Methyl 2,3-dichlorobenzoate | 2905-54-6 | 205.04 | 33 - 38 | 270 (at 760 mmHg) | 1.36 | 1.5537 |
| Methyl 2,4-dichlorobenzoate | 35112-28-8 | 205.04 | 154 - 155 | 239[2] | 1.386 (at 25 °C)[2] | 1.557[2] |
| Methyl 2,5-dichlorobenzoate | 2905-69-3 | 205.04 | 37 - 40 | - | - | - |
| Methyl 2,6-dichlorobenzoate | 14920-87-7 | 205.04 | 25 - 30[3] | 136 - 138 (at 15 mmHg)[3] | 1.355 (Predicted)[3] | 1.5280[3] |
| Methyl 3,4-dichlorobenzoate | 2905-68-2 | 205.04 | 45 | - | - | - |
| Methyl 3,5-dichlorobenzoate | 2905-67-1 | 205.04 | 56 - 59 | - | - | - |
Note: Some data points are from single sources and may vary. The lack of complete data for all isomers highlights the need for further standardized experimental characterization.
The observed trends, although incomplete, offer valuable insights. For instance, the steric hindrance imposed by the two chlorine atoms adjacent to the ester group in the 2,6-isomer likely contributes to its lower melting point compared to other isomers, as it may disrupt efficient crystal packing. Conversely, the more symmetrical 3,5-isomer exhibits a higher melting point.
Synthesis and Purification: A Standardized Approach
The most common and straightforward route to synthesizing these isomeric esters is through the Fischer esterification of the corresponding dichlorobenzoic acids. This acid-catalyzed reaction with methanol is a robust and well-established method.
General Synthesis Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the respective dichlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to act as both the reactant and the solvent.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can then be purified by distillation or recrystallization.[4]
Caption: A generalized workflow for the synthesis and purification of dichlorobenzoate methyl ester isomers.
Spectroscopic Characterization: Unmasking the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the dichlorobenzoate methyl ester isomers. The unique electronic and magnetic environments created by the varying chlorine positions result in distinct spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation. The number of signals, their chemical shifts (δ), and coupling constants (J) are directly correlated to the symmetry and electronic environment of the protons and carbons in each isomer.
¹H NMR: The aromatic region (typically δ 7.0-8.0 ppm) is particularly diagnostic. The symmetry of the isomer dictates the number of distinct proton signals and their splitting patterns. For example, the symmetrical 3,5-isomer will show two signals (a triplet and a doublet), while the less symmetrical 2,3-isomer will exhibit a more complex pattern of three distinct signals. The methyl ester protons will consistently appear as a singlet around δ 3.9 ppm.
¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. The chemical shifts of the aromatic carbons are influenced by the inductive effect of the chlorine atoms and the ester group.
| Isomer | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals |
| 2,3-dichloro | 3 | 6 |
| 2,4-dichloro | 3 | 6 |
| 2,5-dichloro | 3 | 6 |
| 2,6-dichloro | 2 | 4 |
| 3,4-dichloro | 3 | 6 |
| 3,5-dichloro | 2 | 4 |
Note: The number of signals is based on molecular symmetry.
For methyl 3,4-dichlorobenzoate , detailed ¹H NMR data has been reported as: δ 3.94 (s, 3H, OCH₃), 7.53 (d, J = 8.3 Hz, 1H, Ar-H), 7.87 (dd, J = 8.3, 1.9 Hz, 1H, Ar-H), 8.13 (d, J = 1.9 Hz, 1H, Ar-H). The corresponding ¹³C NMR shifts are: δ 52.54, 128.63, 129.94, 130.52, 131.53, 132.92, 137.56, 165.21.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. All six isomers will exhibit characteristic absorption bands for:
-
C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.
-
C-Cl stretch: Typically found in the 600-800 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: In their respective characteristic regions.
While these bands confirm the general structure, the fingerprint region (< 1500 cm⁻¹) will show unique patterns for each isomer due to differences in vibrational modes, allowing for their differentiation. For example, a detailed study of methyl 2,5-dichlorobenzoate has provided a thorough assignment of its FT-IR and Raman vibrational modes.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All six isomers will have the same molecular ion peak (M⁺) corresponding to their shared molecular weight of approximately 204 g/mol (considering the isotopes of chlorine). The fragmentation patterns, however, can differ based on the stability of the resulting fragments, which is influenced by the chlorine positions. Common fragmentation pathways include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Biological Activity: A Story of Position
The isomeric position of the chlorine atoms is a critical determinant of biological activity, particularly in the context of agrochemicals. While data on the methyl esters themselves is less abundant than for their parent acids, the established herbicidal and plant growth regulatory properties of dichlorobenzoic acids provide a strong indication of the esters' potential activities.
-
Plant Growth Regulation: Methyl 2,5-dichlorobenzoate is known to function as a plant growth regulator and fungicide.[4][6] It is used in grafting waxes to induce callus formation and promote tissue fusion in grapevines.[4] Studies have shown it can temporarily inhibit the germination of certain seeds and affect seedling growth.[6]
-
Herbicidal Activity: The herbicidal action of many chlorinated benzoic acid derivatives is linked to their ability to disrupt plant hormone (auxin) transport and function.[7] The 2,6-dichloro isomer of the parent acid is a known herbicide, and it is plausible that the corresponding methyl ester exhibits similar properties.[1] A distinct structure-activity relationship exists, where the specific chlorine substitution pattern dictates the molecule's interaction with biological targets.[1]
The esterification of the carboxylic acid can influence the molecule's uptake, transport, and metabolism within the plant, potentially modulating its efficacy and selectivity as an agrochemical.
Caption: A typical analytical workflow for the separation and characterization of dichlorobenzoate methyl ester isomers.
Conclusion
The position of the two chlorine atoms on the benzene ring of dichlorobenzoate methyl ester is far from a trivial detail. It is a critical structural feature that governs a cascade of properties, from the melting point and spectroscopic signature to the potential for biological activity. This guide has demonstrated that while all six isomers share the same molecular formula, they are distinct chemical entities with unique characteristics. For the medicinal chemist, agrochemical researcher, or materials scientist, a thorough understanding of these isomeric effects is not just beneficial—it is essential for rational design, efficient synthesis, and the successful development of novel and effective chemical products. The data presented herein provides a foundational map for navigating this isomeric maze, while also highlighting the areas where further research is needed to complete the picture.
References
- 1. Methyl 3,5-Dichlorobenzoate | LGC Standards [lgcstandards.com]
- 2. Methyl 2,4-dichlorobenzoate 97 35112-28-8 [sigmaaldrich.com]
- 3. This compound CAS#: 14920-87-7 [m.chemicalbook.com]
- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 5. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
Validation of Methyl 2,6-dichlorobenzoate in Sterically Demanding Benzophenone Synthesis: A Comparative Guide
This guide provides a comprehensive technical analysis of the synthetic utility of Methyl 2,6-dichlorobenzoate, particularly in contexts where steric hindrance is a defining challenge. We will validate its performance in a specific, demanding synthetic protocol—the synthesis of a substituted benzophenone—and objectively compare it against established alternative methodologies. This document is intended for researchers, medicinal chemists, and process development professionals seeking to navigate the complexities of carbon-carbon bond formation in sterically congested environments.
The Synthetic Challenge: Overcoming Steric Hindrance in Diaryl Ketone Synthesis
The synthesis of substituted benzophenones is a cornerstone of organic and medicinal chemistry, as this scaffold is present in numerous bioactive molecules and functional materials.[1] While several methods exist, the introduction of bulky substituents on the aromatic rings presents a significant synthetic hurdle. Steric hindrance can impede the approach of nucleophiles, reduce reaction rates, and favor undesired side reactions.
This compound serves as an interesting electrophile in this context. The two chlorine atoms flanking the ester group create a highly hindered environment, influencing its reactivity. This guide will explore the viability of using this substrate in a Grignard reaction for the synthesis of (2-methoxyphenyl)(phenyl)methanone and compare it to more conventional approaches.
Comparative Synthetic Protocols for (2-Methoxyphenyl)(phenyl)methanone
We will evaluate three distinct synthetic strategies to produce (2-methoxyphenyl)(phenyl)methanone:
-
Grignard Reaction with a Sterically Hindered Ester: Employing this compound and Phenylmagnesium bromide.
-
Conventional Grignard Reaction: Utilizing a less hindered ester, Methyl 2-methoxybenzoate, with Phenylmagnesium bromide.
-
Friedel-Crafts Acylation: A classic approach involving the reaction of anisole with benzoyl chloride.
The following diagram illustrates the logical workflow of our comparative analysis.
Caption: Comparative workflow for synthetic route validation.
Protocol 1: Grignard Reaction with this compound
Expertise & Experience: The rationale for using this compound is to probe the limits of the Grignard reaction. The steric bulk of the ortho-chloro substituents is expected to significantly hinder the initial nucleophilic attack by the Grignard reagent. However, a successful reaction would imply that the electrophilicity of the ester carbonyl is sufficient to overcome this barrier. A key mechanistic point to consider is the potential for single addition. Typically, Grignard reagents add twice to esters to form tertiary alcohols.[2] The steric hindrance in the tetrahedral intermediate formed after the first addition might be so severe that it disfavors a second addition, potentially allowing for the isolation of the ketone.
Trustworthiness: This protocol is designed as a self-validating system. The reaction must be performed under strictly anhydrous conditions, as Grignard reagents are potent bases and will be quenched by water.[3] The progress can be monitored by TLC to observe the consumption of the starting ester and the formation of the product.
Reaction Mechanism: Grignard Reaction with an Ester
The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
Caption: General mechanism of a Grignard reaction with an ester.
Experimental Protocol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.[4]
-
Reaction: Cool the Grignard reagent solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.
-
Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Conventional Grignard Reaction with Methyl 2-methoxybenzoate
Expertise & Experience: This protocol represents the standard approach for this type of transformation. Methyl 2-methoxybenzoate is less sterically hindered than its dichlorinated counterpart, which should lead to a more facile reaction. However, the double addition of the Grignard reagent is a significant issue.[2] To favor the formation of the ketone, this reaction is often performed at low temperatures with slow addition of the Grignard reagent.
Trustworthiness: The reliability of this protocol is well-established in organic synthesis literature. The formation of the tertiary alcohol as a byproduct serves as an internal control for the reactivity of the Grignard reagent.
Experimental Protocol
-
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared as described in Protocol 1.
-
Reaction: Cool a solution of Methyl 2-methoxybenzoate (1.0 eq) in anhydrous THF to -78 °C. Add the prepared Phenylmagnesium bromide solution (1.05 eq) dropwise over 1 hour, maintaining the temperature below -70 °C.
-
Monitoring: Stir at -78 °C for an additional 2 hours.
-
Work-up and Purification: Quench the reaction at low temperature with saturated aqueous ammonium chloride. Follow the extraction and purification procedure outlined in Protocol 1.
Protocol 3: Friedel-Crafts Acylation of Anisole
Expertise & Experience: The Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones.[5] The reaction involves an electrophilic aromatic substitution, where an acylium ion, generated from benzoyl chloride and a Lewis acid (e.g., AlCl₃), is attacked by the electron-rich aromatic ring of anisole. The methoxy group of anisole is an activating, ortho-, para-director.[6] This leads to a mixture of isomers, with the para-substituted product typically being major due to reduced steric hindrance.
Trustworthiness: This is a widely used industrial and laboratory synthesis method.[1] The formation of the ortho-isomer provides a predictable side-product, and the reaction is generally high-yielding for activated aromatic substrates.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol
-
Reaction Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Addition of Reactants: Add benzoyl chloride (1.0 eq) dropwise to the suspension. Then, add a solution of anisole (1.1 eq) in dichloromethane dropwise, maintaining the temperature at 0-5 °C.[7]
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate. Purify by recrystallization or column chromatography.
Performance Comparison
| Parameter | Protocol 1 (Hindered Grignard) | Protocol 2 (Conventional Grignard) | Protocol 3 (Friedel-Crafts) |
| Plausible Yield | Low to Moderate (Hypothesized) | Moderate to High | High |
| Key Challenge | Extreme steric hindrance, low reactivity | Double addition leading to tertiary alcohol | Isomer separation (ortho vs. para) |
| Reaction Temp. | 0 °C to Room Temp. | -78 °C to -70 °C | 0 °C to Room Temp. |
| Reaction Time | Long (12-24 h) | Short (2-3 h) | Moderate (4-6 h) |
| Reagent Sensitivity | Highly sensitive to moisture | Highly sensitive to moisture | Sensitive to moisture |
| Substrate Scope | Limited by steric accessibility | Broad for esters | Limited to activated/unactivated arenes |
Conclusion and Recommendation
This comparative analysis validates that while the use of this compound in a Grignard reaction is mechanistically plausible, it presents significant synthetic challenges due to severe steric hindrance, likely resulting in low yields and long reaction times. Its primary value lies in specialized applications where single addition to a highly hindered center is desired and other methods have failed.
For the synthesis of (2-methoxyphenyl)(phenyl)methanone, the Friedel-Crafts acylation (Protocol 3) emerges as the most efficient and reliable method, offering high yields under relatively mild conditions. While it produces a mixture of isomers, the para-isomer is typically major and can be readily separated. The conventional Grignard approach (Protocol 2) is a viable alternative, but requires careful temperature control to minimize the formation of the tertiary alcohol byproduct.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of the reaction, and the availability of starting materials. This guide provides the foundational data and mechanistic understanding to make an informed decision.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,6-dichlorobenzoate
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. Methyl 2,6-dichlorobenzoate, a halogenated organic compound, requires a disposal protocol that is not merely procedural but is grounded in a comprehensive understanding of its chemical characteristics and the regulatory landscape governing hazardous waste. This guide provides an in-depth, step-by-step methodology for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure lies in a thorough understanding of the substance's intrinsic hazards. This compound is classified as an irritant, capable of causing significant skin, eye, and respiratory irritation.[1] The presence of two chlorine atoms on the benzene ring places it in the category of halogenated organic compounds, a classification that is critical for its disposal pathway under environmental regulations.[2][3]
The primary causality for the stringent disposal protocols is to prevent the release of this compound into the environment and to mitigate exposure risks to personnel. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and potential health hazards.
Chemical & Safety Profile: this compound
| Property | Value | Source |
| CAS Number | 14920-87-7 | [1] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Physical State | Solid / Powder | [1] |
| Hazards | Skin Irritation (Category 2) | [1] |
| Eye Irritation (Category 2) | [1] | |
| Specific target organ toxicity – single exposure (Category 3, Respiratory system) | [1] |
Regulatory Imperative: Compliance with RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] this compound, as a halogenated organic compound, falls under the purview of these regulations. The "cradle-to-grave" concept of RCRA means that the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[7] Therefore, all procedures must align with federal, state, and institutional requirements.
Standard Operating Procedure for Disposal
This protocol is a self-validating system designed to ensure safety and compliance at every stage.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure a barrier between you and the potential hazard. The irritant nature of this compound necessitates robust protection.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's specifications for compatibility.[8]
-
Eye Protection: Use safety glasses with side shields or goggles.[1][9] If there is a splash risk, a face shield is recommended.[8]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
-
Respiratory Protection: Handle waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or vapors.[1][10]
Step 2: Waste Segregation - The Critical Divide
The single most important step in this process is segregation. Halogenated organic wastes must never be mixed with non-halogenated wastes.[11] Co-mingling can create complex, difficult-to-treat waste streams and significantly increase disposal costs.
-
Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.
-
Causality: Disposal facilities use different treatment methods for halogenated versus non-halogenated compounds. Halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[12]
Step 3: Containerization and Labeling
Proper containment and communication are paramount for safe handling and transport.
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a tightly sealing lid to prevent leaks or the escape of vapors.[7][11]
-
Labeling Protocol: The waste container must be labeled clearly at the moment the first drop of waste is added. The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" before being collected.
-
Location: Store the sealed waste container in a secondary containment bin within a well-ventilated area, such as a fume hood or a ventilated cabinet.[13][14]
-
Segregation: Keep the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[9]
-
Housekeeping: Ensure the exterior of the waste container remains clean and free of contamination.
Step 5: Final Disposal Arrangement
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Trustworthiness: This final step ensures the waste enters the official hazardous waste management system, where it will be transported, treated, and disposed of in compliance with all regulations, completing the "cradle-to-grave" responsibility.[7]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.
-
Small Spills (Solid):
-
Ensure adequate ventilation and wear your full PPE.
-
Carefully sweep up the solid material, avoiding dust generation.[9][10]
-
Place the swept material and any contaminated cleaning supplies (e.g., wipes, pads) into your designated halogenated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.[15]
-
-
Large Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If possible, without risk, stop the source of the spill.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.[16]
-
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. uakron.edu [uakron.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. mtu.edu [mtu.edu]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
